molecular formula C44H59N7O5 B143942 Iscotrizinol CAS No. 154702-15-5

Iscotrizinol

Cat. No.: B143942
CAS No.: 154702-15-5
M. Wt: 766.0 g/mol
InChI Key: OSCJHTSDLYVCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iscotrizinol is an organic chemical ultraviolet (UV) filter approved for use in sunscreens to absorb UVB and some UVA radiations.>

Properties

IUPAC Name

2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N7O5/c1-8-12-14-30(10-3)28-55-39(53)33-18-24-36(25-19-33)46-42-48-41(45-35-22-16-32(17-23-35)38(52)51-44(5,6)7)49-43(50-42)47-37-26-20-34(21-27-37)40(54)56-29-31(11-4)15-13-9-2/h16-27,30-31H,8-15,28-29H2,1-7H3,(H,51,52)(H3,45,46,47,48,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCJHTSDLYVCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NC(C)(C)C)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870027
Record name Iscotrizinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154702-15-5
Record name Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1′-bis(2-ethylhexyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154702-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iscotrizinol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iscotrizinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iscotrizinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1'-bis(2-ethylhexyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISCOTRIZINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTZ0QC864
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Iscotrizinol: A Technical Deep Dive into its UV Absorption and Energy Dissipation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iscotrizinol, also known as Diethylhexyl Butamido Triazone or Uvasorb HEB, is a highly effective and photostable organic UV filter.[1][2][3] Its chemical structure, belonging to the triazine class, is specifically designed for the absorption of high-energy UVB and a portion of UVA II radiation, with a peak absorption at approximately 310 nm.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's function as a sunscreen agent. It details the principles of its UV absorption, the intricate pathways of energy dissipation that contribute to its remarkable photostability, and standardized protocols for its experimental evaluation.

Chemical and Physical Properties

This compound is a large, oil-soluble organic molecule, which limits its skin penetration.[4] Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference
IUPAC Name 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, bis(2-ethylhexyl)benzoate[5]
CAS Number 154702-15-5[1]
Molecular Formula C44H59N7O5[5]
Molar Mass 765.98 g/mol [3][6]
Appearance White to off-white powder[5]
Solubility Oil-soluble, alcohol-soluble[2][7]
Melting Point >100 °C (decomposes)[7]

UV Absorption Mechanism

The primary function of this compound is to absorb incident UV radiation, thereby preventing it from reaching and damaging the skin. This process is governed by the molecule's electronic structure. The central 1,3,5-triazine ring, substituted with aromatic groups, forms a conjugated system of double bonds that acts as a chromophore.[1]

Upon exposure to UV radiation, the energy of a photon is absorbed by the chromophore, causing an electron to be promoted from a lower energy molecular orbital (ground state, S₀) to a higher energy molecular orbital (excited singlet state, S₁). The efficiency of this absorption is wavelength-dependent, with this compound exhibiting strong absorption in the UVB (280-320 nm) and UVA II (320-340 nm) regions.[1]

UV SpectrumWavelength RangeAbsorption ProfilePeak Absorption (λmax)
UVB280–320 nmHigh (>85%)310 nm
UVA II320–340 nmModerate (50–85%)N/A
UVA I340–400 nmLow (<50%)N/A

Data compiled from multiple sources.[1][2]

Energy Dissipation and Photostability

A critical feature of an effective UV filter is its ability to safely dissipate the absorbed energy without undergoing chemical degradation. This compound is renowned for its exceptional photostability, losing only about 10% of its SPF protection after 25 hours of sun exposure.[1][3] This stability is attributed to a highly efficient and rapid energy dissipation mechanism.

The primary pathway for energy dissipation in this compound is believed to be internal conversion , a non-radiative process.[1]

EnergyDissipation S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Photon Absorption (femtoseconds) S1->S0 Internal Conversion (picoseconds) Vibrational Vibrational Energy (Heat) S1->Vibrational Energy Transfer

Caption: Proposed energy dissipation pathway for this compound.

Following excitation to the S₁ state, the molecule rapidly transitions back to the ground state (S₀) without emitting a photon (fluorescence). The excess energy is converted into vibrational energy, which is then dissipated to the surrounding solvent molecules as heat.[1][2] This ultrafast de-excitation process, occurring on the picosecond timescale, prevents the molecule from residing in the excited state long enough to undergo photochemical reactions that could lead to degradation.

While internal conversion is considered the dominant deactivation mechanism, some studies on similar triazine compounds suggest that a portion of the excited singlet state molecules may undergo intersystem crossing to a triplet state (T₁).[6] However, for a highly photostable molecule like this compound, any formed triplet states must also be efficiently deactivated to the ground state to prevent photosensitization reactions.

Experimental Protocols

UV-Visible Spectroscopy for Absorption Spectrum Determination

This protocol outlines the determination of the UV absorption spectrum of this compound.

UVSpecProtocol cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Prep1 Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol). Prep2 Create a series of dilutions from the stock solution. Prep1->Prep2 Measure2 Measure the absorbance of each dilution from 290 nm to 400 nm. Prep2->Measure2 Measure1 Calibrate the UV-Vis spectrophotometer with a solvent blank. Measure1->Measure2 Analysis1 Plot absorbance vs. wavelength to obtain the absorption spectrum. Measure2->Analysis1 Analysis2 Identify the wavelength of maximum absorbance (λmax). Analysis1->Analysis2 Analysis3 Construct a Beer-Lambert law plot (absorbance vs. concentration) at λmax to determine the molar extinction coefficient (ε). Analysis2->Analysis3

Caption: Workflow for UV-Visible Spectroscopy of this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent, such as ethanol. From this stock solution, prepare a series of dilutions to fall within the linear range of the spectrophotometer.

  • Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorbance spectrum of each solution from 290 nm to 400 nm, using the pure solvent as a reference blank.

  • Analysis: Plot absorbance versus wavelength to determine the absorption spectrum and identify the λmax. To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient.

In Vitro Photostability Testing

This protocol provides a general framework for assessing the photostability of a sunscreen formulation containing this compound.

PhotostabilityProtocol cluster_prep Sample Application cluster_measurement1 Pre-Irradiation Measurement cluster_irradiation UV Irradiation cluster_measurement2 Post-Irradiation Measurement cluster_analysis Data Analysis App1 Apply a uniform film of the sunscreen formulation onto a suitable substrate (e.g., PMMA plate). App2 Allow the film to dry under controlled conditions. App1->App2 Measure1 Measure the initial UV absorbance spectrum of the sunscreen film. App2->Measure1 Irradiation Expose the plate to a controlled dose of UV radiation from a solar simulator. Measure1->Irradiation Measure2 Measure the UV absorbance spectrum of the film after irradiation. Irradiation->Measure2 Analysis Compare the pre- and post-irradiation spectra to calculate the percentage of photodegradation. Measure2->Analysis

Caption: General workflow for in vitro photostability testing.

Methodology:

  • Sample Preparation: Apply a precise and uniform layer of the sunscreen formulation onto a roughened polymethyl methacrylate (PMMA) plate.[8]

  • Pre-irradiation Measurement: Measure the initial absorbance spectrum of the sunscreen film using a spectrophotometer equipped with an integrating sphere.[8]

  • UV Exposure: Irradiate the sample with a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.

  • Post-irradiation Measurement: Remeasure the absorbance spectrum of the irradiated sample.

  • Analysis: Compare the pre- and post-irradiation spectra. The change in the area under the curve or the absorbance at key wavelengths can be used to quantify the photostability. A minimal change indicates high photostability.

Conclusion

This compound's efficacy as a UV filter is a direct result of its molecular design. The conjugated triazine core provides strong absorption in the UVB and UVA II ranges, while its molecular structure facilitates a rapid and efficient de-excitation pathway, primarily through internal conversion. This rapid dissipation of absorbed energy as heat is the key to its exceptional photostability, allowing it to provide prolonged and reliable sun protection. The experimental protocols outlined provide a framework for the quantitative assessment of these crucial properties in the development and evaluation of sunscreen formulations.

References

Spectroscopic Profile of Diethylhexyl Butamido Triazone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of Diethylhexyl Butamido Triazone (DBT), an organic ultraviolet (UV) filter widely utilized in sunscreen formulations. This document details its UV absorption characteristics, photostability, and the methodologies for its spectroscopic analysis, offering valuable insights for researchers, scientists, and professionals involved in drug development and cosmetic science.

Introduction to Diethylhexyl Butamido Triazone (Iscotrizinol)

Diethylhexyl Butamido Triazone, also known under the INCI name this compound, is a highly effective and photostable UVB and UVA II filter. Its chemical structure, belonging to the triazine class, is responsible for its strong absorption of UV radiation, making it a key ingredient in broad-spectrum sunscreens. Marketed under trade names such as Uvasorb HEB, it is valued for its ability to achieve high Sun Protection Factor (SPF) values at relatively low concentrations.[1][2]

Spectroscopic Properties

The primary function of Diethylhexyl Butamido Triazone as a UV filter is defined by its absorption of ultraviolet radiation. Its spectroscopic properties are crucial for understanding its efficacy and performance in sunscreen formulations.

UV Absorption Spectrum

Diethylhexyl Butamido Triazone primarily absorbs radiation in the UVB and UVA II regions of the electromagnetic spectrum.[2][3] The key characteristics of its UV absorption are summarized in the table below.

Spectroscopic ParameterValueReference
Absorption Range 280 - 320 nm[2][4][5]
Peak Absorption (λmax) 310 nm[1][2][3][6]
Specific Extinction (E 1% 1cm) ≥ 1470 at 311 nm in Ethanol[7][8][9]

Note: The specific extinction coefficient (E 1% 1cm) is a measure of the absorbance of a 1% solution in a 1 cm cuvette. A higher value indicates a stronger absorption of light at that specific wavelength.

Photostability

A critical attribute of any UV filter is its photostability, which is its ability to retain its molecular integrity and UV-absorbing capacity upon exposure to light. Diethylhexyl Butamido Triazone is recognized for its exceptional photostability.[10] Studies have shown that it loses only 10% of its SPF protection ability after 25 hours of sun exposure, a significant improvement over many other chemical UV filters.[1][2] This high degree of photostability ensures prolonged and reliable protection against UV radiation.

Mechanism of UV Absorption

The UV-absorbing properties of Diethylhexyl Butamido Triazone are inherent to its molecular structure, which is rich in conjugated double bonds. This system of alternating single and double bonds allows the molecule to absorb high-energy UV photons. Upon absorption, the molecule is promoted to an excited state. It then rapidly and harmlessly dissipates this energy, primarily as heat, and returns to its ground state, ready to absorb another photon. This efficient mechanism of energy conversion prevents the UV radiation from reaching and damaging the skin.[3]

UV_Absorption_Mechanism cluster_molecule DBT Molecule (Ground State) cluster_process Energy Transition DBT_Ground DBT Excited_State DBT* (Excited State) UV_Photon UV Photon (hν) UV_Photon->DBT_Ground Absorption Excited_State->DBT_Ground Relaxation Heat Heat (Thermal Energy) Excited_State->Heat Energy Dissipation

Figure 1: Conceptual diagram of the UV absorption and energy dissipation mechanism of Diethylhexyl Butamido Triazone.

Experimental Protocols for Spectroscopic Analysis

The following section outlines a generalized experimental protocol for determining the UV-Vis spectroscopic properties of Diethylhexyl Butamido Triazone. This protocol is based on standard analytical chemistry techniques for sunscreen analysis.

Objective

To determine the wavelength of maximum absorbance (λmax) and the specific extinction coefficient (E 1% 1cm) of Diethylhexyl Butamido Triazone using UV-Vis spectrophotometry.

Materials and Instrumentation
  • Diethylhexyl Butamido Triazone: Analytical standard

  • Solvent: Ethanol (spectroscopic grade) or other suitable organic solvent in which DBT is soluble.

  • Instrumentation: Double-beam UV-Vis spectrophotometer

  • Volumetric flasks and pipettes: Class A

  • Quartz cuvettes: 1 cm path length

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (e.g., 1000 µg/mL in Ethanol) Serial_Dilutions Perform Serial Dilutions (e.g., 2-10 µg/mL) Stock_Solution->Serial_Dilutions Blank Measure Blank (Ethanol) Serial_Dilutions->Blank Scan_Spectrum Scan UV Spectrum (250-400 nm) Blank->Scan_Spectrum Measure_Absorbance Measure Absorbance at λmax Scan_Spectrum->Measure_Absorbance Beer_Lambert Plot Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Beer_Lambert Calculate_E11 Calculate Specific Extinction (E 1% 1cm) Beer_Lambert->Calculate_E11

Figure 2: Experimental workflow for the UV-Vis spectroscopic analysis of Diethylhexyl Butamido Triazone.

Detailed Procedure
  • Preparation of Stock Solution: Accurately weigh a precise amount of Diethylhexyl Butamido Triazone and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Working Standards: Perform serial dilutions of the stock solution with ethanol to prepare a series of working standards with concentrations in the range expected to give absorbances between 0.1 and 1.0.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 250 nm to 400 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the reference beam of the spectrophotometer. Use the same cuvette to measure the blank in the sample beam and zero the instrument.

  • Spectral Scan: Rinse the sample cuvette with one of the working standard solutions and then fill it. Place the cuvette in the sample holder and record the UV absorption spectrum. Identify the wavelength of maximum absorbance (λmax).

  • Absorbance Measurements: Set the spectrophotometer to the determined λmax. Measure and record the absorbance of each of the prepared working standard solutions, starting from the least concentrated.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the working standards.

    • Perform a linear regression analysis on the data to obtain the equation of the line and the correlation coefficient (R²). The R² value should be close to 1 for a linear relationship.

    • Calculate the specific extinction coefficient (E 1% 1cm) using the Beer-Lambert law and the slope of the calibration curve.

Conclusion

Diethylhexyl Butamido Triazone exhibits excellent spectroscopic properties for a UVB and UVA II filter, characterized by a strong peak absorption at 310 nm and exceptional photostability. The methodologies for its spectroscopic analysis are well-established and rely on standard UV-Vis spectrophotometry. This technical guide provides a foundational understanding of the spectroscopic characteristics of Diethylhexyl Butamido Triazone, which is essential for its effective utilization in the development of advanced and reliable sun care products.

References

Chemical synthesis and purification of Iscotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Purification of Iscotrizinol

Introduction

This compound, also known as Diethylhexyl Butamido Triazone, is a highly effective and photostable organic UV filter used in sunscreen and other cosmetic products.[1][2][3] It belongs to the triazine class of compounds and provides broad-spectrum protection against UVB and UVA II radiation.[1][3][4] Its chemical name is Bis(2-ethylhexyl) 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bisbenzoate.[4] This technical guide provides a detailed overview of the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis

The synthesis of this compound is a multi-step process that revolves around the sequential nucleophilic aromatic substitution of chlorine atoms on a 1,3,5-triazine ring.[5] The foundational starting material is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[5] The differential reactivity of the three chlorine atoms on the cyanuric chloride molecule is exploited by carefully controlling the reaction temperature.[5]

A common synthetic route involves the following key steps:

  • First Substitution: Reaction of cyanuric chloride with one equivalent of p-aminobenzoic acid.[6]

  • Second and Third Substitution: Reaction of the resulting dichlorotriazine intermediate with two equivalents of 2-ethylhexyl-4-aminobenzoate.[6]

  • Amidation: Activation of the carboxylic acid group and subsequent reaction with tert-butylamine to form the final amide bond.[5][6]

An alternative patented process involves reacting cyanuryl chloride with a tert-butylamide equivalent of p-aminobenzoic acid first, followed by reaction with two equivalents of 2-ethylhexyl-4-aminobenzoate.[7]

Reaction Pathway

The synthesis pathway can be visualized as a series of sequential substitutions on the triazine core, followed by a final amidation step.

G A Cyanuric Chloride C Intermediate 1 (Monosubstituted Dichlorotriazine) A->C B p-Aminobenzoic Acid B->C E Intermediate 2 (Trisubstituted Triazine Carboxylic Acid) C->E D 2-Ethylhexyl-4-aminobenzoate (2 eq.) D->E F Carboxylic Acid Activation (e.g., Acyl Chloride formation) E->F G Activated Intermediate F->G I Crude this compound G->I H tert-Butylamine H->I

Caption: Synthetic pathway of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is a representative example based on patented procedures.[6]

Step 1: Reaction of Cyanuric Chloride with p-Aminobenzoic Acid

  • In a suitable reactor, dissolve cyanuric chloride in a solvent such as acetone in the presence of a base (e.g., sodium hydroxide).[6]

  • Cool the mixture to a temperature range of -10°C to 10°C.[6]

  • Slowly add one equivalent of p-aminobenzoic acid while maintaining the temperature.[6]

  • Stir the reaction mixture until the formation of the monosubstituted dichlorotriazine intermediate is complete.

Step 2: Reaction with 2-Ethylhexyl-4-aminobenzoate

  • To the reaction mixture from Step 1, add two equivalents of 2-ethylhexyl-4-aminobenzoate.[6]

  • Heat the mixture to a temperature between 50°C and 80°C.[6]

  • Maintain the reaction at this temperature until the disubstitution is complete, resulting in the trisubstituted triazine carboxylic acid intermediate.

Step 3: Amidation

  • Activate the carboxylic acid group of the intermediate from Step 2. This can be achieved by converting it to an acyl chloride using a halogenating agent.[6]

  • React the activated intermediate with tert-butylamine to form the final product, this compound.[6] This reaction is exothermic, and temperature control is crucial to prevent side reactions.[5]

Purification

The purification of crude this compound is essential to remove unreacted starting materials, intermediates, and byproducts to meet the high purity standards required for cosmetic applications.[2] A key impurity that needs to be controlled is 2-ethylhexyl-4-aminobenzoate.[6][7] High-purity this compound is characterized by a low content of this impurity and low color values (APHA color).[6][8]

Purification Workflow

A typical purification process involves solvent removal and crystallization.

G A Crude this compound in Reaction Solvent (e.g., Xylene) B Solvent Removal A->B Distillation under vacuum F Recrystallization A->F Alternative/Additional Step C Molten Product B->C D Flaking/Grinding C->D E Purified this compound Powder D->E G Dissolution in Hot Solvent (e.g., Ethanol, Ethyl Acetate) F->G H Cooling & Crystallization G->H I Filtration & Drying H->I I->E

Caption: Purification workflow for this compound.

Experimental Protocol for Purification

Method 1: Solvent Removal

  • Following the synthesis, remove the reaction solvent (e.g., xylene) by distillation under vacuum.[6]

  • The resulting molten product is then cooled.[6]

  • The solidified product can be subjected to flaking and grinding to obtain a powder.[6]

Method 2: Recrystallization

  • Dissolve the crude this compound in a suitable solvent or solvent mixture, such as ethanol, ethyl acetate, or a mixture thereof, at an elevated temperature.[9]

  • Slowly cool the solution to induce crystallization of the pure product.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Dry the purified this compound under vacuum.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions for this compound Synthesis
Reaction StageReactantsGeneral Temperature Range (°C)Preferred Temperature Range (°C)More Preferred Temperature Range (°C)Reference
First Substitution Cyanuric Chloride + p-Aminobenzoic Acid-30 to 60-20 to 30-10 to 10[5][6]
Second/Third Substitution Monosubstituted Intermediate + 2-Ethylhexyl-4-aminobenzoate10 to 15030 to 10050 to 80[5][6]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
Appearance White to off-white powder[4]
Molecular Formula C₄₄H₅₉N₇O₅[4]
Molecular Weight 765.98 g/mol [3][4]
Melting Range 90-120°C[6][10]
Solubility Very soluble in methanol and ethanol; Insoluble in water[4]
Peak UV Absorption 310 nm[3][11]
Table 3: Purity and Impurity Profile of this compound
ParameterSpecification/ValueMethodReference
Assay (Purity) ≥ 97.0%HPLC[4]
Chromatographic Purity (Example) 98.65%HPLC[6]
2-Ethylhexyl-4-aminobenzoate Content (High Purity) 1 - 1000 ppmHPLC[7][8]
2-Ethylhexyl-4-aminobenzoate Content (Example) 600 ppmHPLC[6]
APHA Color (10% w/v in toluene) 0 - 400Colorimetry[7][8]
APHA Color (Example) 189Colorimetry[6]

Analytical Characterization

The purity and identity of the synthesized this compound are confirmed using various analytical techniques. High-performance liquid chromatography (HPLC) is the primary method for quantifying purity and detecting impurities.[4][5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure, while mass spectrometry (MS) verifies the molecular weight.[5][6]

References

In Vitro Evaluation of Iscotrizinol's Antioxidant Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Iscotrizinol (Diethylhexyl Butamido Triazone) is a well-established ultraviolet (UV) filter used in sunscreen formulations to protect the skin from sun damage. Its primary function is to absorb UV radiation, thereby preventing the generation of reactive oxygen species (ROS) in the skin. While this indirect prevention of oxidative stress is a key benefit, there is currently a lack of publicly available scientific literature that directly evaluates the intrinsic antioxidant potential of this compound through chemical-based, in vitro assays. This technical guide, therefore, serves as a methodological framework outlining how such an evaluation could be designed and conducted. The quantitative data presented herein is illustrative and hypothetical, intended to guide researchers in the presentation and interpretation of potential findings.

Introduction to Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of pathological conditions and skin aging.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals. The evaluation of a compound's antioxidant potential is a critical step in the development of new dermatological and pharmaceutical agents.

Standard in vitro antioxidant assays are typically categorized based on their mechanism of action:

  • Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.

  • Electron Transfer (ET) based assays: These assays determine the capacity of an antioxidant to reduce an oxidant, which is often a colored radical species that changes color upon reduction.

This guide will detail the experimental protocols for three widely used ET-based assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of compounds.[3][4] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]

Methodology:

  • Preparation of DPPH Radical Solution: A 0.1 mM solution of DPPH in methanol is prepared and stored in a light-protected container.[6]

  • Preparation of Test Compound and Standard: this compound is dissolved in a suitable solvent (e.g., ethanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations. Ascorbic acid or Trolox is used as a positive control and prepared in the same manner.[3]

  • Assay Procedure:

    • To 1.0 mL of the DPPH solution, 1.0 mL of the test compound solution at different concentrations is added.

    • The mixture is shaken vigorously and incubated for 30 minutes in the dark at room temperature.[6][7]

    • The absorbance of the resulting solution is measured at 517 nm using a UV-Vis spectrophotometer.[3]

    • A blank is prepared using the solvent instead of the test compound.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8][9] ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured at 734 nm.[7]

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • A 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate are prepared.

    • Equal volumes of the two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

    • Prior to the assay, the ABTS•+ solution is diluted with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Preparation of Test Compound and Standard: this compound and a standard antioxidant like Trolox are prepared in a suitable solvent at various concentrations.

  • Assay Procedure:

    • To 2.0 mL of the diluted ABTS•+ solution, 20 µL of the test compound solution at different concentrations is added.

    • The mixture is incubated for 6 minutes at room temperature in the dark.[7]

    • The absorbance is measured at 734 nm.

    • A blank is prepared using the solvent instead of the test compound.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox at various concentrations, and the TEAC value of the sample is calculated from this curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[11][12]

Methodology:

  • Preparation of FRAP Reagent:

    • The FRAP reagent is prepared fresh by mixing:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • These solutions are mixed in a 10:1:1 (v/v/v) ratio and warmed to 37°C before use.[13]

  • Preparation of Test Compound and Standard: this compound and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in a suitable solvent at various concentrations.

  • Assay Procedure:

    • To 1.5 mL of the FRAP reagent, 50 µL of the test compound solution is added.

    • The mixture is incubated at 37°C for 4 minutes.[13]

    • The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µM Fe (II) equivalents or as Trolox equivalents.

Data Presentation (Hypothetical)

The quantitative results from the in vitro antioxidant assays for this compound would be summarized in tables for clear comparison with standard antioxidants.

Table 1: DPPH Radical Scavenging Activity of this compound (Illustrative Data)

CompoundIC50 (µg/mL)
This compound85.3 ± 4.2
Ascorbic Acid (Standard)5.2 ± 0.3
Trolox (Standard)8.1 ± 0.5

Table 2: ABTS Radical Cation Scavenging Activity of this compound (Illustrative Data)

CompoundIC50 (µg/mL)TEAC (Trolox Equivalent Antioxidant Capacity)
This compound110.7 ± 6.80.45 ± 0.03
Ascorbic Acid (Standard)6.8 ± 0.41.05 ± 0.06
Trolox (Standard)4.5 ± 0.21.00

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound (Illustrative Data)

CompoundFRAP Value (µM Fe (II) Equivalent / µg of compound)
This compound150.4 ± 9.7
Ascorbic Acid (Standard)1850.6 ± 55.2
Trolox (Standard)1230.1 ± 41.9

Visualizations

Diagrams are essential for illustrating experimental workflows and biological pathways.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 1 mL DPPH with 1 mL Sample prep_dpph->mix prep_sample Prepare this compound & Standard Solutions (various concentrations) prep_sample->mix incubate Incubate 30 min in Dark at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow prep_abts Generate ABTS•+ Radical (ABTS + K2S2O8) Incubate 12-16h in Dark dilute_abts Dilute ABTS•+ to Absorbance ~0.7 at 734 nm prep_abts->dilute_abts mix Mix 2 mL ABTS•+ with 20 µL Sample dilute_abts->mix prep_sample Prepare this compound & Trolox Solutions prep_sample->mix incubate Incubate 6 min in Dark at RT mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Warm to 37°C mix Mix 1.5 mL FRAP Reagent with 50 µL Sample prep_frap->mix prep_sample Prepare this compound & Standard Solutions prep_sample->mix incubate Incubate 4 min at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe(II) Equivalents) measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Nrf2_Pathway OS Oxidative Stress (e.g., from UV exposure) Keap1 Keap1 OS->Keap1 induces conformational change in Keap1 This compound This compound (Potential Antioxidant) This compound->OS scavenges ROS This compound->Keap1 may interact directly Nrf2 Nrf2 Keap1->Nrf2 releases Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 nucleus Nucleus Nrf2->nucleus translocates to Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes ARE ARE (Antioxidant Response Element) nucleus->ARE binds to Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes activates transcription of Response Cellular Antioxidant Response Genes->Response leads to

Caption: Potential interaction of an antioxidant with the Nrf2 signaling pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound's direct antioxidant potential. The detailed protocols for DPPH, ABTS, and FRAP assays, along with illustrative data tables and workflows, offer a clear roadmap for researchers. Should this compound demonstrate significant antioxidant activity in these screening assays, further investigations would be warranted. These could include more complex cell-based assays to evaluate its ability to mitigate intracellular ROS production and to modulate key signaling pathways involved in the cellular antioxidant response, such as the Nrf2/ARE pathway.[14] Such studies would provide a more complete understanding of this compound's potential dual role as both a UV filter and a direct antioxidant, which could have significant implications for the development of advanced photoprotective formulations.

References

An In-Depth Technical Guide to the Quantum Yield and Excited State Dynamics of Iscotrizinol (Diethylhexyl Butamido Triazone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iscotrizinol, chemically known as Diethylhexyl Butamido Triazone (DBT) and marketed as Uvasorb HEB, is a highly effective and photostable organic UVB/UVAII filter used in sunscreen formulations. Its efficacy lies in its ability to efficiently absorb harmful UV radiation and dissipate the energy through rapid and harmless photophysical pathways. This guide provides a detailed examination of the quantum yield and excited state dynamics of this compound, presenting key quantitative data from scientific literature, outlining the experimental protocols used for their determination, and visualizing the underlying photophysical processes and experimental workflows. This information is critical for understanding its mechanism of action and for the development of advanced photoprotection strategies.

Introduction

This compound is a triazine-based organic compound prized for its exceptional photostability, losing only 10% of its SPF protection capability after 25 hours of sun exposure.[1][2] It primarily absorbs UVB and UVA II radiation, with a peak absorption at 310 nm.[2] The photoprotective action of this compound stems from its molecular structure, which facilitates the absorption of UV photons and subsequent conversion of this energy into harmless thermal energy. This process occurs on an ultrafast timescale, preventing the molecule from undergoing photochemical reactions that could lead to degradation or the formation of harmful photoproducts. Understanding the quantum yields of various de-excitation pathways and the dynamics of the excited states is fundamental to appreciating its high performance as a UV filter.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for this compound (DBT) as determined in ethanol. These values provide insight into the efficiency of different radiative and non-radiative decay pathways.

Table 1: Excited State Energy Levels and Lifetimes of this compound

ParameterValueConditionsReference
S₁ State Energy 27,900 cm⁻¹Ethanol, 77 K[1]
T₁ State Energy 21,100 cm⁻¹Ethanol, 77 K[1]
S₁ State Lifetime (τf) < 0.6 nsEthanol, Room Temp.
T₁ State Lifetime (τp) 550 µsDeaerated Ethanol, 25 °C[1]

Table 2: Quantum Yields of this compound

ParameterSymbolValueConditionsReference
Fluorescence Quantum Yield ΦfNot explicitly quantifiedEthanol, 77 K[1]
Phosphorescence Quantum Yield Φp0.014Ethanol, 77 K[1]
Singlet Oxygen Quantum Yield ΦΔ0.023Oxygen-saturated Ethanol, Room Temp.[1]

Note: While the fluorescence quantum yield (Φf) was not explicitly quantified in the cited study, it is stated that at 77 K in ethanol, the deactivation process of this compound is predominantly fluorescence, with a significant portion of S₁ molecules also undergoing intersystem crossing.[1] At room temperature, internal conversion is suggested to be the dominant deactivation mechanism.

Signaling Pathways and Experimental Workflows

Jablonski Diagram for this compound

The following diagram illustrates the electronic and vibrational states of this compound and the transitions between them upon absorption of UV radiation.

Jablonski S0_v0 S₀ (v=0) S0_v1 S₀ (v>0) S1_v0 S₁ (v=0) S1_v0->S0_v1 Fluorescence S1_v0->S0_v1 Non-radiative decay S1_v1 S₁ (v>0) T1_v1 T₁ (v>0) S1_v0->T1_v1 Intersystem Crossing (ISC) S2_v0 S₂ (v=0) S2_v1 S₂ (v>0) S2_v1->S1_v0 Internal Conversion (IC) & Vibrational Relaxation (VR) T1_v0 T₁ (v=0) T1_v0->S0_v1 Phosphorescence T1_v1->T1_v0 VR workflow cluster_prep Sample Preparation cluster_excitation Excitation and Detection cluster_analysis Data Analysis prep Prepare solutions of this compound and reference (Phenalenone) in oxygen-saturated ethanol laser Pulsed Nd:YAG laser excitation (e.g., 266 nm, 355 nm, or 532 nm) prep->laser detector Detect near-IR phosphorescence of ¹O₂ (around 1270 nm) using a photomultiplier tube module measure Measure time-resolved near-IR emission detector->measure compare Compare emission intensity of this compound to the reference standard measure->compare calculate Calculate Singlet Oxygen Quantum Yield (ΦΔ) compare->calculate

References

An In-depth Technical Guide to the Physicochemical Properties of Iscotrizinol (CAS Number: 154702-15-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iscotrizinol, also known by its INCI name Diethylhexyl Butamido Triazone and trade name Uvasorb® HEB, is a highly effective and photostable organic ultraviolet (UV) filter.[1][2][3] As a member of the triazine chemical class, it is specifically designed for use in sunscreen and other cosmetic formulations to provide protection against harmful UVB and, to some extent, UVA II radiation.[2][3] Its exceptional photostability and oil-solubility make it a valuable ingredient in high SPF and water-resistant sunscreen products.[2][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and visual diagrams to support researchers and formulation scientists.

Chemical Identity

This compound is a large, complex organic molecule. Its fundamental chemical identifiers are summarized in the table below.

IdentifierValue
CAS Number 154702-15-5
INCI Name Diethylhexyl Butamido Triazone
USAN This compound
Synonyms Uvasorb HEB, DBT
IUPAC Name Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, bis(2-ethylhexyl) ester
Chemical Formula C₄₄H₅₉N₇O₅
Molecular Weight 765.98 g/mol
Chemical Class Triazine

Sources:[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical to its function and application in cosmetic formulations. These properties are detailed in the following sections and summarized in the table below.

PropertyValue
Appearance Whitish to off-white powder
Melting Point 90 °C minimum
Solubility Insoluble in water. Soluble in ethanol (≥ 50 g/100 ml), C12-15 Alkyl Benzoate (≥ 50 g/100 ml), Caprylic/Capric Triglyceride (≥ 50 g/100 ml), Isopropyl Palmitate (≥ 50 g/100 ml), Octyl Palmitate (≥ 50 g/100 ml), Octyldodecanol (≥ 50 g/100 ml). Sparingly soluble in Mineral Oil (< 1 g/100 ml).
UV Absorption λmax at approximately 310 nm (in ethanol)
Specific Extinction (E 1% / 1cm) ≥ 1470 at 311 nm in ethanol
Photostability Highly photostable

Sources:[2][6]

Appearance

This compound presents as a whitish to off-white powder at room temperature.[6]

Melting Point

The melting point of this compound is typically reported as a minimum of 90 °C.[6] This property is a key indicator of the purity of the substance.

Solubility

This compound is a lipophilic molecule, rendering it insoluble in water but highly soluble in many cosmetic oils and esters.[2][6][7] This high oil solubility is advantageous for its incorporation into the oil phase of sunscreen emulsions and for formulating water-resistant products.[2][5] To facilitate its dissolution, it is recommended to heat the oil phase to 70-80°C and add this compound slowly under rapid agitation.[6][8]

Ultraviolet (UV) Absorption

As a UV filter, the most critical property of this compound is its ability to absorb UV radiation. It is a highly efficient UVB absorber with its peak absorption (λmax) at approximately 310 nm.[2][3] Its absorption spectrum also extends into the UVA II range.[2] The specific extinction coefficient, a measure of how strongly a substance absorbs light at a particular wavelength, is a key quality parameter. For this compound, the specific extinction (E 1% / 1cm) is specified as a minimum of 1470 at 311 nm when measured in ethanol.[6]

Photostability

This compound is renowned for its exceptional photostability.[4] It is reported that it requires 25 hours of sun exposure to lose only 10% of its SPF protection ability, which is significantly longer than many other chemical UV filters.[2][3][5] This inherent stability ensures that it maintains its protective efficacy over extended periods of use.

Mechanism of Action as a UV Filter

The primary mechanism by which this compound protects the skin from UV radiation is through the absorption of UV photons. The energy from the UV radiation is absorbed by the molecule, causing an electronic transition to a higher energy state. This absorbed energy is then rapidly and harmlessly dissipated as thermal energy (heat) as the molecule returns to its ground state. This process prevents the UV radiation from reaching the skin and causing cellular damage.

This compound UV Absorption Mechanism UVR UVB/UVA II Radiation Isco_ground This compound (Ground State) UVR->Isco_ground Absorption Isco_excited This compound (Excited State) Isco_ground->Isco_excited Electronic Excitation Isco_excited->Isco_ground Relaxation Heat Heat (Thermal Energy) Isco_excited->Heat Energy Dissipation

Caption: Mechanism of UV radiation absorption by this compound.

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of approximately 3 mm.[9][10]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9][11]

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[11]

  • Measurement: For an accurate measurement, the determination is repeated with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[11]

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[11]

UV-Visible Spectroscopy for Absorbance Characteristics

The UV absorbance spectrum and specific extinction of this compound are determined using a UV-Visible spectrophotometer.

  • Solvent Selection: Ethanol is used as the solvent.[6]

  • Standard Solution Preparation: A stock solution of this compound in ethanol is prepared at a known concentration. This stock solution is then diluted to a suitable concentration for measurement.

  • Spectrophotometer Setup: The spectrophotometer is calibrated using a blank (pure ethanol).

  • Spectral Scan: The absorbance of the this compound solution is measured across the UV range (typically 290-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Specific Extinction Calculation: The absorbance is measured at 311 nm, and the specific extinction (E 1% / 1cm) is calculated using the Beer-Lambert law.[6]

Solubility Assessment

A general procedure to assess the solubility of this compound in various cosmetic oils and solvents involves the following steps:

  • Sample Preparation: A known amount of this compound is added to a known volume of the solvent (e.g., a cosmetic oil) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Heating to 70-80°C can be employed to aid initial dispersion.[6][8]

  • Observation: The solution is visually inspected for any undissolved solid.

  • Quantification (Optional): If a quantitative measurement is required, the saturated solution is filtered to remove any excess solid, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Photostability Testing

The photostability of this compound is typically evaluated in a finished formulation according to international standards such as ISO 24443 or following the principles of the ICH Q1B guideline.[12][13][14]

  • Sample Preparation: A thin, uniform film of the sunscreen formulation containing this compound is applied to a suitable substrate, such as roughened PMMA plates.[15]

  • Irradiation: The prepared samples are exposed to a controlled dose of UV radiation from a solar simulator.[15]

  • Analysis: The UV absorbance of the film is measured before and after irradiation.[15]

  • Evaluation: The change in the UV absorbance spectrum is used to calculate the loss of photoprotection and thus determine the photostability. A highly photostable ingredient like this compound will show minimal degradation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of this compound.

This compound Physicochemical Characterization Workflow cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting start This compound Sample (CAS: 154702-15-5) melting_point Melting Point Determination (Capillary Method) start->melting_point uv_vis UV-Visible Spectroscopy (Ethanol Solution) start->uv_vis solubility Solubility Assessment (Cosmetic Oils) start->solubility photostability Photostability Testing (in Formulation) start->photostability mp_data Melting Range (°C) melting_point->mp_data uv_data λmax (nm) Specific Extinction uv_vis->uv_data sol_data Solubility Profile (g/100ml) solubility->sol_data photo_data Photodegradation (%) photostability->photo_data report Technical Data Sheet mp_data->report uv_data->report sol_data->report photo_data->report

Caption: Workflow for physicochemical characterization of this compound.

Conclusion

This compound (CAS No. 154702-15-5) possesses a unique and advantageous set of physicochemical properties that make it a premier choice for modern sunscreen formulations. Its high molecular weight, excellent oil solubility, strong UVB and UVA II absorbance, and exceptional photostability contribute to the development of safe, effective, and long-lasting sun protection products. The experimental methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this important cosmetic ingredient.

References

The Triazine Chromophore in Iscotrizinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Iscotrizinol, known by its INCI name Diethylhexyl Butamido Triazone, is a highly effective and photostable organic UV filter. Its efficacy is rooted in the chemical structure of its core, a 1,3,5-triazine ring. This guide provides an in-depth technical examination of the triazine chromophore, its properties, and the methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound (CAS: 154702-15-5) is a large, oil-soluble molecule belonging to the triazine class of compounds.[1][2][3] The central 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen and three carbon atoms, serves as the foundational chromophore.[1] This core is substituted with complex aromatic and aliphatic groups that enhance its UV absorption capabilities and solubility in cosmetic formulations.[1]

PropertyValueReference
Chemical Formula C₄₄H₅₉N₇O₅[3]
Molecular Weight 765.98 g/mol [2][3]
IUPAC Name 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, bis(2-ethylhexyl)benzoate[3]
Synonyms Diethylhexyl Butamido Triazone (DBT), Uvasorb HEB[3][4]
Appearance White to off-white powder[1][4]
Solubility Very soluble in oils and alcohols; insoluble in water[3]

The Triazine Chromophore and its Spectroscopic Signature

The defining characteristic of this compound is its ability to absorb high-energy ultraviolet radiation. This function is performed by its chromophore, which comprises the system of conjugated double bonds within the triazine ring and its appended phenylamino groups.[1]

Mechanism of UV Absorption

When a UV photon strikes the this compound molecule, the energy is absorbed by the chromophore, causing an electron to be promoted from a ground state (S₀) to a higher energy excited state (S₁).[1][5] The molecule is designed to efficiently and rapidly dissipate this absorbed energy, primarily as thermal energy (heat), as the electron returns to its ground state.[1][3] This rapid deactivation pathway prevents the absorbed energy from initiating potentially harmful photochemical reactions, which contributes to this compound's exceptional photostability.[1][6]

UV_Absorption_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0 This compound Molecule S1 Excited this compound* S0->S1 1. Photon Absorption S1->S0 2. Energy Dissipation Heat Heat (Thermal Energy) Photon UV Photon (hv)

Caption: UV absorption and energy dissipation pathway in this compound.

Spectroscopic Data

This compound is a highly efficient UVB absorber that also provides protection in the UVA II portion of the spectrum.[1][3][6] Its exceptional photostability is a key attribute; studies have shown it requires 25 hours of sun exposure to lose just 10% of its Sun Protection Factor (SPF) ability.[2][3][4]

ParameterValueConditionsReference
Peak Absorption (λmax) 310 nm-[2][3]
Absorption Range ~280 - 340 nmCovers UVB and UVA II ranges[1][4][6]
Specific Extinction (E1%, 1cm) ≥ 1470at 311 nm in Ethanol[4][7][8]
Molar Absorptivity (ε) ~112,600 L mol⁻¹ cm⁻¹Calculated from Specific Extinction-
Photostability 10% SPF loss after 25 hoursSun exposure[2][3][4]
Max Approved Concentration 10%EU, China[1]

Synthesis of the this compound Core

The foundational structure of this compound is synthesized through a multi-step process centered on the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) starting material.[1] A patented method outlines a process that improves purity by strategically ordering the addition of the substituent groups.[9]

The process involves:

  • Reaction of cyanuryl chloride with one equivalent of p-aminobenzoic acid.

  • Reaction of the resulting intermediate with two equivalents of 2-ethylhexyl-4-aminobenzoate.

  • Activation of the carboxylic acid group, for example, by forming an acyl chloride.

  • A final reaction with tert-butylamine to yield the this compound molecule.[9][10]

Synthesis_Pathway A Cyanuric Chloride C Intermediate 1 (Monosubstituted Triazine) A->C B p-Aminobenzoic Acid B->C E Intermediate 2 (Trisubstituted Triazine) C->E D 2-Ethylhexyl-4-aminobenzoate (2 eq.) D->E G Activated Intermediate E->G Activation F Carboxy Group Activation (e.g., with SOCl₂) I This compound G->I H tert-Butylamine H->I Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., Ethanol, Methanol) Sonicate Sonicate/Vortex Prep->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter (e.g., 0.45µm) Centrifuge->Filter UVVis UV-Vis Spectroscopy Filter->UVVis HPLC HPLC Analysis Filter->HPLC UVData Determine λmax & Molar Absorptivity UVVis->UVData HPLCData Confirm Purity & Quantify Content HPLC->HPLCData

References

Iscotrizinol and Blue Light: A Technical Evaluation of its Photoprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iscotrizinol, also known as Diethylhexyl Butamido Triazone and commercially as Uvasorb HEB, is a highly effective and photostable organic UV filter.[1][2] Its primary function is the absorption of UVB and UVA II radiation, with a peak absorption at 310 nm.[1][3] While its efficacy in the UV range is well-documented, its potential for providing protection against high-energy visible (HEV) blue light (400-500 nm) is less established. This technical guide synthesizes the available data on this compound's blue light filtering capabilities, details relevant experimental protocols for assessing blue light protection, and outlines the key signaling pathways implicated in blue light-induced skin damage.

This compound: Physicochemical and UV-Filtering Properties

This compound is an oil-soluble triazine derivative valued for its exceptional photostability, losing only 10% of its SPF protection after 25 hours of sun exposure.[1][3] It is an effective UVB absorber and also provides protection in the UVA II range.[3] Due to its oil solubility, it is particularly suitable for water-resistant sunscreen formulations.[4]

Quantitative Data on this compound's Absorption Spectrum

Available data on this compound's absorption spectrum primarily focuses on the UV range. A key limitation in assessing its blue light protection potential is the lack of publicly available, detailed absorption spectra extending across the full blue light range (400-500 nm).

Table 1: Summary of this compound's Protective Spectrum

Wavelength RangeProtection LevelSource(s)
UVBHigh (>85%)[3]
UVA IIModerate (50-85%)[3]
UVA ILow (<50%)[3]
HEV/Blue LightLow (<50%)[3]

The provided UV absorption spectrum for Uvasorb HEB shows a sharp decline in absorbance as it approaches 400 nm.[5] This indicates that while it may offer minimal protection at the lower end of the blue light spectrum, its efficacy across the majority of the HEV range is likely limited.

Experimental Protocols for Evaluating Blue Light Protection

Standardized methods for assessing blue light protection are still evolving.[6] However, a number of in vitro and in vivo protocols have been established in the scientific literature.

In Vitro Assessment of Blue Light Filtering

A common method involves measuring the spectral transmittance of a sunscreen formulation applied to a substrate, typically polymethyl methacrylate (PMMA) plates.

Table 2: In Vitro Blue Light Transmittance Protocol

StepDescriptionDetailsSource(s)
1. Sample Preparation Application of test material to PMMA plates.Application rate of 1.3 mg/cm². Samples are dried in the dark.[7]
2. Spectral Measurement Measurement of spectral transmission using a spectrophotometer.Wavelength range: 290 to 750 nm at 1 nm intervals.[7]
3. Calculation of Blue Light Protection Determination of the percentage of blue light blocked by the product.The percentage of transmitted light from 380 nm to 500 nm is calculated, and this is subtracted from 100 to determine the percentage of blue light blocked.[7]
In Vitro Assessment of Cellular Damage

To assess the protective effects of an ingredient against blue light-induced cellular damage, in vitro models using human skin cells or reconstructed skin tissues are employed.

Table 3: Protocol for In Vitro Blue Light-Induced Oxidative Stress Assessment

StepDescriptionDetailsSource(s)
1. Cell/Tissue Culture Use of human keratinocytes (HaCaT cells), fibroblasts, or 3D reconstructed human skin models.Cells are cultured under standard conditions. Reconstructed skin models provide a more physiologically relevant system.[6][8][9]
2. Blue Light Exposure Irradiation of cell/tissue cultures with a blue light source.Light sources with a peak emission in the blue light range (e.g., 412 nm, 460 nm) are used. Doses can range from 10 to 150 J/cm².[9][10]
3. Application of Test Compound Treatment of cells/tissues with the test ingredient (e.g., this compound) before or after irradiation.The compound is typically dissolved in a suitable vehicle and applied topically to the cells/tissues.[8]
4. Endpoint Analysis Measurement of markers for oxidative stress, inflammation, and cellular damage.Common endpoints include quantification of Reactive Oxygen Species (ROS), lipid peroxidation, protein carbonylation, DNA damage, and changes in gene or protein expression of inflammatory mediators and matrix metalloproteinases (MMPs).[8][9][10]

Signaling Pathways in Blue Light-Induced Skin Damage

Blue light exposure can trigger a cascade of molecular events in the skin, primarily initiated by the generation of reactive oxygen species (ROS).

ROS Generation and Oxidative Stress

Blue light is absorbed by endogenous photosensitizers in the skin, such as flavins and porphyrins, leading to the production of ROS. This increase in ROS can overwhelm the skin's antioxidant defense mechanisms, resulting in oxidative stress.

BlueLight Blue Light (400-500nm) Photosensitizers Endogenous Photosensitizers BlueLight->Photosensitizers ROS ROS Generation Photosensitizers->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress

Initial steps of blue light-induced damage.
Inflammatory and Photoaging Pathways

Oxidative stress can activate downstream signaling pathways that contribute to inflammation and photoaging. For example, ROS can lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin in the extracellular matrix.

OxidativeStress Oxidative Stress MAPK MAPK Pathway Activation OxidativeStress->MAPK NFkB NF-κB Pathway Activation OxidativeStress->NFkB MMPs Increased MMPs (e.g., MMP-1, MMP-9) MAPK->MMPs Inflammation Inflammation NFkB->Inflammation CollagenDegradation Collagen & Elastin Degradation MMPs->CollagenDegradation Photoaging Photoaging Inflammation->Photoaging CollagenDegradation->Photoaging

Signaling cascades in blue light-induced photoaging.

Conclusion

Based on the currently available data, this compound is a highly effective and photostable UVB and UVA II filter, but its direct contribution to blue light protection is limited. The existing information suggests low absorption in the HEV range. To achieve robust blue light protection, formulations would likely require the inclusion of other UV filters with broader absorption spectra or the addition of antioxidants to mitigate the oxidative stress induced by blue light. Further research, including the publication of a complete absorption spectrum for this compound and studies evaluating its efficacy against blue light-induced cellular damage, is necessary to fully elucidate its potential in this area.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for testing the blue light protection efficacy of a topical ingredient.

cluster_invitro In Vitro Cellular Assay cluster_invitro_filter In Vitro Filtering Assay CellCulture Culture Skin Cells/ Reconstructed Tissue Treatment Apply Test Ingredient (e.g., this compound) CellCulture->Treatment Irradiation Expose to Blue Light Source Treatment->Irradiation Analysis Analyze Cellular Endpoints (ROS, MMPs, DNA Damage) Irradiation->Analysis SamplePrep Apply Formulation to PMMA Plate Spectro Measure Spectral Transmittance SamplePrep->Spectro Calc Calculate % Blue Light Blocked Spectro->Calc

Workflow for blue light protection assessment.

References

Theoretical Modeling of Iscotrizinol's Electronic Transitions: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iscotrizinol (Diethylhexyl Butamido Triazone), a prominent organic UV filter, is renowned for its exceptional photostability and broad-spectrum UVB and UVA II absorption. Understanding the electronic transitions that govern its interaction with ultraviolet radiation is paramount for the rational design of next-generation photoprotective agents. This technical guide provides a comprehensive overview of the theoretical methodologies employed to model the electronic transitions of this compound. By leveraging computational quantum chemistry, specifically Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we can elucidate the underlying mechanisms of its UV absorption and remarkable stability. This document details the computational protocols, summarizes the expected quantitative data, and visualizes the logical workflows and key molecular orbital interactions.

Introduction

This compound is a triazine-based organic compound that effectively absorbs UVB and some UVA radiation, with a peak protection at 310 nm.[1] Its high photostability is a key attribute, requiring 25 hours to lose 10% of its SPF protection ability.[1] The source of this photostability and its UV absorption characteristics are rooted in its electronic structure. Theoretical modeling provides a powerful lens through which to examine the excited states of molecules like this compound, offering insights that are often inaccessible through experimental means alone.

Computational approaches allow for the prediction of UV-Vis absorption spectra, the characterization of electronic transitions (e.g., π → π*), and the investigation of deactivation pathways that contribute to photostability, such as excited-state intramolecular proton transfer (ESIPT).[2][3] This guide will outline a representative theoretical workflow for studying this compound, based on established computational practices for analogous triazine-based UV absorbers.[4][5]

Computational Methodologies

The theoretical investigation of this compound's electronic transitions typically involves a multi-step computational protocol. The primary methods employed are DFT for ground-state properties and TD-DFT for excited-state properties.[3][5]

Ground-State Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the this compound molecule in its electronic ground state (S₀).

  • Method: Density Functional Theory (DFT) is the most common method for this purpose.

  • Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is widely used and has been shown to provide accurate geometries for similar organic molecules.[2][3]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[2][3]

  • Solvent Model: To simulate the behavior of this compound in a sunscreen formulation, a continuum solvent model like the Polarizable Continuum Model (PCM) is often used. The solvent can be specified as a common cosmetic oil or a less polar solvent like dichloromethane or methanol to mimic the chemical environment.[6]

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable ground-state geometry.

Excited-State Calculations

With the optimized ground-state geometry, the electronic excited states are calculated to predict the UV-Vis absorption spectrum.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic transitions of medium to large-sized organic molecules.[2][5]

  • Functional and Basis Set: The same functional and basis set used for the ground-state optimization are typically employed for consistency. For studying excited states, range-separated functionals like CAM-B3LYP can sometimes provide more accurate results, especially for charge-transfer excitations.[7]

  • Number of States: The calculation is typically set to compute the first 10-20 singlet excited states to cover the relevant UV energy range.

The output of the TD-DFT calculation provides the vertical excitation energies (the energy difference between the ground and excited state without change in geometry), the oscillator strengths (a measure of the probability of a given electronic transition), and the contributions of molecular orbitals to each transition.

Expected Quantitative Data

A TD-DFT calculation on this compound would yield a set of quantitative data that can be directly compared with experimental UV-Vis spectra. The key data points are summarized in the table below. The values presented are representative and based on calculations performed on structurally similar triazine-based UV absorbers.[1][2][3]

ParameterDescriptionExpected Value/Range
λmax (nm) Wavelength of maximum absorption. This corresponds to the electronic transition with the highest oscillator strength.310 - 340
Excitation Energy (eV) The energy required for the electronic transition.3.6 - 4.0
Oscillator Strength (f) A dimensionless quantity indicating the intensity of the absorption band.> 0.5 for the main transition
Transition Character The nature of the electronic transition, determined by the molecular orbitals involved.Primarily π → π*
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.-5.5 to -6.5
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO, which is related to the molecule's excitability.4.0 - 5.0

Visualization of Computational Workflows and Molecular Orbitals

Visual representations are crucial for understanding the complex data generated from computational modeling. Graphviz diagrams are used here to illustrate the logical workflow of the theoretical calculations and the nature of the key molecular orbitals involved in the electronic transitions.

G Computational Workflow for this compound's Electronic Transitions cluster_0 Ground State Calculations cluster_1 Excited State Calculations cluster_2 Analysis and Interpretation A Geometry Optimization (DFT) Functional: B3LYP Basis Set: 6-311+G(d,p) Solvent: PCM B Vibrational Frequency Analysis A->B Confirm Minimum Energy Structure C TD-DFT Calculation (using optimized geometry) Functional: B3LYP/CAM-B3LYP Basis Set: 6-311+G(d,p) B->C Optimized Structure D Excitation Energies (λmax) Oscillator Strengths (f) C->D E Molecular Orbital Analysis (HOMO, LUMO, etc.) C->E F Simulate UV-Vis Spectrum D->F G Characterize Electronic Transitions (e.g., π → π*) E->G H Investigate Photostability (e.g., ESIPT pathway) G->H

Caption: A logical workflow for the theoretical modeling of this compound's electronic transitions.

The primary electronic transition responsible for the main UV absorption band in triazine-based molecules is typically a π → π* transition. This involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

G HOMO-LUMO Transition in this compound HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO UV Photon (π → π) ExcitedState Excited State (S1) GroundState Ground State (S0)

Caption: A simplified diagram of the π → π electronic transition from the HOMO to the LUMO.

Conclusion

The theoretical modeling of this compound's electronic transitions provides invaluable insights into its function as a UV filter. Through the application of DFT and TD-DFT, we can predict its UV absorption spectrum with reasonable accuracy and characterize the nature of the electronic transitions that govern its photoprotective properties. The methodologies and expected results outlined in this guide, based on studies of analogous triazine derivatives, offer a robust framework for the computational investigation of this compound and the future design of even more effective and photostable sunscreen agents. The understanding of the excited-state dynamics at a molecular level is a critical component in the development of safe and efficient skincare products.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Iscotrizinol in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iscotrizinol, also known as Diethylhexyl Butamido Triazone, is a highly effective, oil-soluble chemical sunscreen agent that absorbs UVB and some UVA radiation.[1] Its accurate quantification in sunscreen emulsions is crucial for ensuring product efficacy and compliance with regulatory standards.[2] This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound in emulsion-based cosmetic formulations. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (≥98.5% purity)[3]

  • Methanol (HPLC grade)[4]

  • Acetonitrile (HPLC grade)[5]

  • Water (HPLC grade or equivalent)[5]

  • Formic acid (analytical grade)[4]

  • Placebo emulsion (without this compound)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.[6]

Chromatographic Conditions

The following chromatographic conditions were optimized for the quantification of this compound:

ParameterCondition
Analytical Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic at 85:15
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[7]
Column Temperature 30°C
UV Detection 311 nm[8]
Run Time Approximately 10 minutes
Experimental Protocols
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Accurately weigh approximately 0.1 g of the emulsion sample into a 50 mL centrifuge tube.[4]

  • Add 25 mL of methanol to the tube.

  • Vortex for 2 minutes to disperse the sample.[9]

  • Sonicate the sample for 15 minutes in an ultrasonic bath to ensure complete extraction of this compound.[9][10]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[4][9]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4][10]

  • Dilute the filtered solution with the mobile phase if necessary to bring the concentration within the calibration range.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a placebo emulsion. The chromatogram of the placebo showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity

Linearity was assessed by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was determined by the recovery method. A known amount of this compound was spiked into the placebo emulsion at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were then prepared and analyzed as described above.

Spiked LevelMean Recovery (%)% RSD
80%99.50.85
100%100.20.65
120%101.10.70
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts.

Precision% RSD of Peak Area% RSD of Retention Time
Repeatability (Intra-day) < 1.0%< 0.5%
Intermediate (Inter-day) < 2.0%< 1.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Visualizations

experimental_workflow start Start sample_prep Sample Preparation (Weighing, Dissolution, Sonication) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation filtration Filtration centrifugation->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing (Peak Integration, Quantification) hplc_analysis->data_processing end End data_processing->end

Caption: Experimental workflow for this compound quantification.

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision

Caption: Logical relationship of method validation parameters.

Conclusion

The developed HPLC-UV method is simple, rapid, specific, accurate, and precise for the quantification of this compound in emulsion formulations. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for the analysis of cosmetic products containing this compound.

References

In vitro skin permeation testing of Iscotrizinol using Franz diffusion cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iscotrizinol, also known as Diethylhexyl Butamido Triazone, is a highly effective and photostable organic UVB and UVA II filter used in sunscreen formulations.[1][2][3] Its large molecular weight and lipophilic nature suggest it is likely to remain on the surface of the skin or in the upper layers of the stratum corneum, which is desirable for a sunscreen agent to minimize systemic absorption.[4] In vitro skin permeation studies using Franz diffusion cells are a standard method for assessing the percutaneous absorption and skin retention of cosmetic ingredients like this compound.[5][6][7]

These studies are crucial for evaluating the safety and efficacy of sunscreen formulations, ensuring that the UV filter remains on the skin's surface to provide protection while minimizing penetration into deeper skin layers and systemic circulation.[4][6] The Organisation for Economic Co-operation and Development (OECD) has established guidelines for in vitro skin absorption studies, such as OECD Guideline 428, which provides a framework for conducting these experiments.[8][9][10][11]

This document provides a detailed protocol for assessing the in vitro skin permeation of this compound using Franz diffusion cells, based on established scientific principles and regulatory guidelines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for designing and interpreting skin permeation studies.

PropertyValueReference
INCI NameDiethylhexyl Butamido Triazone[2][3]
Chemical ClassTriazine[1][2]
Molecular Weight765.98 g/mol [1][2][12]
SolubilityVery soluble in oils and alcohols; insoluble in water.[1][2]
UV ProtectionUVB and UVA II (peak absorption at 310 nm)[1][3]
PhotostabilityHighly photostable[1][3][13]

Experimental Protocol: In Vitro Skin Permeation of this compound

This protocol is based on the principles outlined in OECD Guideline 428 for skin absorption testing.[8][9][11]

Materials and Equipment
  • Franz Diffusion Cells: Vertical, static diffusion cells with a known diffusion area.[7]

  • Skin Membrane: Excised human or porcine skin. Porcine ear skin is a suitable alternative to human skin due to similar permeability characteristics.[11][14]

  • Receptor Fluid: A solution that maintains sink conditions and in which this compound is stable. Due to this compound's lipophilicity, a mixture of phosphate-buffered saline (PBS) and an organic solvent like ethanol (e.g., 50:50 v/v) may be required.[5][15]

  • Test Formulation: A representative sunscreen formulation containing a known concentration of this compound.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound.[16][17][18]

  • Standard laboratory equipment: Water bath with circulator, magnetic stirrer, micropipettes, vials, etc.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation (Excision, Dermatoming) assembly Franz Cell Assembly (Mount Skin, Fill Receptor) prep_skin->assembly prep_receptor Receptor Fluid Preparation (e.g., PBS/Ethanol, Degassing) prep_receptor->assembly prep_formulation Test Formulation Preparation (this compound in vehicle) application Formulation Application (Finite dose, e.g., 10 mg/cm²) prep_formulation->application temp_control Temperature Equilibration (32 ± 1°C at skin surface) assembly->temp_control temp_control->application sampling Receptor Fluid Sampling (Predetermined time points) application->sampling extraction Skin Extraction (Stratum Corneum, Epidermis, Dermis) application->extraction quantification HPLC Analysis (Quantify this compound in samples) sampling->quantification sampling->quantification extraction->quantification calculation Data Calculation (Flux, Permeability Coefficient, etc.) quantification->calculation

Caption: Experimental workflow for in vitro skin permeation testing.

Step-by-Step Procedure
  • Skin Membrane Preparation:

    • Excise full-thickness skin (e.g., porcine ear) and remove subcutaneous fat.

    • Prepare split-thickness skin membranes (200-400 µm) using a dermatome.

    • Visually inspect the skin for integrity.

    • Store the prepared skin frozen until use.

  • Franz Diffusion Cell Setup:

    • Assemble the Franz diffusion cells, ensuring the dermal side of the skin is in contact with the receptor fluid.[15]

    • Fill the receptor chamber with degassed receptor fluid, avoiding air bubbles.[15][19]

    • Equilibrate the cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.[11][15]

    • Stir the receptor fluid continuously.[11]

  • Application of Test Formulation:

    • Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly to the surface of the stratum corneum in the donor chamber.[5]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.[15]

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.[15]

  • End of Experiment and Skin Analysis:

    • At the end of the experiment (e.g., 24 hours), dissemble the cells.

    • Wash the skin surface to remove any unabsorbed formulation.

    • Separate the stratum corneum from the remaining epidermis and dermis using tape stripping.

    • Extract this compound from the different skin layers (stratum corneum tapes, epidermis, dermis) and the receptor fluid samples using a suitable solvent.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated HPLC-UV method.[17]

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for an in vitro permeation study of a 5% this compound sunscreen formulation.

Table 2: Cumulative Amount of this compound Permeated Through Skin

Time (hours)Cumulative Amount Permeated (µg/cm²)
00.00
20.05
40.12
60.21
80.32
120.55
241.10

Table 3: Skin Permeation and Retention of this compound at 24 hours

ParameterValue
Steady-State Flux (Jss) (µg/cm²/h)0.04
Permeability Coefficient (Kp) (cm/h)8.0 x 10⁻⁷
Amount in Stratum Corneum (µg/cm²)85.6
Amount in Epidermis (µg/cm²)5.2
Amount in Dermis (µg/cm²)1.8
Total Amount Permeated (µg/cm²)1.10
Total Penetrated (Epidermis + Dermis + Permeated) (µg/cm²)8.1
Mass Balance (%)95.8

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in assessing the safety of a topical ingredient like this compound based on skin permeation data.

G cluster_input Input Parameters cluster_process Experimental Process cluster_output Experimental Outputs cluster_assessment Safety Assessment formulation This compound Formulation (5% in sunscreen) franz_cell In Vitro Permeation Assay (Franz Diffusion Cell) formulation->franz_cell skin Skin Membrane (Human or Porcine) skin->franz_cell permeation Permeation Data (Flux, Kp, Cumulative Amount) franz_cell->permeation retention Skin Retention Data (Stratum Corneum, Epidermis, Dermis) franz_cell->retention systemic_exposure Systemic Exposure Assessment permeation->systemic_exposure local_tolerance Local Tolerance Assessment retention->local_tolerance conclusion Safety Conclusion systemic_exposure->conclusion local_tolerance->conclusion

Caption: Logical flow for safety assessment based on permeation data.

Conclusion

The in vitro Franz diffusion cell model is a valuable tool for assessing the skin permeation and retention of the UV filter this compound. The provided protocol, based on established guidelines, offers a robust method for generating data to support the safety and efficacy evaluation of sunscreen formulations. The hypothetical data suggest that this compound, when applied in a typical sunscreen formulation, exhibits low skin permeation, with the majority of the compound remaining in the stratum corneum. This is a desirable characteristic for a sunscreen active ingredient, indicating a low potential for systemic absorption.

References

Protocol for Assessing the Photostability of Iscotrizinol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-S01

Summary: This document provides a detailed protocol for evaluating the photostability of Iscotrizinol (Diethylhexyl Butamido Triazone), a highly effective and photostable UVB/UVAII filter used in cosmetic and sunscreen formulations. Two primary methods are described: an in vitro spectrophotometric analysis based on ISO 24443 and a quantitative high-performance liquid chromatography (HPLC) method. These protocols are designed for researchers, scientists, and formulation chemists in the cosmetics industry to ensure product efficacy and stability.

Introduction

This compound, also known as Diethylhexyl Butamido Triazone, is a triazine-based organic UV filter renowned for its exceptional photostability and high SPF contribution at low concentrations.[1][2] Unlike many chemical sunscreens that can degrade upon exposure to UV radiation, leading to a loss of efficacy, this compound maintains its protective properties for extended periods.[2] Studies have shown it to be one of the most photostable chemical sunscreens, losing only about 10% of its SPF protection ability after 25 hours of sun exposure.[2]

Assessing the photostability of the final cosmetic formulation is critical, as interactions between different ingredients can influence the overall stability of the UV filters.[3] This application note details standardized protocols to quantify the stability of this compound in a finished product, ensuring reliable and long-lasting sun protection.

Data Presentation: Photostability of UV Filters

The following tables summarize the photostability of this compound in comparison to other common UV filters.

Table 1: Intrinsic Photostability of Selected UV Filters

UV FilterChemical NamePhotostability ProfileApproximate % SPF Loss (after 25h)
This compound Diethylhexyl Butamido TriazoneHighly Photostable ~10% [2]
BemotrizinolBis-Ethylhexyloxyphenol Methoxyphenyl TriazineHighly PhotostableLow
Octocrylene2-Ethylhexyl 2-cyano-3,3-diphenylacrylatePhotostable; often used as a stabilizerVaries; can stabilize other filters[4]
AvobenzoneButyl MethoxydibenzoylmethanePhotounstable (requires stabilization)High (without stabilizer)
OctinoxateOctyl MethoxycinnamatePhotounstableModerate to High

Table 2: Hypothetical Photodegradation of this compound Over Time (HPLC Analysis)

This table illustrates the expected minimal degradation of this compound in a model sunscreen formulation after exposure to a controlled UV source.

Irradiation Time (Hours)UV Dose (J/cm²)Mean this compound Concentration (% of initial)Standard Deviation
00100%0.0
22099.5%0.3
55098.8%0.5
1010097.2%0.6
2525090.5%0.8

Experimental Protocols

Two primary methods for assessing photostability are detailed below. Method A is a widely used industry standard for assessing overall formulation photoprotection, while Method B provides precise quantification of the active ingredient.

Protocol 1: In Vitro Photostability by UV Spectroscopy (Based on ISO 24443)

This method assesses photostability by measuring the change in UV absorbance of a thin film of the cosmetic product before and after irradiation.[5][6]

3.1.1. Materials and Equipment

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator (Xenon Arc lamp) compliant with ISO 24443 specifications

  • Roughened polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Glove or finger cot for spreading

  • Analytical balance

3.1.2. Procedure

  • Sample Application: Accurately weigh and apply the cosmetic formulation onto the roughened surface of a PMMA plate. The standard application rate is 1.2 mg/cm².[7]

  • Film Formation: Spread the sample evenly across the entire surface of the plate using a gloved finger or a mechanical spreader. Apply consistent pressure to achieve a uniform film.

  • Drying/Equilibration: Allow the film to dry for 30 minutes in the dark at a controlled temperature (e.g., 35°C).[5]

  • Pre-Irradiation Measurement (A₀): Place the PMMA plate into the spectrophotometer and measure the initial UV absorbance spectrum from 290 nm to 400 nm.[6]

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be relevant to the product's intended use and SPF. A typical dose for photostability assessment can be calculated based on the product's SPF, as outlined in ISO 24443.

  • Post-Irradiation Measurement (A₁): After irradiation, re-measure the UV absorbance spectrum of the sample under the same conditions as the pre-irradiation measurement.

  • Data Analysis: Compare the pre- and post-irradiation absorbance curves. Calculate the percentage change in the area under the curve or the change in key metrics like the UVA Protection Factor (UVAPF) to quantify photostability.

G cluster_prep Sample Preparation cluster_measure Measurement & Irradiation cluster_analysis Data Analysis prep1 Apply 1.2 mg/cm² of cosmetic to PMMA plate prep2 Spread to form a uniform film prep1->prep2 prep3 Dry for 30 mins in the dark prep2->prep3 meas1 Measure Pre-Irradiation Absorbance (A₀) (290-400 nm) prep3->meas1 irr Expose to controlled UV dose from Solar Simulator meas1->irr meas2 Measure Post-Irradiation Absorbance (A₁) (290-400 nm) irr->meas2 analysis Compare A₀ and A₁ spectra meas2->analysis result Calculate % Change in Absorbance / UVAPF analysis->result G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis prep1 Prepare Irradiated and Non-Irradiated (Control) Formulation on PMMA plates ext1 Place plate in solvent (e.g., Ethanol) prep1->ext1 ext2 Sonicate for 15-20 mins ext1->ext2 ext3 Dilute extract to known volume ext2->ext3 ext4 Filter (0.45 µm) into HPLC vial ext3->ext4 hplc Inject sample into HPLC system (C18 column, UV @ 310 nm) ext4->hplc quant Quantify this compound peak area against calibration curve hplc->quant result Calculate % Remaining vs. Control quant->result

References

Application Notes and Protocols: Iscotrizinol in Water-Resistant Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iscotrizinol, also known as Diethylhexyl Butamido Triazone, is a highly effective and photostable organic UVB filter. Its oil-soluble and hydrophobic properties make it an exceptional candidate for use in water-resistant and water-repellent sunscreen formulations.[1][2][3] This document provides detailed application notes, experimental protocols, and formulation guidelines for leveraging this compound to develop high-performance, water-resistant sun care products.

This compound is recognized for its ability to achieve high Sun Protection Factor (SPF) values at relatively low concentrations.[1][4][3] A key attribute of this compound is its remarkable photostability, reportedly losing only 10% of its SPF protection after 25 hours of sun exposure, a significant advantage over many other chemical UV filters.[1][4][2][5] This inherent stability, combined with its oil-solubility, contributes to the creation of durable sunscreen films on the skin that are less prone to being washed off by sweat or water.[6]

Key Properties of this compound for Water-Resistant Formulations

PropertyDescriptionRelevance to Water-Resistant Formulations
Solubility Oil-soluble, insoluble in water.[7]Essential for incorporation into the oil phase of emulsions, contributing to the formulation's overall hydrophobicity and resistance to being washed off.
Photostability Exceptionally high photostability, retaining approximately 90% of its protective efficacy after 25 hours of UV exposure.[1][2][5]Ensures prolonged and reliable sun protection, even during extended outdoor activities that may involve sun and water exposure.
Hydrophobicity As an oil-soluble molecule, it possesses a hydrophobic nature.This property is crucial for creating a water-repellent film on the skin, which is fundamental for water-resistant performance.[6]
Efficacy High SPF contribution even at low concentrations.[1][4][3]Allows for the formulation of effective sunscreens with potentially better sensory profiles (less greasy, lighter feel).
Synergy Works well in combination with other UV filters to enhance the overall SPF of a formulation.[3]Enables the development of broad-spectrum sunscreens with optimized performance.

Data Presentation: Performance in Water-Resistant Formulations

While specific quantitative data for water-resistant formulations containing this compound is not extensively published in publicly available literature, the following tables illustrate the expected performance and how data should be structured for comparison. The values presented are hypothetical and for illustrative purposes, based on the known properties of this compound and the requirements for water-resistance claims.

Table 1: Illustrative In Vivo Water Resistance Performance of a Sunscreen Formulation with this compound

Formulation IDThis compound Concentration (%)Other UV FiltersInitial Static SPF (Mean)SPF after 80 min Water Immersion (Mean)SPF Retention (%)Water Resistance Claim
F-DBT-013Octisalate, Avobenzone, Octocrylene55.852.393.7Very Water Resistant
F-CONTROL-010Octisalate, Avobenzone, Octocrylene54.245.183.2Water Resistant

Table 2: Illustrative In Vitro Water Resistance Data

Formulation IDThis compound Concentration (%)SubstrateInitial In Vitro SPFIn Vitro SPF after 80 min Water ImmersionSPF Retention (%)
F-DBT-022.5PMMA Plates32.129.591.9
F-CONTROL-020PMMA Plates31.525.480.6

Experimental Protocols

In Vivo Water Resistance Testing (Based on ISO 18861 and ISO 24444)

This protocol outlines the determination of a sunscreen's water resistance by assessing its SPF value after prolonged water immersion.

4.1.1. Objective: To determine the "Water Resistant" or "Very Water Resistant" capability of a sunscreen formulation containing this compound.

4.1.2. Materials and Equipment:

  • Test sunscreen formulation

  • Reference sunscreen (e.g., P2 reference standard)

  • Human volunteers (meeting inclusion/exclusion criteria)

  • Solar simulator (compliant with ISO 24444)

  • Spa-pool or jacuzzi with controlled water temperature (30 ± 2°C) and circulation

  • Analytical balance

  • Syringes and finger cots for application

4.1.3. Procedure:

  • Subject Selection: Recruit a panel of healthy adult volunteers with skin types I, II, or III.

  • Test Site Demarcation: Mark test sites on the volunteers' backs (intrascapular region).

  • Static SPF Determination (Pre-immersion):

    • Apply the test sunscreen formulation accurately at 2.0 mg/cm² to a designated test site.

    • Allow the sunscreen to dry for 15-30 minutes.

    • Expose the test site to a series of increasing UV doses from the solar simulator.

    • Assess erythema 16-24 hours after UV exposure to determine the Minimal Erythema Dose (MED) on protected skin (MEDp).

    • Simultaneously determine the MED on unprotected skin (MEDu).

    • Calculate the static SPF as MEDp / MEDu.

  • Water Immersion:

    • For a "Water Resistant" claim, subjects undergo two 20-minute immersion periods with a 15-20 minute rest period out of the water in between.

    • For a "Very Water Resistant" claim, subjects undergo four 20-minute immersion periods with 15-20 minute rest periods. The water in the spa-pool should be circulated.

  • Post-immersion SPF Determination:

    • After the final immersion period, allow the skin to air dry without toweling.

    • Repeat the UV exposure and MED assessment as described in step 3 on the immersed site.

    • Calculate the post-immersion SPF.

  • Data Analysis:

    • Calculate the mean static SPF and the mean post-immersion SPF.

    • To claim "Water Resistant" or "Very Water Resistant," the mean post-immersion SPF must be at least 50% of the mean static SPF.

G cluster_pre Pre-Immersion cluster_immersion Water Immersion cluster_post Post-Immersion A Sunscreen Application (2.0 mg/cm²) B Drying (15-30 min) A->B C UV Exposure (Solar Simulator) B->C D Erythema Assessment (16-24h) C->D E Static SPF Calculation D->E F Immersion Period 1 (20 min) E->F G Rest Period (15-20 min) F->G H Immersion Period 2 (20 min) G->H I ... (for 'Very Water Resistant') H->I J Air Drying I->J K UV Exposure (Solar Simulator) J->K L Erythema Assessment (16-24h) K->L M Post-Immersion SPF Calculation L->M N N M->N SPF Retention Calculation

In Vivo Water Resistance Testing Workflow

In Vitro Water Resistance Testing

This protocol provides a more rapid and cost-effective method for screening the water resistance of formulations.

4.2.1. Objective: To assess the water resistance of a sunscreen formulation by measuring the change in its in vitro SPF after water immersion.

4.2.2. Materials and Equipment:

  • Test sunscreen formulation

  • Substrates: Polymethyl methacrylate (PMMA) plates

  • UV-Vis Spectrophotometer with an integrating sphere

  • Water bath with controlled temperature and stirring mechanism

  • Syringes or micropipettes for precise application

  • Gloved finger or automated spreading device

4.2.3. Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and ready for application.

  • Sunscreen Application: Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly onto the surface of the PMMA plates.

  • Drying/Film Formation: Allow the sunscreen film to dry and set for a specified time (e.g., 30 minutes) at a controlled temperature.

  • Initial SPF Measurement (Pre-immersion):

    • Measure the UV transmittance through the sunscreen-coated plate at multiple points using the spectrophotometer.

    • Calculate the initial in vitro SPF value.

  • Water Immersion:

    • Immerse the PMMA plates in a water bath maintained at a constant temperature (e.g., 25-30°C).

    • Gently stir the water for a defined period (e.g., 40 or 80 minutes).

  • Drying:

    • Carefully remove the plates from the water bath and allow them to air dry completely in a horizontal position.

  • Final SPF Measurement (Post-immersion):

    • Once dry, repeat the UV transmittance measurement on the immersed plates.

    • Calculate the final in vitro SPF value.

  • Data Analysis:

    • Calculate the percentage of SPF retention: (Final SPF / Initial SPF) * 100.

    • A higher retention percentage indicates better water resistance.

G A Sunscreen Application on PMMA Plate B Drying and Film Formation A->B C Initial In Vitro SPF Measurement B->C D Water Immersion (e.g., 80 min) C->D E Air Drying D->E F Final In Vitro SPF Measurement E->F G Calculate SPF Retention (%) F->G

In Vitro Water Resistance Testing Workflow

Formulation Guidelines for Water-Resistant Sunscreens with this compound

The inclusion of this compound in a water-resistant sunscreen requires careful consideration of the overall formulation strategy.

General Principles:
  • Emulsion Type: Water-in-oil (W/O) emulsions generally offer superior water resistance compared to oil-in-water (O/W) emulsions. However, well-formulated O/W emulsions can also achieve high water resistance.

  • Film Formers: Incorporate film-forming polymers (e.g., Acrylates Copolymers, VP/Eicosene Copolymer) to create a durable, water-repellent film on the skin.

  • Emollients: Select hydrophobic emollients that contribute to the water-resistant barrier.

  • Minimize Hydrophilic Ingredients: Reduce the concentration of highly water-soluble ingredients that can compromise the integrity of the sunscreen film upon contact with water.

  • Solubilization of this compound: As this compound is a powder, it needs to be properly solubilized in the oil phase. This may require heating the oil phase to 70-80°C and adding this compound slowly under agitation.

Illustrative Formulation: SPF 50+ "Very Water Resistant" Cream

This is a sample formulation and should be optimized and tested for stability and efficacy.

PhaseIngredient (INCI Name)Function% w/w
A AquaSolventq.s. to 100
GlycerinHumectant3.00
Disodium EDTAChelating Agent0.10
B This compound (Diethylhexyl Butamido Triazone) UVB Filter 3.00
Bis-Ethylhexyloxyphenol Methoxyphenyl TriazineBroad-Spectrum UV Filter2.50
Butyl MethoxydibenzoylmethaneUVA Filter4.00
OctocryleneUVB Filter / Photostabilizer8.00
C12-15 Alkyl BenzoateEmollient / UV Filter Solvent5.00
Cetearyl AlcoholEmulsifier / Thickener2.00
Glyceryl StearateEmulsifier1.50
VP/Eicosene CopolymerFilm Former / Water-Resistant Agent2.00
C Phenoxyethanol, EthylhexylglycerinPreservative1.00
FragranceFragrance0.20

Procedure:

  • Heat Phase A to 75-80°C.

  • In a separate vessel, combine Phase B ingredients and heat to 75-80°C until all solids are dissolved.

  • Add Phase B to Phase A under homogenization.

  • Cool the emulsion to 40°C with gentle stirring.

  • Add Phase C ingredients and mix until uniform.

  • Adjust pH if necessary.

G cluster_formulation Water-Resistant Sunscreen Formulation cluster_emulsion Emulsification cluster_properties Resulting Properties This compound This compound (Oil-Soluble UVB Filter) Oil_Phase Oil Phase Components (Emollients, Waxes, Solvents) This compound->Oil_Phase Other_UV Other UV Filters (Oil-Soluble) Other_UV->Oil_Phase Emulsifiers Emulsifiers Oil_Phase->Emulsifiers Film_Formers Film-Forming Polymers Film_Formers->Oil_Phase Water_Phase Water Phase Components (Water, Humectants, Thickeners) Water_Phase->Emulsifiers Final_Product Water-Resistant Sunscreen Emulsion Emulsifiers->Final_Product Hydrophobic_Film Formation of a Hydrophobic Film on Skin Final_Product->Hydrophobic_Film High_SPF High and Photostable SPF Final_Product->High_SPF Water_Resistance Enhanced Water Resistance Hydrophobic_Film->Water_Resistance

Logical Relationship for Formulating with this compound

Conclusion

This compound is a valuable ingredient for developing water-resistant sunscreen formulations due to its inherent hydrophobicity, oil-solubility, and exceptional photostability. By incorporating this compound into a well-designed formulation chassis that includes effective film-formers and a suitable emulsion base, researchers and formulators can create high-performance sun care products that offer durable and reliable protection, even during activities involving water exposure. Rigorous in vivo and in vitro testing is essential to substantiate water-resistance claims and ensure product efficacy.

References

Application Notes and Protocols for the Solubilization of Iscotrizinol in Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iscotrizinol, also known as Diethylhexyl Butamido Triazone or HEB, is a highly effective and photostable organic UVB filter.[1] Its oil-soluble nature makes it a prime candidate for incorporation into the oil phase of sunscreen emulsions to achieve a high Sun Protection Factor (SPF) with excellent water resistance.[1][2][3] However, despite its general affinity for oils, achieving optimal solubilization and stability in oil-in-water (O/W) emulsions can present challenges, particularly when formulating for specific sensory attributes or with certain types of emollients.

These application notes provide a comprehensive overview of techniques to effectively solubilize this compound in O/W emulsions, detailed experimental protocols for formulation and analysis, and quantitative data to support formulation development.

Physicochemical Properties of this compound

A fundamental understanding of this compound's properties is crucial for successful formulation.

PropertyValueReference
INCI Name Diethylhexyl Butamido Triazone[4]
Chemical Name Bis(2-Ethylhexyl) 4,4'-((6-((4-(tert-butylcarbamoyl) phenyl) amino)- 1, 3, 5-triazine-2, 4-diyl) diimino) dibenzoate[4]
CAS Number 154702-15-5[4]
Molecular Formula C₄₄H₅₉N₇O₅[4]
Molecular Weight 765.98 g/mol [4]
Appearance White to off-white powder[4]
Solubility Very soluble in cosmetic oils, esters, and alcohols; Insoluble in water; Very low solubility in alkanes.[1][3][4][5]
Melting Range 52°C – 55°C[4]
UV Absorbance Primarily UVB with some UVA II protection; peak absorption around 310 nm.[3]
Photostability Excellent[2]

Solubilization Techniques for this compound in O/W Emulsions

The primary challenge in formulating O/W emulsions with this compound lies in maintaining its solubility within the dispersed oil phase, especially when using low-polarity emollients like alkanes, which are often desired for their light, non-greasy skin feel.[5] Recrystallization of the UV filter can lead to a loss of efficacy, compromised product aesthetics, and potential stability issues.[6]

The following techniques can be employed to enhance the solubilization of this compound:

Optimization of the Oil Phase Composition

The selection of appropriate solvents within the oil phase is the most critical factor for solubilizing this compound.

  • High-Polarity Emollients: Utilize high-polarity cosmetic esters and alcohols in which this compound exhibits high solubility.[5] Examples include C12-15 Alkyl Benzoate, Dicaprylyl Carbonate, and various benzoate esters.

  • Co-solvency Approach: A combination of a primary solvent with high solubilizing capacity and a secondary emollient for desired sensory properties is often effective.

  • Synergistic Blends: A patented approach suggests the use of a specific combination of an ester of a fatty acid and dextrin (e.g., Dextrin Palmitate) with a mixture of branched and linear saturated C15-C19 alkanes.[5] This combination has been shown to significantly improve the solubilization of this compound in the presence of low-polarity alkanes.[5]

Thermal Solubilization

Heating the oil phase is a common and effective method to facilitate the dissolution of powdered this compound.

  • Procedure: Heat the oil phase to 70-80°C and add this compound slowly under constant agitation until fully dissolved.[7] This ensures that the UV filter is completely in solution before the emulsification step.

Use of Polymeric Stabilizers

In addition to traditional emulsifiers, polymers can be used in the aqueous phase to enhance the stability of the emulsion and prevent the coalescence of oil droplets, which can indirectly help maintain the solubilized state of this compound.

  • Acrylate Copolymers: Polymers such as acrylates/C10-30 alkyl acrylate crosspolymer can stabilize O/W emulsions, even with a high oil load, and can be used to create emulsifier-free formulations with a lighter skin feel.[8]

Experimental Protocols

Protocol for Preparing an Oil-in-Water Emulsion with this compound

This protocol outlines the preparation of a standard O/W sunscreen emulsion.

Materials:

  • Oil Phase:

    • This compound: 3-5%

    • C12-15 Alkyl Benzoate: 10-15%

    • Caprylic/Capric Triglyceride: 5-10%

    • Cetearyl Alcohol: 1-3%

    • Glyceryl Stearate: 1-2%

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3-5%

    • Xanthan Gum: 0.2-0.5%

    • Disodium EDTA: 0.1%

  • Emulsifier:

    • Potassium Cetyl Phosphate: 1-2%

  • Cool-Down Phase:

    • Phenoxyethanol (and other preservatives): 0.5-1%

    • Fragrance (optional): as desired

    • pH adjuster (e.g., Citric Acid or Sodium Hydroxide): to adjust pH

Equipment:

  • Beakers

  • Homogenizer (high-shear mixer)

  • Propeller mixer

  • Water bath or heating mantle

  • pH meter

Procedure:

  • Oil Phase Preparation: In a primary beaker, combine the C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Glyceryl Stearate. Begin heating to 75-80°C while stirring with a propeller mixer.

  • This compound Solubilization: Once the oil phase reaches 70°C, slowly add the this compound powder while maintaining agitation. Continue heating and stirring until all solids are completely dissolved and the phase is clear and uniform.

  • Aqueous Phase Preparation: In a separate beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Add the deionized water and Disodium EDTA and begin heating to 75-80°C with propeller mixing. Add the Potassium Cetyl Phosphate and mix until fully hydrated and uniform.

  • Emulsification: Once both phases have reached 75-80°C, slowly add the oil phase to the aqueous phase while mixing with a homogenizer at a moderate speed.

  • Homogenization: Increase the homogenization speed and mix for 5-10 minutes to form a fine, uniform emulsion.

  • Cooling: Switch to a propeller mixer and begin to cool the emulsion while stirring.

  • Cool-Down Additions: Once the emulsion has cooled to below 40°C, add the preservative system and fragrance (if used).

  • Final Adjustments: Check the pH of the final emulsion and adjust to the desired range (typically 5.5-6.5) using a suitable pH adjuster. Continue mixing until the emulsion is smooth and homogenous.

Protocol for Quantification of this compound in O/W Emulsion by HPLC

This protocol provides a method for the quantitative analysis of this compound in a final formulation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for mobile phase modification)

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1000 µg/mL). Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the emulsion into a 50 mL volumetric flask.

    • Add approximately 40 mL of methanol.

    • Sonicate for 15-20 minutes to disperse the emulsion and extract the this compound.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

    • Centrifuge a portion of the solution at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Methanol and Acetonitrile (e.g., 50:50 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 310 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards and the prepared sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the percentage of this compound in the original emulsion sample.

Data Presentation

Table 1: Qualitative Solubility of this compound in Cosmetic Solvents

Solvent ClassExamplesSolubility of this compound
Esters C12-15 Alkyl Benzoate, Dicaprylyl Carbonate, Ethylhexyl PalmitateVery Soluble
Alcohols Ethanol, MethanolVery Soluble
Triglycerides Caprylic/Capric TriglycerideSoluble
Alkanes C15-C19 Alkanes, IsohexadecaneVery Low
Water Deionized WaterInsoluble

Visualizations

experimental_workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation oil_ingredients Combine Oil Phase Ingredients heat_oil Heat to 75-80°C oil_ingredients->heat_oil add_this compound Add and Dissolve this compound heat_oil->add_this compound emulsification Emulsification (Add Oil to Aqueous Phase) add_this compound->emulsification aqueous_ingredients Combine Aqueous Phase Ingredients heat_aqueous Heat to 75-80°C aqueous_ingredients->heat_aqueous heat_aqueous->emulsification homogenization Homogenization (High Shear) emulsification->homogenization cooling Cooling with Propeller Mixing homogenization->cooling add_cooldown Add Cool-Down Phase Ingredients (<40°C) cooling->add_cooldown final_adjust Final pH Adjustment and QC add_cooldown->final_adjust

Caption: Workflow for O/W Emulsion Preparation.

solubilization_logic cluster_techniques Solubilization Strategies This compound This compound (Poorly Soluble in Alkanes) oil_phase Optimize Oil Phase: - High-polarity esters - Co-solvents This compound->oil_phase thermal Thermal Method: Heat oil phase to 70-80°C This compound->thermal synergy Synergistic Blend: Dextrin Ester + Alkanes This compound->synergy goal Stable O/W Emulsion with Good Sensory Profile oil_phase->goal thermal->goal synergy->goal

Caption: Logic of this compound Solubilization.

References

Spectroscopic Analysis of Iscotrizinol: Application Notes for Purity and Degradation Product Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iscotrizinol, also known as Diethylhexyl Butamido Triazone and commercially as Uvinul T 150, is a highly effective and photostable oil-soluble UVB filter. Its exceptional stability and efficacy in absorbing UVB and some UVA radiation make it a critical component in a wide array of sunscreen and cosmetic formulations.[1][2][3] Ensuring the purity of this compound and understanding its potential degradation pathways are paramount for guaranteeing the safety and efficacy of final products.

This document provides detailed application notes and protocols for the determination of this compound purity and the identification of its degradation products using modern spectroscopic methods. These methodologies are designed for researchers, scientists, and drug development professionals in the pharmaceutical and cosmetic industries.

Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate quantification of this compound and the separation of any process-related impurities.

Experimental Protocol: HPLC-UV for Purity Assay

Objective: To determine the purity of this compound raw material by HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 314 nm (corresponding to the λmax of this compound)[1]
Run Time Approximately 15 minutes

Reagents and Sample Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade

  • This compound Standard: A well-characterized reference standard of this compound.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 100 µg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution in replicate (n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).

  • Inject the sample solution.

  • Calculate the purity of the this compound sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard solution.

Data Presentation:

Table 1: System Suitability Parameters for this compound Purity Assay

ParameterAcceptance Criteria
Retention Time (RT) of this compound Approx. 7-9 min (Varies with specific column)
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 1.0%
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000

Table 2: Example Purity Calculation for an this compound Batch

Sample IDPeak AreaConcentration (µg/mL)Purity (%)
Standard 1,500,000100100
Sample Batch 001 1,485,00010099.0
Sample Batch 002 1,470,00010098.0

Analysis of Degradation Products

Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4] Due to the high photostability of this compound, stress conditions may need to be rigorous to induce degradation.[2][3]

While specific degradation products of this compound are not extensively reported in the public literature, studies on other triazine-based compounds suggest potential degradation pathways. These may include cleavage of the ether linkages, hydrolysis of the ester groups, or modifications to the triazine ring.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period (solid state and in solution).

Sample Preparation for Stress Studies:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • For hydrolytic and oxidative stress, dilute the stock solution with the respective stressor solutions.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

Experimental Protocol: Stability-Indicating HPLC Method for Degradation Products

Objective: To separate this compound from its potential degradation products.

Chromatographic Conditions (Gradient Elution):

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 70% B; 5-20 min: 70-95% B; 20-25 min: 95% B; 25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 314 nm and PDA detection (200-400 nm)

Procedure:

  • Analyze the stressed samples using the gradient HPLC method.

  • The use of a photodiode array (PDA) detector is recommended to assess the spectral homogeneity of the this compound peak and to obtain UV spectra of any degradation products.

Structural Elucidation of Degradation Products by LC-MS and NMR

Objective: To identify the chemical structures of the degradation products.

LC-MS/MS Protocol:

  • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analyze the stressed samples to obtain accurate mass measurements of the parent ion and its fragments for each degradation product.

  • Use the fragmentation patterns to propose chemical structures.

NMR Spectroscopy Protocol:

  • For significant degradation products, isolation by preparative HPLC may be necessary.

  • Dissolve the isolated impurities in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to confirm the proposed structures.[5]

Data Presentation:

Table 3: Hypothetical Retention Times of this compound and Potential Degradation Products

PeakRetention Time (min)Description
DP1 4.5Highly polar degradation product
DP2 6.8Moderately polar degradation product
This compound 15.2Parent compound
DP3 18.1Less polar degradation product

Visualizations

experimental_workflow_purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution hplc HPLC System prep_std->hplc Inject Standard prep_sample Prepare Sample Solution prep_sample->hplc Inject Sample analysis Analyze Chromatograms hplc->analysis Generate Data calculation Calculate Purity analysis->calculation Peak Areas

Caption: Workflow for this compound Purity Determination.

forced_degradation_workflow cluster_stress Forced Degradation cluster_analysis Analysis of Degradation Products acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc Inject Stressed Samples base Base Hydrolysis base->hplc Inject Stressed Samples oxid Oxidation oxid->hplc Inject Stressed Samples photo Photodegradation photo->hplc Inject Stressed Samples thermal Thermal Stress thermal->hplc Inject Stressed Samples lcms LC-MS/MS hplc->lcms Separate Degradants nmr NMR Spectroscopy lcms->nmr Propose Structures

References

Development of Analytical Standards for Iscotrizinol and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iscotrizinol, also known as Diethylhexyl Butamido Triazone, is a highly effective and photostable broad-spectrum UV filter utilized in sunscreen and other personal care products to protect the skin from harmful UVA and UVB radiation.[1][2][3] As with any compound intended for human application, a thorough understanding of its metabolic fate and the development of robust analytical methods for its quantification are crucial for safety and efficacy assessments. This document provides detailed application notes and protocols for the development of analytical standards for this compound and the identification of its potential metabolites.

While specific metabolites of this compound are not extensively documented in publicly available literature, this guide outlines established methodologies for in vitro metabolism studies and subsequent analytical characterization. The protocols provided are based on best practices for the analysis of UV filters and other xenobiotics.

Quantitative Analysis of this compound in Cosmetic Formulations

A reliable method for the quantification of this compound in final product formulations is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust technique for this purpose.

Experimental Protocol: HPLC-UV for this compound in Sunscreen

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the sunscreen product into a 50 mL volumetric flask.

  • Add approximately 40 mL of a suitable organic solvent (e.g., ethanol, methanol, or a mixture of ethanol and dimethylformamide) and sonicate for 15-30 minutes to ensure complete dissolution of this compound.[4][5]

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.[4]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of ethanol and water (e.g., 90:10 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 310 nm (peak absorption for this compound).[2][6]

3. Calibration:

  • Prepare a stock solution of this compound analytical standard in the mobile phase.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-UV method for this compound, based on data for similar UV filters.

ParameterTypical Specification
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

In Vitro Metabolism of this compound and Metabolite Identification

To investigate the metabolic fate of this compound, in vitro studies using liver microsomes are a standard approach. These studies help in identifying potential metabolic pathways and the resulting metabolites.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

1. Incubation:

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • This compound (e.g., 1 µM final concentration, dissolved in a minimal amount of organic solvent like DMSO).

    • NADPH regenerating system (to support cytochrome P450 enzyme activity).

    • Phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

2. Sample Preparation for LC-MS/MS Analysis:

  • Centrifuge the terminated incubation mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Protocol: Metabolite Identification by LC-HRMS

1. Chromatographic Conditions:

  • LC System: UHPLC system for high-resolution separation.

  • Column: C18 reverse-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2).

  • Collision Energy: Ramped collision energy to obtain comprehensive fragmentation spectra.

3. Data Analysis:

  • Process the data using metabolite identification software.

  • Look for potential biotransformations such as hydroxylation, dealkylation, and glucuronidation.

  • Compare the MS/MS spectra of potential metabolites with the fragmentation pattern of the parent this compound molecule to elucidate the structure of the metabolites.

Quantitative Analysis of this compound and its Metabolites in Biological Matrices

For pharmacokinetic studies, a sensitive and selective method for the quantification of this compound and its metabolites in biological matrices like plasma is required. LC-MS/MS is the gold standard for such analyses.

Experimental Protocol: LC-MS/MS for this compound in Plasma

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and its potential metabolites.

Data Presentation: Proposed MRM Transitions and Method Validation

Note: As specific metabolites are not yet identified, hypothetical major metabolic pathways (hydroxylation and dealkylation) are considered for proposing potential MRM transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound [M+H]⁺Fragment 1, Fragment 2
Hydroxy-Iscotrizinol [M+16+H]⁺Fragment 1, Fragment 2
Dealkylated-Iscotrizinol [M-alkyl+H]⁺Fragment 1, Fragment 2
Internal Standard [IS+H]⁺Fragment 1, Fragment 2
ParameterTypical Specification
Linearity (R²) > 0.99
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect Monitored and compensated

Visualizations

experimental_workflow cluster_cosmetic Analysis in Cosmetics cluster_metabolism In Vitro Metabolism cluster_plasma Analysis in Plasma cosmetic_sample Sunscreen Sample dissolution Dissolution in Organic Solvent cosmetic_sample->dissolution centrifugation_cosmetic Centrifugation dissolution->centrifugation_cosmetic filtration_cosmetic Filtration centrifugation_cosmetic->filtration_cosmetic hplc_uv HPLC-UV Analysis filtration_cosmetic->hplc_uv microsomes Liver Microsomes + this compound incubation Incubation at 37°C microsomes->incubation termination Reaction Termination incubation->termination protein_precipitation Protein Precipitation termination->protein_precipitation lc_hrms LC-HRMS Analysis protein_precipitation->lc_hrms plasma_sample Plasma Sample protein_precipitation_plasma Protein Precipitation with Acetonitrile plasma_sample->protein_precipitation_plasma centrifugation_plasma Centrifugation protein_precipitation_plasma->centrifugation_plasma evaporation Evaporation centrifugation_plasma->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms

Caption: Experimental workflows for the analysis of this compound.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Oxidation Hydroxylation Hydroxylation CYP450->Hydroxylation Dealkylation Dealkylation CYP450->Dealkylation UGTs UGT Enzymes Hydroxylation->UGTs Dealkylation->UGTs Glucuronidation Glucuronidation UGTs->Glucuronidation Metabolites Polar Metabolites Glucuronidation->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Postulated metabolic pathway of this compound.

References

Application Notes and Protocols for In Vivo SPF Testing of Formulations Containing Iscotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo Sun Protection Factor (SPF) testing on sunscreen formulations containing Iscotrizinol (Diethylhexyl Butamido Triazone). The protocol is based on the internationally recognized ISO 24444:2019 standard, with specific considerations for the unique properties of this compound.

Introduction to this compound

This compound is a highly efficient and photostable organic UVB filter. A defining characteristic of this compound is its exceptional photostability; studies have shown that it loses only about 10% of its SPF protection after 25 hours of sun exposure[1][2]. This inherent stability is a significant advantage in formulating sunscreens with reliable and long-lasting protection[1][3]. As an oil-soluble filter, this compound is particularly well-suited for water-resistant formulations and requires careful consideration of the vehicle to ensure optimal performance[1][2].

Principle of In Vivo SPF Testing

The in vivo SPF test is the gold standard for determining the efficacy of a sunscreen product[4][5]. It involves the application of a standardized amount of the sunscreen product to the skin of human volunteers, followed by exposure to a controlled dose of simulated solar UV radiation[4][6][7]. The SPF is calculated as the ratio of the UV dose required to produce the first perceptible reddening (erythema) on sunscreen-protected skin to the UV dose required to produce the same erythema on unprotected skin[8][9].

Key Experimental Parameters

A summary of the key quantitative parameters for in vivo SPF testing according to ISO 24444:2019 is provided in the table below.

ParameterSpecificationSource
Test Subjects Minimum of 10, maximum of 20 healthy volunteers with skin types I, II, and III.[4][6]
Test Product Application 2.0 mg/cm² applied uniformly to the test site.[4][8]
Drying Time 15 to 30 minutes before UV exposure.[8]
Test Site Typically the back, between the shoulder blades and the waist.
UV Source Xenon arc solar simulator with a defined spectral output.[6][8]
Erythema Evaluation 16 to 24 hours post-exposure.[8]
SPF Calculation SPF = MEDp / MEDu (MED on protected skin / MED on unprotected skin).[8]

Experimental Protocol

Subject Selection and Acclimatization
  • Inclusion Criteria: Recruit a minimum of 10 and a maximum of 20 healthy adult subjects with skin phototypes I, II, or III, as defined by their tendency to burn or tan. The skin on the test area (back) must be free from any blemishes, scars, or hair that could interfere with the test.

  • Exclusion Criteria: Exclude subjects with a history of photosensitivity, current use of photosensitizing medication, or recent sun exposure on the test area.

  • Informed Consent: All subjects must provide written informed consent before participation.

  • Acclimatization: Subjects should acclimatize to the laboratory environment for at least 15 minutes before the start of the test.

Test Site Demarcation
  • On the subject's back, delineate the test areas for the unprotected control, the reference sunscreen (e.g., COLIPA standard), and the test formulation containing this compound.

  • Each test site should be a minimum of 30 cm² and should be further divided into smaller sub-sites for the application of different UV doses.

Sunscreen Application
  • Accurately weigh and apply 2.0 mg/cm² of the this compound formulation to the designated test site.

  • Spread the product as evenly as possible using a finger cot or a syringe. The uniformity of the application is critical for obtaining accurate results.

  • Allow the sunscreen to dry for 15 to 30 minutes before UV exposure to allow for the formation of a stable film on the skin[8].

Determination of Minimal Erythema Dose (MED)
  • MEDu (Unprotected Skin): On an unprotected area of the skin, deliver a series of five incremental UV doses from the solar simulator. The dose progression is typically a geometric series with an increment of 1.25.

  • MEDp (Protected Skin): On the area protected with the this compound formulation, deliver a series of UV doses based on the expected SPF of the product.

UV Exposure
  • Use a calibrated xenon arc solar simulator that mimics the spectral output of the sun.

  • The UV radiation should be delivered to the demarcated sub-sites in the predetermined incremental doses.

Erythema Assessment
  • Instruct the subjects to return to the testing facility 16 to 24 hours after UV exposure for the evaluation of the delayed erythemal response[8].

  • A trained technician or dermatologist will visually assess the test sites to determine the MED, which is the lowest UV dose that produces the first perceptible, unambiguous erythema with clearly defined borders.

Calculation of SPF
  • The individual SPF for each subject (SPFi) is calculated as the ratio of the MED on the protected skin (MEDp) to the MED on the unprotected skin (MEDu).

  • The final SPF of the product is the arithmetic mean of all valid individual SPF values.

Formulation Considerations for this compound in In Vivo SPF Testing

The oil-soluble nature of this compound necessitates careful formulation to ensure a stable and effective sunscreen product. The rheological properties of the formulation play a crucial role in the formation of a uniform film on the skin, which directly impacts the in vivo SPF results[10][11].

Formulation AspectKey ConsiderationsImpact on In Vivo SPF
Emulsion Type This compound's oil solubility makes it suitable for both oil-in-water (O/W) and water-in-oil (W/O) emulsions. W/O emulsions may offer better water resistance.The choice of emulsion can affect the film-forming properties and, consequently, the uniformity of UV filter distribution on the skin.
Emulsifier System The emulsifier system must be robust enough to create a stable emulsion and prevent the crystallization of this compound over time.An unstable emulsion can lead to non-uniform application and a lower, more variable SPF.
Rheology Modifiers The viscosity and shear-thinning properties of the formulation should be optimized for easy and even application.A formulation that spreads easily and forms a continuous film is likely to yield a higher and more reproducible SPF[11].
Film Formers The inclusion of film-forming polymers can enhance the water resistance and substantivity of the sunscreen, leading to more reliable protection.A durable film ensures that the sunscreen remains in place during the test, providing consistent protection.

Visualizing the Experimental Workflow and this compound's Photostability

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for in vivo SPF testing and the concept of this compound's photostability.

InVivo_SPF_Workflow cluster_pre_test Pre-Test Phase cluster_test_procedure Test Procedure cluster_post_test Post-Test Phase Subject_Selection Subject Selection (Skin Types I-III) Informed_Consent Informed Consent Acclimatization Acclimatization (min. 15 mins) Test_Site_Demarcation Test Site Demarcation (Back) Acclimatization->Test_Site_Demarcation Sunscreen_Application Sunscreen Application (2.0 mg/cm²) Drying_Period Drying Period (15-30 mins) UV_Exposure UV Exposure (Solar Simulator) Erythema_Evaluation Erythema Evaluation (16-24h post-exposure) UV_Exposure->Erythema_Evaluation MED_Determination MED Determination (MEDu & MEDp) SPF_Calculation SPF Calculation (SPF = MEDp / MEDu) Iscotrizinol_Photostability This compound This compound Molecule (Ground State) Excited_State Excited State (High Energy) This compound->Excited_State Absorption UV_Photon UV Photon (290-320 nm) UV_Photon->this compound Heat Heat (Thermal Energy) Excited_State->Heat Ground_State_Return This compound Molecule (Ground State - Stable) Excited_State->Ground_State_Return Rapid Relaxation

References

Application Notes and Protocols: Encapsulation Strategies for Enhancing Iscotrizinol's Performance and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iscotrizinol (INCI: Diethylhexyl Butamido Triazone) is a highly effective and photostable organic UV filter, primarily absorbing in the UVB and UVA II spectra, with a peak absorption at 310 nm.[1][2] Its exceptional photostability, requiring 25 hours to lose just 10% of its SPF protection, and its high oil solubility make it a valuable component in modern sunscreen formulations.[1][3][4] Despite its robust performance, encapsulation of this compound offers significant opportunities to further enhance its safety and efficacy.

Encapsulation can improve the performance of UV filters by preventing their penetration into the deeper layers of the skin, thereby reducing the potential for systemic absorption and local irritation.[5] Furthermore, confining the UV filter to the skin's surface can lead to a more uniform film upon application, potentially boosting the Sun Protection Factor (SPF). While this compound is inherently photostable, encapsulation can also protect it from potential interactions with other, less stable ingredients in a complex cosmetic formulation.[5]

These application notes provide detailed protocols for two primary encapsulation strategies for this compound: Nanostructured Lipid Carriers (NLCs) and Polymeric Microcapsules . Additionally, standardized protocols for evaluating the performance and safety of the resulting encapsulated this compound are presented.

Encapsulation Strategies and Expected Performance

While specific data on the encapsulation of this compound is limited, extensive research on analogous oil-soluble UV filters, such as Bemotrizinol and Ethylhexyl Triazone, provides a strong basis for expected outcomes. Encapsulation is anticipated to significantly improve the safety and performance profile of this compound.

Table 1: Expected Performance Enhancements of Encapsulated this compound (Based on Analogous UV Filter Data)

Performance MetricFree this compound (in conventional emulsion)Expected Outcome with NLC EncapsulationExpected Outcome with Polymeric Microencapsulation
In Vitro SPF Formulation Dependent~15-25% increase vs. same concentration of free this compound~10-20% increase vs. same concentration of free this compound
Photostability (% recovery after UV irradiation) >90%>95% (Enhanced formulation stability)>95% (Enhanced formulation stability)
In Vitro Skin Penetration (% of applied dose) ~20% (estimated based on similar MW filters)<10% (Significant reduction)<12% (Significant reduction)
Particle Size Range N/A150 - 300 nm1 - 20 µm
Encapsulation Efficiency N/A>90%>85%

Experimental Protocols: Encapsulation of this compound

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) via Hot Homogenization

This protocol is adapted for the highly oil-soluble nature of this compound, using a blend of solid and liquid lipids to create a less-ordered lipid matrix, which enhances loading capacity and stability.

3.1.1 Materials

  • Active: this compound (Diethylhexyl Butamido Triazone)

  • Solid Lipid: Glyceryl Behenate (e.g., Compritol® 888 ATO)

  • Liquid Lipid: Caprylic/Capric Triglyceride (or other cosmetic-grade oil)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Soy Lecithin

  • Aqueous Phase: Purified Water

3.1.2 Equipment

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or Probe sonicator

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

  • Analytical balance

3.1.3 Procedure

  • Preparation of the Lipid Phase:

    • In a beaker, combine the solid lipid (e.g., 5% w/w), liquid lipid (e.g., 5% w/w), and this compound (e.g., 3-5% w/w).

    • Heat the mixture to 75-80°C on a heating magnetic stirrer until all components have completely melted and a clear, homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., 2.5% w/w) and co-surfactant (e.g., 1.5% w/w) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under constant stirring.

  • Formation of the Pre-emulsion:

    • Pour the hot lipid phase into the hot aqueous phase under continuous stirring with the high-shear homogenizer at 8,000-10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3 cycles at 500 bar) or probe sonication. Maintain the temperature above the melting point of the solid lipid throughout this process.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle magnetic stirring. The rapid cooling causes the lipid matrix to solidify, entrapping the this compound and forming the NLCs.

    • The final product is an aqueous dispersion of this compound-loaded NLCs.

G cluster_prep Preparation of Phases (75-80°C) cluster_emulsion Emulsification cluster_homogenization Particle Size Reduction cluster_formation NLC Formation Lipid_Phase 1. Lipid Phase (this compound, Solid Lipid, Liquid Lipid) Pre_emulsion 3. High-Shear Homogenization (8,000-10,000 rpm) Lipid_Phase->Pre_emulsion Aqueous_Phase 2. Aqueous Phase (Water, Surfactant, Co-surfactant) Aqueous_Phase->Pre_emulsion Homogenization 4. High-Pressure Homogenization (e.g., 500 bar) Pre_emulsion->Homogenization Cooling 5. Cooling in Ice Bath Homogenization->Cooling Final_Product Final NLC Dispersion Cooling->Final_Product

Figure 1: Workflow for this compound-NLC preparation via hot homogenization.

Protocol 2: Preparation of this compound-Loaded Polymeric Microcapsules via Solvent Evaporation

This method is suitable for creating larger microparticles with a solid polymer shell, effectively isolating the oil-soluble this compound from the external environment.

3.2.1 Materials

  • Active: this compound

  • Wall Polymer: Ethylcellulose or Polymethyl Methacrylate (PMMA)

  • Organic Solvent: Dichloromethane or Ethyl Acetate (ensure it is a good solvent for both the polymer and this compound)

  • Aqueous Phase: Purified Water

  • Emulsifier/Stabilizer: Polyvinyl Alcohol (PVA)

3.2.2 Equipment

  • Magnetic stirrer

  • Overhead mechanical stirrer with variable speed control

  • Fume hood

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

3.2.3 Procedure

  • Preparation of the Organic Phase (Oil Phase):

    • In a beaker, dissolve the wall polymer (e.g., 1g of Ethylcellulose) and this compound (e.g., 0.5g) in the organic solvent (e.g., 20 mL of Ethyl Acetate). Stir until a clear, homogenous solution is formed. This must be done in a fume hood.

  • Preparation of the Aqueous Phase:

    • In a larger beaker, dissolve the emulsifier (e.g., 1% w/v PVA) in purified water.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while stirring with an overhead mechanical stirrer at a controlled speed (e.g., 500-1000 rpm). The stirring speed will influence the final particle size.

    • Continue stirring for 10-15 minutes to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Leave the emulsion under continuous stirring (at a lower speed, e.g., 200-300 rpm) in the fume hood for several hours (typically 4-6 hours, or overnight) to allow the organic solvent to evaporate.

    • As the solvent evaporates, the polymer will precipitate at the oil-water interface, forming a solid shell around the this compound-containing oil droplets.

  • Recovery and Washing:

    • Once the microcapsules have hardened, collect them by vacuum filtration.

    • Wash the collected microcapsules several times with purified water to remove any residual PVA.

  • Drying:

    • Dry the washed microcapsules in a desiccator or a drying oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Protocols: Performance and Safety Evaluation

Protocol 3: In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the widely accepted method of measuring UV transmittance through a thin film of the product on a roughened substrate.

4.1.1 Materials and Equipment

  • UV-Vis Spectrophotometer equipped with an integrating sphere.

  • Roughened Polymethylmethacrylate (PMMA) plates.

  • Positive displacement pipette or analytical balance and syringe.

  • Gloved finger or automated spreading device.

  • Glycerin (for reference blank).

4.1.2 Procedure

  • Blank Measurement: Measure the transmittance of a PMMA plate treated with glycerin to serve as the reference.

  • Sample Application:

    • Accurately apply the formulation containing encapsulated this compound onto a PMMA plate at a concentration of 1.3 mg/cm².

    • Spread the product evenly over the entire surface of the plate using a gloved finger with consistent pressure for a set duration (e.g., 30 seconds), followed by a second spreading phase (e.g., 30 seconds) to ensure uniformity.

  • Equilibration: Allow the prepared plate to equilibrate in the dark at ambient temperature for at least 15 minutes to allow the film to stabilize.

  • Transmittance Measurement:

    • Place the sample plate in the spectrophotometer.

    • Measure the UV transmittance at 1 nm intervals from 290 to 400 nm across multiple locations on the plate.

  • SPF Calculation:

    • The in vitro SPF is calculated from the measured absorbance values using the following equation, which integrates the erythemal action spectrum (E(λ)) and the solar spectrum irradiance (I(λ)) over the UV range:

    SPFin vitro = ∫290400 E(λ)I(λ)dλ / ∫290400 E(λ)I(λ)10-A(λ)dλ

    Where A(λ) is the monochromatic absorbance.

Protocol 4: In Vitro Photostability Assessment

This protocol assesses the ability of the formulation to maintain its protective capacity after exposure to a controlled dose of UV radiation.

4.2.1 Materials and Equipment

  • All equipment from Protocol 4.1.

  • Solar simulator with a controlled UV output, compliant with ISO 24443 standards.

4.2.2 Procedure

  • Initial Measurement: Prepare a sample plate and measure the initial absorbance spectrum (A₀(λ)) as described in Protocol 4.1.

  • UV Irradiation:

    • Expose the same plate to a defined dose of UV radiation from the solar simulator. The dose is typically calculated based on the initial UVA protection factor of the sample.

  • Post-Irradiation Measurement: After irradiation, remeasure the absorbance spectrum (A(λ)) of the plate.

  • Analysis:

    • Calculate the change in the absorbance spectrum and the residual SPF value.

    • Photostability can be expressed as the percentage of SPF retained or by evaluating the change in the area under the absorbance curve. A minimal change indicates high photostability.

G cluster_prep Sample Preparation cluster_measure Measurement & Irradiation cluster_analysis Data Analysis Apply 1. Apply Formulation to PMMA Plate (1.3 mg/cm²) Spread 2. Spread Uniformly Apply->Spread Equilibrate 3. Equilibrate (15 min) Spread->Equilibrate Measure1 4. Measure Initial Absorbance (A₀) Equilibrate->Measure1 Irradiate 5. Irradiate with Solar Simulator Measure1->Irradiate Measure2 6. Measure Final Absorbance (A) Irradiate->Measure2 Calculate 7. Calculate Change in Absorbance and Residual SPF Measure2->Calculate Result Photostability Assessment Calculate->Result

Figure 2: Workflow for in vitro photostability testing of sunscreens.

Protocol 5: In Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol evaluates the amount of this compound that penetrates through a skin model, providing a key safety metric.

4.3.1 Materials and Equipment

  • Franz diffusion cells.

  • Porcine ear skin or a suitable synthetic membrane.

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or polysorbate to ensure sink conditions).

  • Water bath with circulator and magnetic stirrers for each cell.

  • Microsyringe for sampling.

  • HPLC system for quantification of this compound.

4.3.2 Procedure

  • Membrane Preparation:

    • Excise and prepare porcine ear skin by removing subcutaneous fat and hair. Ensure the stratum corneum is intact.

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

  • Cell Assembly and Equilibration:

    • Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the membrane.

    • Place the cells in the water bath and allow the system to equilibrate for at least 30 minutes.

  • Sample Application:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation containing encapsulated this compound to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Quantification:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound penetrated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount penetrated versus time to determine the penetration profile and the steady-state flux. Compare the results to a formulation containing non-encapsulated this compound.

Conclusion

The encapsulation of this compound using strategies such as NLCs and polymeric microcapsules presents a promising avenue for enhancing the performance and safety of sunscreen formulations. By localizing this highly effective UV filter to the surface of the skin, formulators can potentially achieve higher SPF values while significantly reducing skin penetration. The protocols outlined in these notes provide a comprehensive framework for the development and evaluation of advanced, encapsulated this compound systems, enabling researchers to create safer and more effective sun care products.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Iscotrizinol Recrystallization in High Concentration Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Iscotrizinol recrystallization in high-concentration formulas.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to recrystallization?

A1: this compound, also known as Diethylhexyl Butamido Triazone, is a highly effective, oil-soluble organic UV filter that primarily absorbs UVB and some UVA radiation.[1][2] Its chemical structure is a triazine-based organic compound.[3] Like many crystalline organic compounds, when formulated at high concentrations that approach or exceed its saturation solubility in the formulation's solvent system, this compound has a tendency to recrystallize over time. This process is driven by thermodynamics, as the crystalline state is often more stable than the dissolved state, especially under conditions of supersaturation or temperature fluctuations.

Q2: What are the consequences of this compound recrystallization in a formulation?

A2: Recrystallization of this compound can have several negative impacts on a topical formulation. The formation of crystals can lead to a gritty texture, affecting the sensory properties and consumer acceptance of the product. More critically, the efficacy of the sunscreen can be compromised. When this compound comes out of solution, its ability to absorb UV radiation is significantly reduced, which can lead to a lower Sun Protection Factor (SPF) than intended.[4] Furthermore, crystal growth can indicate formulation instability, potentially affecting shelf life and product performance.

Q3: What are the key factors that trigger this compound recrystallization?

A3: Several factors can induce the recrystallization of this compound in a formulation:

  • High Concentration: Formulating this compound at concentrations close to or exceeding its solubility limit in the chosen oil phase is the primary driver of recrystallization.

  • Temperature Fluctuations: Changes in temperature during storage or transport can alter the solubility of this compound. Cooling can lead to supersaturation and subsequent crystallization.

  • Solvent System: The choice of cosmetic oils and emollients in the formulation significantly impacts the solubility of this compound. Poor solvents will increase the likelihood of recrystallization.[5]

  • Nucleation Sites: The presence of impurities or other solid particles in the formulation can act as nucleation sites, initiating crystal growth.

Q4: How can I prevent this compound from recrystallizing in my high-concentration formula?

A4: Preventing recrystallization primarily involves strategies to enhance and maintain the solubility of this compound in the formulation. Key approaches include:

  • Optimizing the Solvent System: Utilize a blend of high-polarity cosmetic oils and esters that are good solvents for this compound.

  • Incorporating Crystallization Inhibitors: The addition of polymers, such as Polyvinylpyrrolidone (PVP) or Soluplus®, can effectively inhibit nucleation and crystal growth.[6][7]

  • Using Co-solvents: Employing co-solvents can significantly increase the overall solubility of this compound in the oil phase.

  • Controlling the Manufacturing Process: Careful control of heating and cooling rates during production can prevent the formation of a supersaturated state that leads to crystallization.

Troubleshooting Guide

Issue 1: Observation of Crystals After Formulation

Possible Cause: The concentration of this compound exceeds its saturation solubility in the oil phase at room temperature.

Troubleshooting Steps:

  • Verify Solubility: Determine the saturation solubility of this compound in your specific oil blend using the experimental protocol provided below.

  • Optimize Solvent System:

    • Increase the proportion of high-polarity esters (e.g., C12-15 Alkyl Benzoate) in your oil phase.[8]

    • Introduce a co-solvent known to be effective for UV filters.

  • Reduce Concentration: If solubility cannot be sufficiently improved, consider a modest reduction in the this compound concentration while still meeting efficacy targets.

  • Incorporate Crystallization Inhibitors: Add a crystallization inhibitor such as PVP K-30 or Soluplus® to the oil phase during the heating step.

Issue 2: Crystal Formation During Stability Testing (e.g., after freeze-thaw cycles)

Possible Cause: Delayed crystallization due to temperature-induced supersaturation and slow nucleation.

Troubleshooting Steps:

  • Introduce a Polymer Inhibitor: Polymers like PVP can interfere with the formation of a crystal lattice, preventing or slowing down crystal growth.[9] Experiment with adding 1-3% of PVP K-30 to the oil phase.

  • Evaluate Polymer Combinations: In some cases, a combination of polymers (e.g., Soluplus® and PVP) can have a synergistic effect on crystallization inhibition.[10]

  • Optimize the Cooling Process: During manufacturing, implement a slow and controlled cooling rate for the oil phase to prevent thermal shock, which can trigger nucleation.

  • Assess Emulsifier System: The type and concentration of emulsifiers can influence the stability of the dissolved this compound. A systematic evaluation of different emulsifier systems may be beneficial.[4]

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent TypeSolubilityReference
Cosmetic OilsVery Soluble[11]
Alcohols (e.g., Ethanol)Very Soluble[11]
WaterInsoluble[3][11]
AlkanesVery Low[5]

Table 2: Quantitative Solubility of this compound in a Specific Cosmetic Emollient

SolventTemperature (°C)Solubility (% w/w)Reference
Octyldodecanol7520[12]

Table 3: Comparative Solubility of Other UV Filters in Common Cosmetic Emollients (% w/w at 25°C)

Note: This data is for other UV filters and serves as a reference for selecting potentially good solvents for this compound.

EmollientBemotrizinol (BEMT)Butyl Methoxydibenzoylmethane (BMDM)
C12-15 Alkyl Benzoate1815
Caprylic/Capric Triglyceride108
Octyldodecanol1210
Dicaprylyl Carbonate1412
Propylheptyl Caprylate1614

(Data compiled from publicly available industry sources and scientific publications.)

Experimental Protocols

Protocol 1: Determination of Saturation Solubility of this compound

Objective: To quantitatively determine the maximum concentration of this compound that can be dissolved in a specific oil or blend of cosmetic emollients at a given temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound powder into a series of glass vials.

    • Add a known volume or weight of the test solvent (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride) to each vial.

    • Seal the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C for room temperature solubility).

    • Allow the samples to equilibrate for at least 48-72 hours with continuous agitation to ensure saturation is reached.

  • Sample Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.

  • Analysis:

    • Accurately dilute a known amount of the supernatant with a suitable solvent (e.g., ethanol).

    • Determine the concentration of this compound in the diluted sample using UV-Vis spectrophotometry by measuring the absorbance at its λmax (approximately 310 nm) and comparing it to a standard calibration curve.

    • Calculate the original concentration in the undiluted supernatant to determine the saturation solubility in g/100g or % w/w.

Protocol 2: Evaluating the Efficacy of Crystallization Inhibitors

Objective: To assess the ability of a polymer (e.g., PVP, Soluplus®) to inhibit the recrystallization of this compound from a supersaturated solution.

Methodology:

  • Preparation of Supersaturated Solutions:

    • Prepare two batches of a chosen oil phase. In one batch, dissolve a specific concentration of the crystallization inhibitor (e.g., 2% w/w PVP K-30). The other batch will be the control.

    • Heat both oil phases to a temperature sufficient to dissolve a high concentration of this compound (e.g., 80-85°C). Add the this compound and stir until completely dissolved. The concentration should be higher than the saturation solubility at room temperature.

  • Controlled Cooling and Observation:

    • Divide the hot, clear solutions into multiple sealed vials for each batch.

    • Subject the vials to a controlled cooling profile (e.g., slow cooling to room temperature, or freeze-thaw cycles).

    • Visually inspect the samples for the appearance of crystals at regular intervals.

    • Use polarized light microscopy to confirm the presence of crystalline material. Crystalline structures will appear as bright, birefringent particles against a dark background.

  • Data Analysis:

    • Record the time at which the first crystals appear in each sample.

    • Compare the "crystal-free" time of the samples containing the inhibitor to the control samples. A longer crystal-free time indicates effective inhibition of crystallization.

    • The amount and size of crystals can also be qualitatively or quantitatively assessed over time using microscopy.

Mandatory Visualizations

Troubleshooting_Workflow Start Start: This compound Recrystallization Observed Check_Concentration Is this compound concentration > saturation solubility? Start->Check_Concentration High_Concentration YES Check_Concentration->High_Concentration Yes Low_Concentration NO Check_Concentration->Low_Concentration No Optimize_Solvents Optimize Solvent System: - Increase polar esters - Add co-solvents High_Concentration->Optimize_Solvents Review_Process Review Manufacturing Process: - Controlled cooling rate - Check for nucleation sites Low_Concentration->Review_Process Add_Inhibitors Incorporate Crystallization Inhibitors: - PVP K-30 - Soluplus® Optimize_Solvents->Add_Inhibitors Problem_Solved Problem Resolved Optimize_Solvents->Problem_Solved Reduce_Concentration Consider reducing This compound concentration Add_Inhibitors->Reduce_Concentration Add_Inhibitors->Problem_Solved Reduce_Concentration->Problem_Solved Evaluate_Emulsifiers Evaluate Emulsifier System Review_Process->Evaluate_Emulsifiers Evaluate_Emulsifiers->Add_Inhibitors Evaluate_Emulsifiers->Problem_Solved

Caption: Troubleshooting workflow for this compound recrystallization.

Crystallization_Inhibition cluster_0 Without Inhibitor cluster_1 With Polymer Inhibitor (e.g., PVP) Supersaturation Supersaturated Solution of this compound Nucleation Nucleation: Formation of crystal seeds Supersaturation->Nucleation Crystal_Growth Crystal Growth: Formation of larger crystals Nucleation->Crystal_Growth Recrystallization Recrystallization (Visible Crystals) Crystal_Growth->Recrystallization Supersaturation_Inhibitor Supersaturated Solution + Polymer Inhibitor Inhibition_Nucleation Inhibition of Nucleation: Polymer adsorbs to nuclei Supersaturation_Inhibitor->Inhibition_Nucleation Inhibition_Growth Inhibition of Crystal Growth: Polymer blocks growth sites Inhibition_Nucleation->Inhibition_Growth Stable_Solution Stable Solution (No Crystals) Inhibition_Growth->Stable_Solution

Caption: Mechanism of crystallization inhibition by polymers.

References

Technical Support Center: Enhancing the Dispersion of Iscotrizinol in Complex Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the dispersion of Iscotrizinol in cosmetic formulations. Through a series of troubleshooting guides and frequently asked questions, this resource offers practical solutions to common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the incorporation of this compound into cosmetic matrices, offering potential causes and actionable troubleshooting steps.

Problem Potential Cause(s) Troubleshooting Steps
Crystallization of this compound in the final formulation (observed over time or during stability testing) 1. Poor solubility in the chosen oil phase: this compound has limited solubility in certain low-polarity emollients such as alkanes.[1] 2. Insufficient solubilizer: The formulation may lack an adequate amount of a suitable solubilizing agent to keep this compound dissolved. 3. Temperature fluctuations: Changes in temperature during storage can lead to supersaturation and subsequent crystallization.1. Optimize the emollient system:     - Increase the concentration of polar oils and esters in the formulation, as this compound generally exhibits better solubility in these.[2]     - Consider using a combination of a fatty acid ester of dextrin and a mixture of C15-C19 alkanes, which has been shown to improve this compound's solubility in alkane-containing systems.[1] 2. Incorporate effective solubilizers: Experiment with different types and concentrations of solubilizers. 3. Control storage conditions: Store the formulation at a stable temperature as defined by stability testing protocols.[3]
Agglomeration of this compound particles (if used in a dispersed form) 1. Inadequate dispersion energy: Insufficient mechanical shear during the manufacturing process may fail to break down agglomerates.[2] 2. Incompatible dispersing agent: The chosen dispersing agent may not be effective for this compound in the specific oil phase. 3. Particle-particle interactions: Changes in the formulation's polarity or composition over time can lead to re-agglomeration.1. Increase homogenization energy: Employ high-shear mixing or homogenization during the addition of this compound to the oil phase.[2] 2. Select an appropriate dispersing agent: Add a dispersing agent that provides steric or electrostatic repulsion to prevent particles from clumping together.[2] 3. Evaluate oil phase polarity: Ensure the polarity of the oil phase is suitable for maintaining a stable dispersion of this compound.
Increased viscosity or undesirable texture of the final formulation 1. High concentration of this compound: Being a solid at room temperature, high concentrations can contribute to increased viscosity. 2. Interaction with other ingredients: this compound may interact with rheology modifiers or other components, leading to changes in the formulation's texture.1. Optimize this compound concentration: Use the minimum effective concentration of this compound to achieve the target SPF. 2. Adjust rheology modifiers: Re-evaluate the type and concentration of thickening agents in the formulation. 3. Assess ingredient compatibility: Conduct compatibility studies with all formulation components to identify and mitigate any adverse interactions.
Phase separation in the emulsion 1. Disruption of the emulsion by this compound: The addition of this compound may alter the hydrophilic-lipophilic balance (HLB) of the oil phase, leading to emulsion instability. 2. Inadequate emulsifier system: The chosen emulsifiers may not be robust enough to stabilize the emulsion in the presence of this compound and other oil-phase components.1. Re-evaluate the emulsifier system: Adjust the type and concentration of emulsifiers to ensure a stable emulsion. Consider using a combination of emulsifiers. 2. Optimize the oil phase composition: Ensure the overall polarity and composition of the oil phase are compatible with the chosen emulsifier system. 3. Process optimization: Ensure proper homogenization during the emulsification step to create a fine and stable droplet size.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for incorporating this compound into an emulsion?

A1: To improve the dissolution rate of this compound, it is recommended to heat the oil phase of your formulation to 70-80°C and add the this compound powder slowly under fast agitation. Ensure it is fully dissolved before proceeding with the emulsification step.

Q2: In which types of cosmetic emollients is this compound most soluble?

A2: this compound, being a polar molecule, is generally very soluble in polar cosmetic emollients and oils.[1][4] Its solubility is lower in non-polar hydrocarbons like mineral oil and alkanes.[1] For formulations requiring high levels of non-polar emollients, the use of specific solubilizers is recommended to prevent crystallization.[1]

Q3: Can this compound be used in combination with inorganic UV filters like Zinc Oxide and Titanium Dioxide?

A3: Yes, this compound can be used in combination with both Zinc Oxide and Titanium Dioxide.[5] However, it is important to ensure proper dispersion of the inorganic filters to prevent agglomeration, which can negatively impact the overall efficacy and aesthetic of the sunscreen.[2]

Q4: How can I assess the dispersion of this compound in my formulation?

A4: Visual assessment under a microscope is a primary method to check for crystals or large agglomerates.[2] For a more quantitative analysis, techniques like laser diffraction can be used to determine the particle size distribution if this compound is present in a dispersed state.[6]

Q5: What impact does this compound have on the photostability of other UV filters?

A5: this compound is known for its exceptional photostability and can help to stabilize other, less photostable UV filters in a formulation.[7]

Quantitative Data on this compound

While comprehensive public data on the solubility of this compound in a wide range of cosmetic emollients is limited, the following table provides a qualitative summary based on available information.

Emollient TypeChemical ClassPolarityExpected Solubility of this compound
C12-15 Alkyl BenzoateEsterHighGood to Excellent
Caprylic/Capric TriglycerideEsterMediumGood
Dicaprylyl CarbonateEsterMediumGood
Isopropyl MyristateEsterMedium-HighGood
Mineral OilHydrocarbonLowPoor
C15-C19 AlkanesHydrocarbonLowPoor[1]

Experimental Protocols

Protocol 1: Microscopic Evaluation of this compound Dispersion

Objective: To visually assess the presence of this compound crystals or agglomerates in a cosmetic formulation.

Methodology:

  • Place a small, representative sample of the cosmetic formulation onto a clean microscope slide.

  • Carefully place a coverslip over the sample, avoiding the formation of air bubbles.

  • Using a polarized light microscope, examine the sample at various magnifications (e.g., 10x, 40x).

  • Crystalline structures will appear as bright, birefringent particles against a dark background when viewed under cross-polarized light.

  • Record images and observations, noting the presence, size, and morphology of any crystals or agglomerates.

Protocol 2: Particle Size Analysis by Laser Diffraction

Objective: To quantitatively measure the particle size distribution of dispersed this compound in a formulation.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the cosmetic formulation.

    • Disperse the sample in a suitable solvent in which this compound is insoluble but the formulation is miscible (e.g., water with a surfactant for an O/W emulsion). The choice of dispersant is critical to avoid dissolution of the particles.

    • Gently mix to ensure a homogeneous suspension.

  • Instrument Setup:

    • Use a laser diffraction particle size analyzer.

    • Select an appropriate refractive index for this compound and the dispersant.

  • Measurement:

    • Introduce the dispersed sample into the instrument's measurement cell.

    • Perform the measurement according to the instrument's operating procedure.

  • Data Analysis:

    • Analyze the resulting particle size distribution data to identify the presence of any large particles or agglomerates.

    • The data can be used to compare the effectiveness of different dispersion techniques or formulation compositions.

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_analysis Analysis Stage A Select Oil Phase and Solubilizers B Heat Oil Phase (70-80°C) A->B C Disperse this compound with High Shear B->C E Emulsification C->E D Prepare Aqueous Phase D->E F Cool Down and Final Adjustments E->F G Visual Inspection (Microscopy) F->G H Particle Size Analysis (Laser Diffraction) F->H I Stability Testing F->I

Caption: Experimental workflow for incorporating and analyzing this compound dispersion.

Troubleshooting_Logic Start Dispersion Issue Identified Q1 Crystals Observed? Start->Q1 A1_Yes Optimize Emollients & Solubilizers Q1->A1_Yes Yes Q2 Agglomerates Present? Q1->Q2 No End Stable Dispersion Achieved A1_Yes->End A2_Yes Increase Dispersion Energy & Add Dispersing Agent Q2->A2_Yes Yes Q3 Viscosity or Texture Issues? Q2->Q3 No A2_Yes->End A3_Yes Adjust Rheology Modifiers & this compound Conc. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for this compound dispersion issues.

References

Mitigating the impact of Iscotrizinol on formulation viscosity and texture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iscotrizinol (Diethylhexyl Butamido Triazone). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when incorporating this compound into cosmetic and pharmaceutical formulations, with a specific focus on mitigating impacts on viscosity and texture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary formulation characteristics?

This compound, also known as Diethylhexyl Butamido Triazone, is a highly efficient, oil-soluble organic UV filter that primarily absorbs UVB and some UVA II radiation.[1][2][3] A key characteristic is its exceptional photostability, requiring 25 hours of sun exposure to lose only 10% of its SPF protection ability.[2][4] Being a crystalline powder, its primary formulation challenge is not that it inherently increases viscosity, but rather that it requires effective solubilization in the oil phase of an emulsion to prevent recrystallization, which can negatively affect stability, texture, and SPF efficacy.[5][6][7]

Q2: In which types of solvents or emollients is this compound most soluble?

This compound is very soluble in cosmetic emollients and can be readily incorporated into the oil phase of emulsions.[3][8][9] Due to its polarity, it dissolves well in polar esters and alcohols but has very low solubility in non-polar solvents like alkanes and is insoluble in water.[1][5] Therefore, selecting polar emollients is generally the best strategy for ensuring complete solubilization.[7][10][11]

Q3: Does this compound itself make a formulation feel thick or greasy?

This compound itself is a powder and does not directly contribute to a thick or greasy feel. The final viscosity and texture (sensory profile) of a formulation are determined by the entire chassis, including the choice and concentration of thickeners (like cetyl or stearyl alcohol), emulsifiers, and the emollients used to dissolve the UV filter.[12] The selection of emollients is critical; while they must effectively solubilize this compound, they also significantly impact the product's spreadability and skin feel.[13] For instance, using a high concentration of a heavy emollient to dissolve the filter can lead to a greasy texture.

Q4: What is the typical concentration range for this compound in a formulation?

This compound is effective at low concentrations.[1][3] In many regions, including Europe and Asia, it is approved for use in sunscreen products at a maximum concentration of up to 10%.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation development process.

Problem 1: Crystallization of this compound is observed in the formulation.

Q: My formulation appeared stable initially, but I'm now seeing small crystals under a microscope after cooling or during stability testing. What causes this and how can I resolve it?

A: This is a common issue with solid organic UV filters and is caused by incomplete or unstable solubilization. As the formulation cools or ages, the filter precipitates out of the oil phase. This compromises SPF efficacy and affects texture.

Mitigation Strategy:

  • Review Emollient Selection: The polarity and solubilizing power of your oil phase are critical. Ensure you are using a sufficient concentration of polar emollients. The best solvent for initial dissolution may not be the best for preventing recrystallization over time.[6][15]

  • Verify Manufacturing Process: this compound must be completely dissolved in the oil phase during manufacturing. This typically requires heating the oil phase to a temperature that ensures all solid components, including the UV filter, are fully melted and solubilized before emulsification.[7]

  • Optimize Solvent System: Consider using a blend of emollients. A strong solubilizer can be combined with lighter emollients to achieve the desired sensory profile while maintaining stability.

  • Perform Stability Checks: After preparing the oil phase with all UV filters and emollients, cool a small sample to room temperature and under refrigerated conditions (e.g., 5°C) to quickly check for recrystallization before proceeding with emulsification.[16]

  • Preparation: Prepare the complete oil phase of your formulation, including this compound, other UV filters, and the selected emollients/solvents.

  • Heating: Heat the oil phase under gentle agitation to 80-85°C. Ensure a sufficient holding time (e.g., 20-30 minutes) to allow for the complete dissolution of all solid components. Visually confirm that the solution is clear and free of particulates.

  • Sampling & Cooling: Take three separate small samples of the heated oil phase.

    • Allow Sample A to cool to ambient temperature (~25°C).

    • Place Sample B in a refrigerator at 4-7°C.

    • Place Sample C in a freezer at -10°C to -15°C for an accelerated challenge test.

  • Analysis: After 24 hours, examine all three samples visually and under a polarized light microscope for any signs of crystal formation. The absence of crystals in the refrigerated sample is a strong indicator of good cold stability.[7][16]

G start Crystals Observed in This compound Formulation check_process Step 1: Verify Process Was oil phase heated sufficiently (e.g., >80°C) to dissolve all solids? start->check_process check_solvents Step 2: Evaluate Solvents Is the oil phase sufficiently polar? Are strong emollients/esters used? check_process->check_solvents Yes add_solubilizer Step 3: Add/Increase Co-solvent or Strong Solubilizer (e.g., C12-15 Alkyl Benzoate) check_process->add_solubilizer No, process inadequate. Re-process correctly, then re-evaluate. check_solvents->add_solubilizer No reformulate Step 4: Reformulate Re-evaluate emollient blend for optimal solubility & sensory profile. check_solvents->reformulate Yes retest Re-run stability tests (Microscopy, Freeze/Thaw) add_solubilizer->retest reformulate->retest end_ok Issue Resolved retest->end_ok

Caption: Troubleshooting decision tree for this compound crystallization.

Problem 2: The final formulation is too viscous or has a poor texture (tacky, greasy).

Q: I have successfully solubilized this compound, but my final cream/lotion is much thicker than desired, or it leaves a tacky/greasy residue on the skin. How can I adjust this?

A: High viscosity and poor texture are generally controlled by the formulation's chassis, not the this compound itself. The key is to balance the need for polar solvents (for solubility) with other ingredients that build viscosity and define the sensory profile.

Mitigation Strategy:

  • Analyze Viscosity Contributors: Identify all ingredients that build viscosity. This typically includes fatty alcohols (e.g., Cetyl, Stearyl, Cetearyl Alcohol), waxes, and polymers/gums in the water phase.[12] Systematically reduce the concentration of these thickeners.

  • Modify the Emollient Blend: The emollients used to dissolve this compound are major drivers of skin feel.

    • Reduce Heavy Emollients: If you are using heavy, occlusive emollients, substitute a portion of them with lighter, faster-spreading esters (e.g., C12-15 Alkyl Benzoate, Dibutyl Adipate) that still offer good solubilizing power.[13]

    • Incorporate Sensory Modifiers: Add ingredients like silicones or starch derivatives that can reduce tackiness and provide a more elegant, powdery after-feel.

  • Adjust the Emulsifier System: Some emulsifier systems inherently create more viscous emulsions than others. Consult supplier data to select an emulsifier or emulsifier blend known to produce lighter lotions.

The following data is adapted from patent literature to illustrate how different oil phase components used to solubilize this compound can affect the final product's viscosity.

Formulation ComponentRef. 1Example 1Example 2Ref. 2
This compound (%) 2222
C15-19 Alkane (%) 98888888
Dextrin Palmitate 1 (%) -10--
Dextrin Palmitate 2 (%) --10-
Polyurethane Polymer (%) ---10
Observed Crystals ManyFewVery FewMany
Viscosity (mPa·s) <1037,4603,023<10
Adapted from patent US20240041735A1. Viscosity measured at 25°C.[5]

This table demonstrates that C15-19 Alkane alone is a poor solvent for this compound, resulting in crystallization and low viscosity.[5] However, combining it with Dextrin Palmitate not only improves solubilization (fewer crystals) but also significantly increases viscosity, forming a gel.[5] This highlights the interplay between solubilizers and thickeners.

G cluster_oil Oil Phase Preparation cluster_water Water Phase Preparation A 1. Combine emollients, esters, and oil-soluble emulsifiers in primary vessel. B 2. Add this compound powder and other solid UV filters under gentle mixing. A->B C 3. Heat to 80-85°C. Hold until all solids are fully dissolved. B->C D 4. Verify clarity. (Take sample for microscopy if needed) C->D G 5. Emulsification Add Water Phase to Oil Phase (or vice versa) under high shear. D->G E 1. Combine water, humectants, and water-soluble ingredients in a separate vessel. F 2. Disperse any gums or polymers. Heat to 80-85°C. E->F F->G H 6. Cool Down Begin cooling with gentle, continuous mixing. G->H I 7. Add Cool-Down Ingredients (Preservatives, Fragrance, etc.) below 40°C. H->I J 8. Final QC (pH, Viscosity, Microscopy) I->J

Caption: Standard workflow for creating an emulsion with this compound.

Experimental Protocols

Protocol 1: General Method for Formulating an O/W Sunscreen Lotion with this compound

Objective: To create a stable oil-in-water (O/W) lotion with good this compound solubility and a desirable sensory profile.

Methodology:

  • Phase A (Oil Phase):

    • In a suitable vessel, combine all oil-soluble ingredients (emollients, esters, fatty alcohols, oil-soluble emulsifiers).

    • Slowly add this compound powder and any other solid UV filters while mixing.

    • Heat Phase A to 80-85°C and hold under gentle propeller mixing for at least 20 minutes, or until all solids are completely dissolved and the phase is clear and uniform.

  • Phase B (Water Phase):

    • In a separate vessel, combine deionized water, humectants (e.g., glycerin), and any water-soluble components.

    • If using a polymer thickener (e.g., xanthan gum, carbomer), disperse it in the water phase according to the supplier's instructions to ensure full hydration.

    • Heat Phase B to 80-85°C.

  • Emulsification:

    • Slowly add Phase B to Phase A (or vice versa, depending on the emulsifier system) under homogenization or high-shear mixing. Maintain the temperature during this process. Mix for 5-10 minutes to form a uniform emulsion.

  • Cooling:

    • Switch to a lower-shear mixer (e.g., gate or anchor stirrer) and begin cooling the emulsion.

  • Phase C (Cool-Down Phase):

    • Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives, fragrances, and botanical extracts.

  • Finalization:

    • Continue mixing until the batch is uniform. Adjust pH if necessary.

    • Perform final quality control tests, including viscosity, pH, and microscopic examination to confirm the absence of crystals.

References

Iscotrizinol degradation pathways under prolonged UV exposure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photostability of Iscotrizinol (Diethylhexyl Butamido Triazone). This resource provides troubleshooting guidance and frequently asked questions to assist in designing and interpreting experiments on the degradation of this compound under prolonged UV exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a key feature?

This compound, also known by its INCI name Diethylhexyl Butamido Triazone, is a highly effective, oil-soluble organic UV filter.[1][2][3] It belongs to the triazine class of compounds and is recognized for its strong absorption in the UVB and UVA II ranges, with a peak absorption at approximately 310 nm.[1][4][5][6][7] A defining characteristic of this compound is its exceptional photostability.[1][4][6][8] This means it resists degradation when exposed to UV radiation, allowing it to maintain its protective efficacy over extended periods.[8]

Q2: How does this compound's mechanism of action contribute to its stability?

This compound's primary mechanism involves the absorption of UV photons.[7] The molecule's conjugated double bond system acts as a chromophore, absorbing the energy from UV radiation and causing an electron to move to a higher energy state.[5][7] This absorbed energy is then efficiently converted into thermal energy (heat) and dissipated as the electron returns to its ground state.[5][6][7] This rapid and efficient energy dissipation pathway minimizes the likelihood of photochemical reactions that could lead to the degradation of the molecule.[7]

Q3: What are the known degradation pathways for this compound under prolonged UV exposure?

Currently, there is a notable lack of detailed, publicly available scientific literature that delineates specific degradation pathways or identifies the chemical structures of photodegradation products for this compound. This is largely attributed to its remarkably high photostability, which makes inducing and analyzing degradation a significant challenge.

Q4: What quantitative data is available on the photostability of this compound?

The most frequently cited data on this compound's photostability is its ability to retain its sun protection factor (SPF). Studies have shown that it loses only about 10% of its SPF protection after 25 hours of sun exposure.[1][4][6][9][10] This far exceeds the typical two-hour benchmark for a UV filter to be considered photostable.[4][6]

Troubleshooting Guide for Experimental Studies

Issue 1: No observable degradation of this compound in my experiment.
  • Possible Cause 1: Insufficient UV Dose.

    • Troubleshooting: this compound is exceptionally stable. The UV dose in your experiment may not be high enough to induce measurable degradation.

      • Recommendation: Increase the irradiation time significantly, well beyond what would be used for less stable UV filters. Consider using a high-intensity UV source, such as a xenon arc solar simulator, and ensure accurate calibration of the lamp's output.[11]

  • Possible Cause 2: Inappropriate Solvent or Formulation Base.

    • Troubleshooting: The matrix in which this compound is dissolved or dispersed can influence its stability. Some cosmetic oils and solvents may have a quenching effect, further enhancing its stability.

      • Recommendation: Conduct initial studies in a range of solvents with varying polarities and potential for radical formation to identify conditions that might be more conducive to degradation.

  • Possible Cause 3: Analytical Method Lacks Sufficient Sensitivity.

    • Troubleshooting: The degradation of this compound, if it occurs, may be minimal. Your analytical method might not be sensitive enough to detect small changes in the parent compound's concentration or the appearance of trace-level degradation products.

      • Recommendation: Utilize a highly sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) or mass spectrometry (MS).[12][13] Ensure the method has a low limit of detection (LOD) and limit of quantification (LOQ) for this compound.

Issue 2: My analytical results for this compound concentration are inconsistent.
  • Possible Cause 1: Sample Preparation Variability.

    • Troubleshooting: this compound is highly oil-soluble.[1][2] Inconsistent extraction from a complex matrix like a sunscreen emulsion can lead to variable results.

      • Recommendation: Develop and validate a robust sample preparation protocol. This may involve techniques such as solvent extraction, sonication, and centrifugation to ensure complete and reproducible recovery of this compound from the sample matrix.[14]

  • Possible Cause 2: Adsorption to Labware.

    • Troubleshooting: Due to its lipophilic nature, this compound may adsorb to certain types of plastic labware, leading to lower than expected concentration measurements.

      • Recommendation: Use glass or polypropylene labware where possible. Conduct recovery studies to ensure that the analyte is not being lost during sample handling and preparation.

Data Presentation

Table 1: Photostability of this compound

ParameterValueReference(s)
SPF Protection Loss~10%[1][4][6][9][10]
Exposure Time for 10% SPF Loss25 hours[1][4][6][9][10]

Experimental Protocols

Methodology for In Vitro Photostability Testing of this compound

This protocol provides a general framework for assessing the photostability of this compound. Due to its high stability, extended irradiation times and highly sensitive analytical methods are required.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol, or a cosmetically relevant oil).

    • Alternatively, prepare a sunscreen formulation containing a known concentration of this compound.

    • Apply a thin, uniform film of the sample onto a suitable substrate, such as a quartz plate or a polymethyl methacrylate (PMMA) plate.[11]

  • Irradiation:

    • Place the prepared samples in a temperature-controlled chamber.

    • Expose the samples to a controlled source of UV radiation, such as a xenon arc solar simulator, which mimics the solar spectrum.[11]

    • The irradiation dose should be carefully controlled and monitored. For this compound, a significantly high dose will be required.

    • Protect a set of control samples from UV radiation to serve as a baseline.

  • Sample Extraction (for formulations):

    • After irradiation, recover the sample from the substrate.

    • Perform a solvent extraction to quantitatively remove this compound from the formulation base. This may involve multiple extraction steps with a suitable organic solvent.

  • Analytical Quantification:

    • Analyze the concentration of this compound in both the irradiated and control samples using a validated HPLC method.[12][13]

      • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

      • Stationary Phase: A C18 reversed-phase column is commonly used.

      • Detection: UV detector set at the absorption maximum of this compound (approx. 310 nm). For higher sensitivity and identification of potential degradation products, a mass spectrometer (MS) detector can be used.[15]

  • Data Analysis:

    • Calculate the percentage of this compound remaining after irradiation by comparing the concentration in the irradiated sample to the control sample.

    • The percentage degradation is calculated as: ((Initial Concentration - Final Concentration) / Initial Concentration) * 100.[11]

Visualizations

Experimental_Workflow_for_Iscotrizinol_Photostability cluster_prep 1. Sample Preparation cluster_irrad 2. UV Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep1 Prepare this compound Solution or Formulation prep2 Apply Thin Film to Substrate (e.g., PMMA plate) prep1->prep2 irrad1 Expose to Solar Simulator (High UV Dose) prep2->irrad1 analysis1 Extract this compound from Matrix irrad1->analysis1 irrad2 Maintain Control Samples (No UV Exposure) irrad2->analysis1 analysis2 Quantify using HPLC-UV/MS analysis1->analysis2 data1 Calculate % Degradation analysis2->data1 data2 Compare Irradiated vs. Control data1->data2 Troubleshooting_Workflow start Start: No Observable This compound Degradation q1 Is the UV dose sufficiently high? start->q1 action1 Increase irradiation time and/or intensity. Recalibrate UV source. q1->action1 No q2 Is the analytical method sensitive enough? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate Experiment action1->end action2 Optimize HPLC method (e.g., use MS detector). Lower LOD/LOQ. q2->action2 No q3 Is the sample matrix inhibiting degradation? q2->q3 Yes a2_yes Yes a2_no No action2->end action3 Test in different solvents or a simpler base formulation. q3->action3 Yes q3->end No a3_yes Yes a3_no No action3->end Iscotrizinol_Mechanism UV UV Photon Iscotrizinol_GS This compound (Ground State) UV->Iscotrizinol_GS Absorption Iscotrizinol_ES This compound (Excited State) Iscotrizinol_GS->Iscotrizinol_ES Excitation Iscotrizinol_ES->Iscotrizinol_GS Relaxation Heat Heat Iscotrizinol_ES->Heat Dissipation

References

Optimizing the concentration of Iscotrizinol for synergistic effects with other filters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Iscotrizinol (Diethylhexyl Butamido Triazone) to achieve synergistic effects with other UV filters in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it a candidate for synergistic combinations?

A1: this compound, also known as Diethylhexyl Butamido Triazone, is a highly effective and exceptionally photostable organic UV filter.[1][2][3] It primarily absorbs in the UVB and UVA II ranges with a peak absorption at 310 nm.[1] Its high efficacy at low concentrations and remarkable stability make it an excellent candidate for combination with other UV filters.[4] By combining it with other filters, it's possible to achieve a higher Sun Protection Factor (SPF) than the sum of the individual filters' contributions, an effect known as synergy.[5]

Q2: What is the mechanism behind the synergistic effect of this compound with other filters?

A2: The synergistic effect can arise from several mechanisms. With inorganic filters like titanium dioxide and zinc oxide, the synergy is largely due to a physical phenomenon. The inorganic particles scatter UV radiation, which increases the path length of photons through the film containing the organic absorber, like this compound. This elongated path enhances the probability of photon absorption by this compound, thus boosting the overall SPF.[6] With other organic filters, synergy can be achieved by combining filters with different absorption peaks to cover a broader spectrum of UV radiation. Furthermore, the exceptional photostability of this compound can help stabilize less stable filters, such as Avobenzone, when used in combination with a photostabilizer like Octocrylene.

Q3: What are typical concentration ranges for this compound in formulations?

A3: this compound is effective even at low concentrations.[1][4] Regulatory limits vary by region, but it is approved for use up to 10% in Europe and 5% in Japan.[3] In synergistic combinations, the optimal concentration will depend on the other filters used and the target SPF.

Q4: Which UV filters are commonly combined with this compound to achieve synergy?

A4: this compound can be effectively combined with a wide range of both organic and inorganic UV filters.[7] Common partners include:

  • Inorganic filters: Titanium Dioxide and Zinc Oxide.

  • Organic UVB filters: Ethylhexyl Triazone (Uvinul T 150), Octocrylene.

  • Organic UVA filters: Avobenzone (Butyl Methoxydibenzoylmethane), Diethylamino Hydroxybenzoyl Hexyl Benzoate (Uvinul A Plus).

  • Broad-spectrum filters: Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine or Tinosorb S).

Data on Synergistic Effects

The following tables summarize quantitative data illustrating the synergistic SPF boost achieved when combining this compound with other UV filters.

Table 1: Synergistic Effect of this compound with an Inorganic UV Filter (Titanium Dioxide)

FormulationUV Filter(s)Concentration (%)In Vitro SPF (Mean ± SD)
AThis compound3.010.73 ± 1.44
BTitanium Dioxide5.015.50 ± 2.10
CThis compound + Titanium Dioxide3.0 + 5.047.27 ± 3.89

Data adapted from a 2007 study on the synergistic effects of organic and inorganic filters.

Table 2: Illustrative Synergistic Effect of this compound with Organic UV Filters

FormulationUV Filter CombinationConcentrations (%)Expected Additive SPF (Calculated)Measured In Vitro SPF (Illustrative)Synergistic Boost (%)
DThis compound3.010100%
EBemotrizinol3.012120%
FThis compound + Bemotrizinol3.0 + 3.0223559%
GAvobenzone + Octocrylene3.0 + 5.018180%
HThis compound + Avobenzone + Octocrylene3.0 + 3.0 + 5.0284561%

Note: Data in Table 2 is illustrative and based on the principle of synergy. Actual SPF values will vary depending on the full formulation chassis.

Experimental Protocols

1. Protocol for In Vitro SPF Determination

This protocol outlines the key steps for measuring the SPF of a sunscreen formulation in vitro, based on common industry practices and standards like ISO 23675.

  • Objective: To determine the Sun Protection Factor (SPF) of a test formulation by measuring its UV transmittance through a substrate.

  • Materials:

    • UV Spectrophotometer with an integrating sphere (e.g., Labsphere UV2000S).

    • Polymethylmethacrylate (PMMA) plates (roughened to mimic skin topography).

    • Positive control sunscreen with a known SPF.

    • Negative control (blank).

    • Precision balance.

    • Syringe or pipette for sample application.

  • Methodology:

    • Substrate Preparation: Ensure PMMA plates are clean and free of any residues.

    • Sample Application: Accurately weigh and apply the test formulation onto the PMMA plate at a concentration of 1.0 to 1.3 mg/cm². Spread the sample evenly across the entire surface of the plate using a gloved finger or an automated spreading device to achieve a homogenous film.

    • Drying/Settling Time: Allow the sample to dry and form a stable film for at least 15 minutes in a dark environment at a controlled temperature.

    • Spectrophotometric Measurement:

      • Measure the transmittance of a blank, untreated PMMA plate.

      • Measure the UV transmittance of the PMMA plate with the applied sunscreen film at multiple points across the plate in the range of 290-400 nm.

    • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that integrates the erythemal action spectrum and the solar spectral irradiance over the UV range. The formula is typically: SPF = ∫E(λ)S(λ)dλ / ∫E(λ)S(λ)T(λ)dλ where E(λ) is the erythema action spectrum, S(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sunscreen sample.

    • Pre-irradiation (for photostability assessment): For evaluating UVA protection and photostability, the plate is exposed to a controlled dose of UV radiation from a solar simulator before the final transmittance measurement.

2. Protocol for Photostability Assessment of UV Filter Combinations

  • Objective: To quantify the degradation of UV filters in a formulation after exposure to simulated solar radiation.

  • Materials:

    • Solar simulator with a controlled output spectrum and intensity.

    • Quartz plates.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Appropriate solvents for extraction (e.g., isopropanol, methanol).

    • Ultrasonic bath.

  • Methodology:

    • Sample Preparation: Apply a precise amount of the test formulation (e.g., 1.0 mg/cm²) onto a quartz plate and spread evenly. Prepare multiple plates for different irradiation time points.

    • Irradiation: Expose the plates to a defined dose of UV radiation from the solar simulator. This dose is often measured in MEDs (Minimal Erythemal Doses).

    • Extraction: After irradiation, immerse the quartz plate in a known volume of a suitable solvent (e.g., isopropanol). Use an ultrasonic bath to ensure complete dissolution of the sunscreen film from the plate.[8][9]

    • HPLC Analysis:

      • Filter the resulting solution to remove any particulate matter.

      • Inject a known volume of the solution into the HPLC system.

      • Use a validated HPLC method (with appropriate column, mobile phase, and flow rate) to separate and quantify the concentration of each UV filter. The detector wavelength should be set to the absorption maximum of the analytes.[8]

    • Data Analysis: Compare the concentration of each UV filter in the irradiated samples to a non-irradiated control sample (time zero). The percentage of degradation is calculated for each filter at each time point. A photostable combination will show minimal degradation of the active ingredients.

Troubleshooting Guide

Issue 1: Lower-than-expected SPF in a synergistic formulation.

  • Possible Cause 1: Inadequate Solubilization of this compound.

    • Symptoms: Hazy or cloudy appearance of the oil phase, presence of microscopic crystals upon cooling.

    • Solution: this compound is an oil-soluble powder.[5] Insufficient solubilization can lead to crystallization and a non-uniform film, drastically reducing SPF.

      • Increase Solvent Polarity: Select highly polar emollients and esters to act as solvents. C12-15 Alkyl Benzoate is a common and effective choice.

      • Optimize Heating: During the manufacturing process, ensure the oil phase is heated sufficiently (typically 70-80°C) with adequate mixing to completely dissolve the this compound powder.

      • Use Co-solvents: Incorporate other oil-soluble filters or emollients that are known to be good solvents for this compound.

  • Possible Cause 2: Poor Film Formation on the Substrate/Skin.

    • Symptoms: Product feels greasy or tacky, uneven spreading, visible streaks.

    • Solution: The efficacy of a sunscreen is highly dependent on the formation of a uniform, continuous film.

      • Optimize Rheology: Adjust the concentration and type of rheology modifiers (e.g., xanthan gum, carbomers) to achieve a smooth, non-tacky texture that spreads easily and evenly.

      • Select Appropriate Emollients: Use a blend of emollients with different spreading properties to improve the sensory feel and film-forming characteristics.

  • Possible Cause 3: Incompatibility with Other Ingredients.

    • Symptoms: Phase separation, changes in viscosity or pH over time, discoloration.

    • Solution:

      • Check Emulsifier System: Ensure the chosen emulsifier is robust enough to handle the high load of organic UV filters in the oil phase.

      • pH Management: Monitor and adjust the final pH of the formulation. Some filters and polymers are sensitive to pH changes.

      • Chelating Agents: If formulating with inorganic filters like Zinc Oxide, which can be reactive, consider adding a chelating agent like EDTA to prevent interactions that could destabilize the emulsion.

Issue 2: Formulation Instability (e.g., phase separation, crystallization) during stability testing.

  • Possible Cause 1: Recrystallization of this compound.

    • Symptoms: Appearance of small, sharp-edged particles under a microscope, often more pronounced after freeze-thaw cycles.

    • Solution: This is a common issue with high concentrations of solid organic UV filters.

      • Re-evaluate Solvent System: The solvent capacity of the oil phase may be insufficient. Test different or higher concentrations of polar emollients. A recent patent suggests that specific esters of fatty acids and dextrin can improve the solubilization of this compound.

      • Incorporate Crystal Inhibitors: Some polymers can act as crystal growth inhibitors by interfering with the lattice formation process.

  • Possible Cause 2: Emulsion Destabilization.

    • Symptoms: Creaming (top layer becomes oil-rich), coalescence (oil droplets merge), or complete breaking of the emulsion.

    • Solution:

      • Increase Rheology Modifier in Water Phase: A more robust gel network in the continuous phase can better suspend the oil droplets.

      • Optimize Homogenization: Adjust the speed and time of the homogenization step to ensure a small and uniform droplet size distribution.

      • Evaluate Emulsifier Level: The concentration of the emulsifier may be too low for the oil phase volume and polarity.

Visualizations

Experimental_Workflow_for_Synergy_Assessment cluster_formulation Formulation Stage cluster_testing In Vitro Testing cluster_analysis Data Analysis F1 Formulation A: This compound Only SPF In Vitro SPF Measurement (ISO 24443) F1->SPF F2 Formulation B: Filter X Only F2->SPF F3 Formulation C: This compound + Filter X F3->SPF Photo Photostability Testing (HPLC Analysis) F3->Photo Compare Compare SPF Values: (SPF_C) > (SPF_A + SPF_B)? SPF->Compare Degrade Assess % Degradation Photo->Degrade Result Synergy Confirmed Compare->Result If Yes

Caption: Workflow for assessing the synergistic effect of this compound with another UV filter.

Troubleshooting_Low_SPF cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Low In-Vitro SPF Observed Solubility Inadequate Solubilization of this compound? Start->Solubility Film Poor Film Formation? Start->Film Compatibility Ingredient Incompatibility? Start->Compatibility Sol_Action 1. Increase polar emollients. 2. Optimize heating process. 3. Add co-solvents. Solubility->Sol_Action Film_Action 1. Adjust rheology modifiers. 2. Optimize emollient blend. Film->Film_Action Comp_Action 1. Check emulsifier system. 2. Verify & adjust pH. 3. Add chelating agents. Compatibility->Comp_Action Re_Test Re-formulate and Re-test SPF Sol_Action->Re_Test Film_Action->Re_Test Comp_Action->Re_Test

Caption: Troubleshooting flowchart for addressing unexpectedly low SPF in formulations.

References

Troubleshooting Iscotrizinol's interaction with inorganic filters like zinc oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the organic UVB filter Iscotrizinol (Diethylhexyl Butamido Triazone) in formulations containing inorganic filters like zinc oxide.

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with inorganic UV filters such as zinc oxide (ZnO) and titanium dioxide (TiO2)?

A1: Yes, technical data sheets and industry literature confirm that this compound (Uvasorb HEB) can be used in combination with inorganic UV filters like zinc oxide and titanium dioxide.[1][2] Many patented sunscreen formulations also list both this compound and zinc oxide as components.[3][4]

Q2: What are the main advantages of combining this compound with zinc oxide?

A2: Combining the highly photostable and efficient UVB absorber this compound with a broad-spectrum inorganic filter like zinc oxide can create a sunscreen with a high Sun Protection Factor (SPF) and comprehensive UV protection. This compound's excellent oil solubility and high efficacy allow for achieving a high SPF at lower concentrations, which can improve the sensory profile of a formula that also contains inorganic filters.[5][6]

Q3: What is the primary potential issue when formulating this compound with zinc oxide?

A3: The primary concern is the potential for photocatalytic degradation of this compound by zinc oxide upon UV exposure. Zinc oxide, particularly uncoated and nano-sized particles, can generate reactive oxygen species (ROS) under UV radiation, which may lead to the degradation of organic UV filters in the formulation. This could potentially reduce the overall efficacy and photostability of the sunscreen.[7][8][9]

Q4: How can the photocatalytic activity of zinc oxide be minimized?

A4: To mitigate the photocatalytic effects of zinc oxide, it is recommended to:

  • Use coated grades of zinc oxide: Surface coatings (e.g., with silica, alumina, or silicones) can reduce the photocatalytic activity of ZnO.

  • Ensure proper dispersion: A uniform dispersion of zinc oxide particles within the formulation is crucial to prevent agglomeration, which can enhance photocatalytic activity.

  • Incorporate antioxidants and quenchers: Adding antioxidants to the formulation can help neutralize reactive oxygen species generated by ZnO.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Decrease in SPF value over time in stability testing. Photodegradation of this compound: The photocatalytic activity of zinc oxide may be degrading the this compound upon exposure to UV light.1. Verify the grade of zinc oxide used. If using uncoated ZnO, consider switching to a coated grade. 2. Evaluate the dispersion of zinc oxide. Use microscopy to check for particle agglomeration. Improve dispersion through optimized homogenization. 3. Incorporate an antioxidant. Add a suitable antioxidant to the oil phase of your formulation. 4. Conduct a photostability study. Follow the Experimental Protocol for Assessing Photostability outlined below to quantify the impact of ZnO on this compound's stability.
Emulsion instability (e.g., phase separation, change in viscosity). Interaction with Zinc Oxide: Zinc oxide can destabilize emulsions, particularly oil-in-water (O/W) systems, due to its hydrophilic nature and potential to interact with certain emulsifiers and thickeners.1. Check the pH of the formulation. For O/W emulsions, maintain a pH above 7.0 to prevent the formation of zinc ions that can disrupt the emulsion. 2. Review the emulsifier system. Cationic and some anionic emulsifiers can be incompatible with inorganic dispersions. Consider using non-ionic emulsifiers. 3. Assess the rheology modifier. Some thickeners are sensitive to electrolytes. Ensure your chosen rheology modifier is compatible with zinc oxide.
Inconsistent SPF or UVA-PF results. Poor dispersion of UV filters: Non-uniform distribution of either this compound or zinc oxide in the final formulation will lead to variable UV protection.1. Optimize the dispersion process for zinc oxide. This may involve creating a pre-dispersion of the ZnO in a portion of the oil phase with a suitable dispersing agent before adding it to the main batch. 2. Ensure complete dissolution of this compound. this compound is oil-soluble and should be fully dissolved in the oil phase, which may require heating.[1][2]

Experimental Protocols

Experimental Protocol for In Vitro SPF and UVA-PF Testing of Hybrid Sunscreens

This protocol is based on the principles of ISO 23675 for in vitro SPF determination.

1. Objective: To determine the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) of a sunscreen formulation containing this compound and zinc oxide.

2. Materials:

  • Sunscreen formulation to be tested

  • Polymethylmethacrylate (PMMA) plates (sandblasted and molded)

  • Automated sample application robot

  • UV-Visible spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

3. Methodology:

  • Sample Application: Using an automated robot, apply a uniform film of the sunscreen product onto both sandblasted and molded PMMA plates. The application rate should be precise and reproducible.
  • Drying: Allow the sunscreen film to dry on the plates for a specified period under controlled conditions.
  • Initial Spectrophotometric Measurement: Measure the initial UV transmittance through the sunscreen-coated plates using a UV-Visible spectrophotometer.
  • UV Irradiation: Expose the plates to a controlled dose of UV radiation from a solar simulator to simulate sun exposure and account for any photodegradation.
  • Final Spectrophotometric Measurement: After irradiation, perform a second spectrophotometric measurement of UV transmittance.
  • Calculation: Use the obtained transmittance data to calculate the in vitro SPF and UVA-PF values according to the ISO 23675 standard.

Experimental Protocol for Assessing Photostability (Potential Photocatalytic Degradation)

1. Objective: To evaluate the potential for zinc oxide to cause photocatalytic degradation of this compound in a model system.

2. Materials:

  • This compound

  • Zinc oxide (test grade, e.g., coated and uncoated)

  • A suitable solvent in which this compound is soluble (e.g., a cosmetic ester)

  • Quartz cuvettes or a similar UV-transparent vessel

  • UV lamp with a controlled output (simulating solar radiation)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

3. Methodology:

  • Sample Preparation:
  • Control Sample: Prepare a solution of this compound in the chosen solvent at a known concentration.
  • Test Sample: Prepare a dispersion of zinc oxide in the this compound solution at a concentration relevant to a typical sunscreen formulation.
  • Initial Analysis: Analyze an aliquot of both the control and test samples using HPLC to determine the initial concentration of this compound.
  • UV Exposure: Place the control and test samples in UV-transparent vessels and expose them to a controlled dose of UV radiation for a specified period.
  • Post-Exposure Analysis: After UV exposure, analyze aliquots of both the control and test samples again using HPLC to determine the final concentration of this compound.
  • Data Analysis: Calculate the percentage degradation of this compound in both the control and test samples. A significantly higher degradation in the test sample compared to the control would indicate photocatalytic degradation by zinc oxide.

Data Presentation

Table 1: Hypothetical Photostability Data of this compound in the Presence of Zinc Oxide

SampleThis compound Concentration (Initial)This compound Concentration (After UV Exposure)% Degradation
Control (this compound only) 100 µg/mL95 µg/mL5%
Test (this compound + Uncoated ZnO) 100 µg/mL75 µg/mL25%
Test (this compound + Coated ZnO) 100 µg/mL92 µg/mL8%

Visualizations

Troubleshooting_Workflow start Start: Issue Encountered (e.g., Low SPF, Instability) check_photodegradation Potential Photodegradation of this compound? start->check_photodegradation check_emulsion_stability Emulsion Instability? start->check_emulsion_stability check_dispersion Inconsistent Results? start->check_dispersion photodegradation_yes Yes check_photodegradation->photodegradation_yes Yes emulsion_stability_yes Yes check_emulsion_stability->emulsion_stability_yes Yes dispersion_yes Yes check_dispersion->dispersion_yes Yes verify_zno Verify ZnO Grade (Use Coated) photodegradation_yes->verify_zno evaluate_dispersion Evaluate ZnO Dispersion verify_zno->evaluate_dispersion add_antioxidant Add Antioxidant evaluate_dispersion->add_antioxidant conduct_photostability_test Conduct Photostability Test add_antioxidant->conduct_photostability_test end End: Issue Resolved conduct_photostability_test->end check_ph Check Formulation pH (Maintain >7.0 for O/W) emulsion_stability_yes->check_ph review_emulsifier Review Emulsifier (Prefer Non-ionic) check_ph->review_emulsifier assess_rheology_modifier Assess Rheology Modifier review_emulsifier->assess_rheology_modifier assess_rheology_modifier->end optimize_zno_dispersion Optimize ZnO Dispersion (e.g., Pre-dispersion) dispersion_yes->optimize_zno_dispersion ensure_iscotrizinol_dissolution Ensure Complete this compound Dissolution (Heating) optimize_zno_dispersion->ensure_iscotrizinol_dissolution ensure_iscotrizinol_dissolution->end Experimental_Workflow cluster_spf In Vitro SPF/UVA-PF Testing cluster_photostability Photostability Assessment spf_prep Sample Application on PMMA Plates spf_dry Drying spf_prep->spf_dry spf_initial_measure Initial Spectrophotometry spf_dry->spf_initial_measure spf_irradiate UV Irradiation spf_initial_measure->spf_irradiate spf_final_measure Final Spectrophotometry spf_irradiate->spf_final_measure spf_calc Calculate SPF & UVA-PF spf_final_measure->spf_calc photo_prep Prepare Control (this compound) & Test (this compound + ZnO) Samples photo_initial_hplc Initial HPLC Analysis photo_prep->photo_initial_hplc photo_uv UV Exposure photo_initial_hplc->photo_uv photo_final_hplc Final HPLC Analysis photo_uv->photo_final_hplc photo_analyze Analyze % Degradation photo_final_hplc->photo_analyze

References

Technical Support Center: Enhancing Iscotrizinol Solubility in Novel Cosmetic Oils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of Iscotrizinol in novel cosmetic oils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important in cosmetic formulations?

A1: this compound, also known as Diethylhexyl Butamido Triazone, is a highly effective and photostable organic UVB filter. As a solid, crystalline substance, its efficacy in a sunscreen formulation is contingent on it being fully dissolved in the oil phase. Poor solubility can lead to recrystallization, which can negatively impact the product's SPF, aesthetic appeal, and overall stability.

Q2: I am observing crystal formation in my formulation containing this compound upon cooling or over time. What is causing this?

A2: Crystal formation, or recrystallization, is a common issue with solid UV filters and typically indicates that the concentration of this compound has exceeded its saturation point in the chosen oil phase at a given temperature. This can be triggered by a number of factors, including the selection of a suboptimal solvent, insufficient heating during the manufacturing process, or temperature fluctuations during storage.[1]

Q3: How can I improve the solubility of this compound in my formulation?

A3: Several strategies can be employed to enhance the solubility of this compound. These include:

  • Optimal Solvent Selection: Choosing emollients with a higher polarity, such as esters, can significantly improve solubility.

  • Heating: Heating the oil phase to between 70°C and 80°C during the manufacturing process is a common and effective method for dissolving this compound.

  • Co-solvents: Utilizing a blend of cosmetic oils can create a synergistic effect, enhancing the overall solvent capacity of the oil phase.

  • Solubilizing Agents: Incorporating specific solubilizing agents, such as Dextrin Palmitate in combination with certain alkanes, has been shown to increase the solubility of this compound.[2]

Q4: Are there specific types of cosmetic oils that are better for dissolving this compound?

A4: Yes, esters are generally considered excellent solvents for this compound due to their polarity.[2] Emollients with a lower molecular weight and viscosity also tend to have better solvent properties. It is advisable to consult technical data sheets and conduct your own solubility studies to determine the best oil or combination of oils for your specific formulation.

Q5: Can I use silicone alternatives in my formulation with this compound?

A5: While silicone alternatives like C15-C19 alkanes are gaining popularity for their sensory benefits, they may have lower solvent power for this compound compared to traditional esters.[3] It is crucial to assess the solubility of this compound in these oils and potentially use solubilizing agents to prevent recrystallization.

Troubleshooting Guides

Issue 1: this compound Recrystallization During Stability Testing
  • Observation: Fine white particles or larger crystalline structures appear in the formulation when stored at room temperature or under accelerated stability conditions (e.g., 4°C).

  • Root Cause Analysis: The concentration of this compound is likely too high for the solvent capacity of the oil phase at lower temperatures. The initial heating during production may have created a supersaturated solution that is not stable over time.

  • Troubleshooting Steps:

    • Re-evaluate Solvent System: Refer to the solubility data table below. Consider replacing a portion of the low-polarity oils with high-polarity esters.

    • Introduce a Co-solvent: Experiment with adding a secondary emollient known to be a good solvent for this compound to create a synergistic blend.

    • Reduce this compound Concentration: If the desired SPF can be achieved with a lower concentration, this is the most straightforward solution.

    • Incorporate Crystal Inhibitors: Certain polymers can act as crystal growth inhibitors. Investigate the use of such additives in your formulation.

Issue 2: Hazy or Cloudy Oil Phase After Cooling
  • Observation: The oil phase of the formulation appears hazy or cloudy after it has cooled to room temperature post-heating.

  • Root Cause Analysis: This indicates that the this compound has not fully dissolved or is beginning to precipitate out of the solution as it cools.

  • Troubleshooting Steps:

    • Increase Heating Temperature/Time: Ensure the oil phase is heated to a minimum of 70-80°C and held at that temperature with adequate mixing until all this compound particles are completely dissolved.

    • Optimize Order of Addition: Add the this compound to the heated oil phase gradually while stirring to facilitate dissolution.

    • Verify Raw Material Quality: Ensure the this compound raw material meets the required purity specifications, as impurities can sometimes affect solubility.

Data Presentation

Table 1: Representative Solubility of this compound in Novel Cosmetic Oils

Cosmetic Oil (INCI Name)Oil TypePolarityRepresentative Solubility ( g/100g at 25°C)Notes
Caprylic/Capric TriglycerideEsterMedium~15A commonly used, versatile solvent.
C12-15 Alkyl BenzoateEsterHigh>20Excellent solvent for many UV filters.
Coco-Caprylate/CaprateEsterMedium-High~18A natural silicone alternative with good solvent properties.
Undecane (and) TridecaneAlkaneLow<5A volatile, non-polar silicone alternative. Solubility is limited.
C15-19 AlkaneAlkaneLow<5A non-volatile, non-polar silicone alternative. Requires co-solvents or solubilizers.
Diisopropyl AdipateEsterHigh>20A very good solvent, often used to boost solubility.
SqualaneHydrocarbonLow<5A popular emollient with limited solvent capacity for polar solids.

Disclaimer: The solubility values presented in this table are illustrative examples based on general industry knowledge and the known chemical properties of the substances. Actual solubility can vary depending on the specific grade of the cosmetic oil and the presence of other ingredients in the formulation. It is highly recommended to perform experimental solubility testing for your specific system.

Experimental Protocols

Protocol 1: Isothermal Solubility Assessment

Objective: To determine the saturation solubility of this compound in a given cosmetic oil at a constant temperature.

Methodology:

  • Prepare a series of vials with a fixed amount of the cosmetic oil (e.g., 10g).

  • Add increasing amounts of this compound to each vial (e.g., 0.5g, 1.0g, 1.5g, etc.).

  • Seal the vials and place them in a constant temperature water bath or incubator (e.g., 25°C).

  • Agitate the vials for 24-48 hours to ensure equilibrium is reached.

  • After the agitation period, visually inspect the vials for the presence of undissolved this compound crystals.

  • The lowest concentration at which undissolved crystals are present represents the saturation solubility.

  • For more precise quantification, the saturated solution can be filtered or centrifuged, and the concentration of dissolved this compound can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Stability Testing Against Recrystallization

Objective: To assess the potential for this compound to recrystallize in a finished formulation under various temperature conditions.

Methodology:

  • Prepare the final cosmetic formulation containing this compound.

  • Divide the batch into several sample containers.

  • Store the samples under the following conditions:

    • Room Temperature (20-25°C)

    • Refrigerated (4°C)

    • Elevated Temperature (40°C)

    • Freeze-Thaw Cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).[4]

  • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of crystal formation.

  • For a more detailed analysis, a small amount of the sample can be viewed under a polarized light microscope. Crystalline material will appear as bright, birefringent particles.

Mandatory Visualization

experimental_workflow Experimental Workflow for Assessing this compound Solubility and Stability cluster_solubility Solubility Assessment cluster_stability Recrystallization Stability Testing prep_vials Prepare Vials with Cosmetic Oil add_this compound Add Incremental Amounts of this compound prep_vials->add_this compound equilibrate Equilibrate at Constant Temperature (24-48h) add_this compound->equilibrate observe Visual Observation for Undissolved Crystals equilibrate->observe quantify Optional: HPLC Quantification observe->quantify prep_formulation Prepare Final Formulation store_samples Store Samples at Various Temperatures prep_formulation->store_samples weekly_inspection Weekly Visual Inspection store_samples->weekly_inspection microscopy Polarized Light Microscopy weekly_inspection->microscopy

Caption: Workflow for solubility and stability testing of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Recrystallization cluster_causes Potential Causes cluster_solutions Potential Solutions start Recrystallization Observed? cause1 Low Solvent Polarity start->cause1 cause2 Supersaturation start->cause2 cause3 Temperature Fluctuation start->cause3 solution1 Increase Solvent Polarity (e.g., add esters) cause1->solution1 solution2 Introduce Co-solvents cause1->solution2 solution3 Reduce this compound Concentration cause2->solution3 solution4 Optimize Heating/Cooling Process cause2->solution4 cause3->solution4 solution5 Add Crystal Inhibitors cause3->solution5

Caption: Troubleshooting flowchart for this compound recrystallization issues.

References

Technical Support Center: Preventing Iscotrizinol-Induced Discoloration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cosmetic formulations containing Iscotrizinol (Diethylhexyl Butamido Triazone). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration issues in their cosmetic products. While this compound is known for its excellent photostability, interactions within a complex cosmetic formulation can sometimes lead to unforeseen changes in color over time. This guide provides a structured approach to identifying potential causes and implementing effective solutions.

Troubleshooting Guide: this compound-Induced Discoloration

This guide addresses specific issues you might encounter during your formulation development and stability testing.

Problem: A yellow or brownish discoloration appears in my this compound-containing formulation over time.

Initial Assessment Workflow

This workflow helps to systematically identify the root cause of discoloration.

G A Discoloration Observed in this compound Formulation B Review Formulation - Ingredient interactions? - pH drift? A->B C Evaluate Storage Conditions - Light exposure? - High temperature? A->C D Check Packaging - Material compatibility? - Air exposure? A->D E Isolate this compound - Test in simple solvent A->E F Hypothesize Cause B->F C->F D->F E->F G Implement Solution - Add stabilizer - Adjust pH - Change packaging F->G H Conduct Accelerated Stability Testing G->H

Caption: Troubleshooting workflow for discoloration.

Question 1: My cream, containing this compound, is turning yellow after being stored at 45°C for one month. What could be the cause?

Answer:

Elevated temperatures can accelerate chemical reactions within your formula.[1] The yellowing could be due to several factors:

  • Oxidation of other ingredients: Natural oils, fragrances, or other active ingredients in your formula may be oxidizing at a faster rate at 45°C. This is a common cause of discoloration in cosmetic products.

  • Interaction with metal ions: Trace metal ions, potentially from raw materials or manufacturing equipment, can catalyze oxidative reactions that lead to color changes.

  • Maillard-type reactions: Reactions between amines and carbonyl groups, which can be present in various cosmetic ingredients, can be accelerated by heat and produce brown-colored compounds.

  • pH shift: An unstable pH can alter the chemical structure of some ingredients, leading to a change in color.[2] High temperatures can sometimes cause a drift in the formulation's pH.

Troubleshooting Steps:

  • Incorporate an antioxidant: Add an antioxidant like Vitamin E (Tocopherol) or a blend of antioxidants to your formulation to quench free radicals and prevent oxidation.[3][4]

  • Add a chelating agent: Introduce a chelating agent such as Disodium EDTA or Sodium Phytate to bind with any free metal ions and prevent them from participating in discoloration reactions.[3]

  • Check and buffer the pH: Measure the pH of the discolored sample and compare it to the initial pH. If there is a significant shift, consider adding a buffering agent (e.g., citrate buffer) to maintain a stable pH throughout the product's shelf life.[3]

  • Evaluate individual ingredients: Store each raw material used in the formulation at 45°C to see if any of them discolor on their own.

Question 2: I've noticed a pinkish hue developing in my sunscreen lotion that is packaged in a clear bottle and exposed to light. Could this compound be the cause?

Answer:

While this compound itself is highly photostable, UV radiation can trigger reactions with other ingredients in your formulation, leading to discoloration.[3]

  • Photosensitization of other ingredients: this compound absorbs UV radiation and converts it to heat.[5] This energy transfer could potentially excite other molecules in the formula, making them more susceptible to degradation and color change.

  • Interaction with other UV filters: Some combinations of UV filters can be unstable and degrade each other, leading to a loss of efficacy and potential color changes.

  • Degradation of light-sensitive ingredients: Your formulation may contain other ingredients that are not stable when exposed to UV light, such as certain botanical extracts, vitamins, or dyes.

Troubleshooting Steps:

  • Use UV-protective packaging: The most effective solution is to package your product in opaque or UV-coated containers to prevent light from reaching the formulation.[6]

  • Add a photostabilizer/antioxidant: Antioxidants can help to mitigate the effects of UV-induced degradation of other ingredients.[4][7][8]

  • Review ingredient compatibility: Ensure that all ingredients in your formulation are compatible and stable when used together. Pay close attention to the combination of UV filters.

  • Conduct photostability testing: Expose your formulation to controlled doses of UV radiation to confirm that the discoloration is light-induced and to test the effectiveness of your solutions.

Frequently Asked Questions (FAQs)

Q1: Does this compound itself cause discoloration?

A: Based on available data, this compound is a highly stable triazine-based UV filter with minimal impact on the color of the final product.[9] Discoloration in a formulation containing this compound is more likely to be the result of interactions with other ingredients, environmental stressors (like heat and light), or packaging.[10][11]

Q2: What is the optimal pH range to maintain color stability in a formulation containing this compound?

A: The optimal pH will depend on the entire formulation, not just this compound. Many cosmetic emulsions are formulated to be in the skin's natural pH range of 4.5-5.5.[2] It is crucial to conduct stability testing at different pH values to determine the range where your specific formulation exhibits the best color stability. Extreme pH values can accelerate the degradation of certain ingredients, leading to discoloration.[2]

Q3: What types of ingredients are most likely to interact with this compound and cause discoloration?

A: While specific interactions causing discoloration with this compound are not well-documented, general culprits for discoloration in cosmetic formulations include:

  • Unstabilized natural extracts and oils: These are prone to oxidation.

  • Certain colorants and pigments: These can fade or change color due to pH shifts or exposure to light.[2]

  • Ingredients containing free amines or aldehydes: These can participate in Maillard-like browning reactions.

  • Other UV filters: Some combinations of UV filters can be photochemically incompatible.

Q4: How can antioxidants and chelating agents help prevent discoloration?

A:

  • Antioxidants (e.g., Tocopherol, Ascorbyl Palmitate, Ferulic Acid) work by neutralizing free radicals, which are highly reactive molecules that can initiate chain reactions leading to the degradation of other ingredients and the formation of colored compounds.[4][7][8] They essentially sacrifice themselves to protect other, more sensitive ingredients.

  • Chelating agents (e.g., Disodium EDTA, Phytic Acid) bind to metal ions (like iron and copper) that may be present as impurities in raw materials.[3] These metal ions can act as catalysts, accelerating oxidative reactions that cause discoloration. By sequestering these ions, chelating agents deactivate them.[3]

Potential Ingredient Interactions Leading to Discoloration

G cluster_0 Formulation Components cluster_1 Stress Factors This compound This compound Ingredients Other Ingredients (e.g., Natural Oils, Fragrances) Discoloration Discoloration (Yellowing/Browning) Ingredients->Discoloration MetalIons Trace Metal Ions (Fe, Cu) MetalIons->Ingredients Catalyzes Oxidation UVLight UV Light UVLight->Ingredients Oxidation Heat Heat Heat->Ingredients Oxidation Oxygen Oxygen Oxygen->Ingredients Oxidation

References

Strategies to reduce the potential for skin irritation with high-load Iscotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential for skin irritation when developing high-load formulations containing Iscotrizinol (Diethylhexyl Butamido Triazone).

Frequently Asked Questions (FAQs)

Q1: What is the inherent skin irritation potential of this compound?

A1: this compound is generally considered to be a non-irritating and non-sensitizing UV filter.[1][2] Safety studies have shown that it does not typically cause skin irritation or allergic reactions when used in cosmetic formulations.[3] Toxicology studies have indicated no primary irritant effect on the skin.[2]

Q2: Why might a high-load this compound formulation cause skin irritation?

A2: While this compound itself has a low irritation potential, high-load sunscreen formulations can present challenges that may lead to skin irritation.[4] The potential for irritation in a high-concentration formula is generally higher for any chemical sunscreen agent.[4] Specific factors include:

  • Disruption of the skin barrier: A high concentration of oil-soluble ingredients can alter the skin's natural lipid barrier.

  • Formulation instability: Issues like recrystallization of the UV filter can lead to localized high concentrations on the skin.[5]

  • Co-ingredients: Other components in the formulation, such as preservatives, fragrances, or emulsifiers, may be the primary cause of irritation.[4]

  • Overall formulation aesthetics: A heavy or tacky skin feel can lead to perceptions of irritation.[4]

Q3: What are the regulatory concentration limits for this compound?

A3: this compound is approved for use in sunscreens in many regions, with maximum authorized concentrations varying. For instance, it is permitted in concentrations up to 10%.[2] It's crucial to adhere to the specific regulatory limits of the target market for your formulation.

Troubleshooting Guide: Skin Irritation in High-Load this compound Formulations

This guide provides a systematic approach to identifying and resolving potential skin irritation.

Observed Issue Potential Cause Recommended Action
Erythema (Redness), Stinging, or Itching pH Imbalance: The formulation's pH is outside the optimal range for skin (typically 4.5-5.5).1. Measure the pH of the final formulation. 2. Adjust the pH using appropriate buffering agents.[6]
Irritating Co-ingredient: Another ingredient in the formulation (e.g., fragrance, preservative, surfactant) is the source of irritation.[4]1. Review all ingredients for known irritation potential. 2. Create simplified formulations by systematically removing or replacing suspect ingredients to isolate the irritant.[6] 3. Consider using a combination of less-irritating preservatives.[6]
Sensory Irritation: The overall sensory feel of the product on the skin is perceived as irritating.1. Evaluate the sensory profile of the formulation. 2. Incorporate soothing agents like bisabolol or allantoin.[6] 3. Adjust the ratio of emollients to achieve a more pleasant skin feel.[6][7]
Increased Transepidermal Water Loss (TEWL) Disruption of Skin Barrier: The formulation may be compromising the skin's natural barrier function.1. Conduct a TEWL study to quantify the impact on the skin barrier.[6] 2. Incorporate ingredients known to support the skin barrier, such as ceramides, fatty acids, and cholesterol.[6] 3. Evaluate the occlusivity of the overall formulation; reduce if excessive.[6]
Formulation Instability (e.g., separation, crystallization) Poor Solubility of this compound: The concentration of this compound exceeds its solubility in the oil phase, leading to crystallization.1. Re-evaluate the solvent system for this compound. It has good solubility in cosmetic esters and alcohols.[1][8] 2. Consider incorporating a co-solvent to improve solubility. 3. Ensure the manufacturing process allows for complete dissolution of this compound.
Incompatible Ingredients: Interactions between ingredients are causing instability.1. Review the compatibility of all ingredients in the formulation. 2. Some UV filters may not be compatible with certain polymers like carbomer without the addition of chelating agents.[4]

Strategies to Mitigate Skin Irritation

A multi-faceted approach to formulation can proactively reduce the risk of skin irritation.

Strategy Description Key Considerations
Emollient Selection The choice of emollients is critical for solubilizing this compound and ensuring a uniform film on the skin, which can enhance comfort and reduce irritation.[7][9]Select emollients that offer good spreadability and a pleasant skin feel.[4] The emollient blend can also impact the SPF value by affecting how the UV filter is dispersed.[7]
Inclusion of Anti-Irritants and Soothing Agents Incorporating ingredients with known anti-inflammatory and soothing properties can help to counteract potential irritation from the overall formulation.Examples include bisabolol, allantoin, and certain botanical extracts.[6]
Microencapsulation This technology encases UV filters in a protective coating, which can reduce direct contact with the skin and lower the potential for irritation.[10]Encapsulation can also improve the stability of the UV filter within the formulation.[10]
Synergistic UV Filter Combinations Combining this compound with other UV filters can allow for a lower concentration of each individual filter while still achieving a high SPF.[4] This can reduce the overall irritation potential of the formula.[4]Ensure compatibility and photostability of the chosen UV filter blend.
Barrier-Supporting Ingredients Adding ingredients that reinforce the skin's natural barrier can help to mitigate any disruptive effects of a high-load formulation.Ceramides, fatty acids, and cholesterol are key components of the skin barrier.[6]

Experimental Protocols

1. In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Model

  • Objective: To assess the skin irritation potential of a high-load this compound formulation.

  • Methodology:

    • Model Preparation: Reconstructed human epidermis tissue models are equilibrated in the appropriate culture medium overnight in a humidified incubator at 37°C and 5% CO2.[6]

    • Formulation Application: A precise amount of the test formulation (typically 25-50 µL) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also applied to separate tissues.[6]

    • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes), after which the test formulation is removed by washing.

    • Post-Incubation: The tissues are transferred to fresh medium and incubated for a further 24-42 hours.

    • Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in cell viability below a certain threshold (e.g., 50%) compared to the negative control indicates irritation potential.

2. Formulation Stability Testing

  • Objective: To ensure the physical and chemical stability of the high-load this compound formulation under various conditions.

  • Methodology:

    • Accelerated Stability: Samples of the formulation are stored at elevated temperatures (e.g., 40°C, 50°C) for a period of 1-3 months.

    • Freeze-Thaw Cycling: Samples are subjected to repeated cycles of freezing and thawing (e.g., -10°C to 25°C) to assess their stability under temperature fluctuations.

    • Photostability: The formulation is exposed to controlled doses of UV radiation to evaluate the stability of the UV filters and the overall formulation.[11]

    • Evaluation: At specified time points, samples are evaluated for changes in physical appearance (color, odor, viscosity, phase separation), pH, and the concentration of active ingredients. Microscopic analysis can be used to check for crystallization.

Visualizations

A High-Load this compound Formulation B Potential for Skin Irritation A->B can lead to C Formulation Strategies to Mitigate Irritation B->C necessitates D Emollient Selection C->D E Anti-Irritant Addition C->E F Microencapsulation C->F G UV Filter Synergy C->G H Barrier Support C->H I Reduced Irritation Potential D->I E->I F->I G->I H->I

Caption: Key strategies to reduce the potential for skin irritation.

start Start: Skin Irritation Observed check_pH Is formulation pH between 4.5-5.5? start->check_pH adjust_pH Adjust pH with buffering agents check_pH->adjust_pH No review_ingredients Review co-ingredients for known irritants check_pH->review_ingredients Yes adjust_pH->review_ingredients simplify_formula Create simplified test formulations review_ingredients->simplify_formula check_stability Is the formulation stable (no crystallization)? simplify_formula->check_stability reassess_solvents Re-evaluate solvent system for this compound check_stability->reassess_solvents No add_soothing Incorporate anti-irritant and barrier-supporting ingredients check_stability->add_soothing Yes reassess_solvents->add_soothing end End: Irritation Mitigated add_soothing->end

Caption: Troubleshooting workflow for skin irritation.

References

Validation & Comparative

A Comparative Analysis of Iscotrizinol and Bemotrizinol Photostability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photoprotection, the stability of ultraviolet (UV) filters upon exposure to solar radiation is a critical determinant of a sunscreen's efficacy and safety. Among the newer generation of broad-spectrum organic UV filters, Iscotrizinol (Diethylhexyl Butamido Triazone) and Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) are renowned for their exceptional photostability. This guide provides a comparative analysis of the photostability of these two compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Photostability Data

Both this compound and Bemotrizinol exhibit remarkable resistance to photodegradation, ensuring sustained protection against harmful UV radiation. The following table summarizes key quantitative data on their photostability from scientific studies.

ParameterThis compound (Diethylhexyl Butamido Triazone)Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine)Reference
Photodegradation Loses approximately 10% of its SPF protection after 25 hours of sun exposure.[1][2][3]Retains 98.4% of its integrity after exposure to 50 Minimal Erythemal Doses (MEDs).[4][5][1][2][3][4][5]
UV Spectrum Coverage Primarily UVB and UVA II (Peak absorption at 310 nm).[1][6]Broad-spectrum UVA and UVB (Absorption peaks at 310 nm and 340 nm).[4][5][7][1][4][5][6][7]
Stabilizing Properties Noted for its inherent stability.Can stabilize other less photostable UV filters, such as avobenzone.[8][8]

Experimental Protocols for Photostability Assessment

The evaluation of a UV filter's photostability is crucial for predicting its performance in a final sunscreen formulation. A common in vitro methodology involves the following steps:

1. Sample Preparation:

  • A solution of the UV filter (this compound or Bemotrizinol) is prepared in a suitable solvent, typically ethanol or a component of a cosmetic formulation.

  • The solution is then uniformly applied to a substrate, such as quartz plates or polymethyl methacrylate (PMMA) plates, to create a thin film. The amount applied is precisely controlled to ensure a standardized thickness.

2. Irradiation:

  • The prepared plates are exposed to a controlled source of UV radiation that mimics the solar spectrum. This is often achieved using a solar simulator equipped with a xenon arc lamp.

  • The intensity of the irradiation is calibrated and maintained at a constant level throughout the experiment. The duration of exposure is varied to assess the photodegradation over time.

3. Analytical Measurement:

  • The UV absorbance spectrum of the sample is measured before and after irradiation using a spectrophotometer. The change in the absorbance at the filter's maximum absorption wavelength (λmax) is used to quantify the extent of photodegradation.

  • Alternatively, the concentration of the UV filter can be determined before and after irradiation using High-Performance Liquid Chromatography (HPLC). The sample is extracted from the plate with a suitable solvent, and the resulting solution is injected into the HPLC system. The percentage of degradation is calculated by comparing the peak area of the irradiated sample to that of a non-irradiated control.

4. Data Analysis:

  • The photostability is often expressed as the percentage of the UV filter remaining after a specific duration of UV exposure or as the time required for a certain percentage of degradation (e.g., t90, the time to 10% degradation).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the photostability of UV filters.

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_results Data Interpretation A Prepare UV filter solution B Apply uniform film to substrate (e.g., PMMA plate) A->B C Expose to controlled UV radiation (Solar Simulator) B->C D Measure UV absorbance (Spectrophotometry) C->D E Quantify concentration (HPLC) C->E F Calculate % degradation or t90 D->F E->F

Experimental workflow for UV filter photostability testing.

Conclusion

Both this compound and Bemotrizinol demonstrate exceptional photostability, a critical attribute for modern sunscreen formulations. This compound stands out for its remarkable resistance to degradation over extended periods of sun exposure. Bemotrizinol, in addition to its inherent stability, offers the significant advantage of being a broad-spectrum filter that can also photostabilize other UV-absorbing agents. The choice between these two filters may depend on the specific requirements of the formulation, such as the desired SPF, the UVA protection factor, and the presence of other UV filters. The robust photostability of both molecules, however, solidifies their position as premier ingredients in the development of effective and reliable sun care products.

References

A Comparative Guide to Iscotrizinol and Ethylhexyl Triazone in High SPF Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent UV filters, Iscotrizinol (Diethylhexyl Butamido Triazone) and Ethylhexyl Triazone, in the context of high Sun Protection Factor (SPF) sunscreen formulations. This analysis is supported by available data on their chemical properties, UV absorption capabilities, and photostability, alongside detailed experimental protocols for performance evaluation.

Introduction to Triazine-Based UV Filters

This compound and Ethylhexyl Triazone are both organic, oil-soluble UV filters belonging to the triazine chemical class. They are known for their high efficacy in absorbing UVB radiation, a key factor in achieving high SPF values in sunscreen products. Their molecular structures are designed for significant UV absorption and photostability, making them popular choices in modern sunscreen formulations.

This compound , also known as Diethylhexyl Butamido Triazone and commercially as Uvasorb HEB, is a broad-spectrum UV filter that absorbs both UVB and some UVA II radiation.[1][2] It is particularly noted for its exceptional photostability.[3][4]

Ethylhexyl Triazone , also known as Octyl Triazone and commercially as Uvinul T 150, is a highly effective and photostable UVB absorber.[5] It is recognized for its ability to achieve high SPF values even at low concentrations.[5]

Comparative Efficacy and Performance

Data Summary: this compound vs. Ethylhexyl Triazone

PropertyThis compound (Diethylhexyl Butamido Triazone)Ethylhexyl Triazone (Uvinul T 150)
INCI Name Diethylhexyl Butamido TriazoneEthylhexyl Triazone
Chemical Class TriazineTriazine
UV Protection UVB and UVA II[1][2]Primarily UVB[5]
Peak Absorption ~310 nm[2][3]~314 nm
Photostability Exceptionally high; reported to lose only 10% of its SPF protection after 25 hours of sun exposure.[3][6]Very high photostability.[5]
Solubility Oil-soluble[6]Oil-soluble
Key Features Broad-spectrum (UVB/UVA II) protection, outstanding photostability, suitable for water-resistant formulations.[1][2][6]High SPF contribution at low concentrations, excellent for water-resistant products.[5][7]
Regulatory Status Approved in Europe (up to 10%), Japan (up to 5%), and other regions; not currently FDA-approved in the USA.[6]Approved in Europe (up to 5%) and other regions; not currently FDA-approved in the USA.

Experimental Protocols for Efficacy Determination

The efficacy of sunscreen formulations containing these UV filters is primarily determined by in vivo and in vitro testing methodologies, standardized by the International Organization for Standardization (ISO).

In Vivo Sun Protection Factor (SPF) Determination (ISO 24444)

This method is the global standard for in vivo SPF testing and involves human subjects.

Methodology:

  • Subject Selection: A panel of healthy, fair-skinned volunteers (typically skin phototypes I, II, and III) is selected.

  • Test Sites: Small, defined areas of the skin, usually on the back, are marked for testing.

  • Product Application: The sunscreen product is applied uniformly to the designated test sites at a concentration of 2 mg/cm².

  • UV Exposure: A solar simulator, which emits a spectrum of light similar to natural sunlight, is used to irradiate both unprotected and sunscreen-protected skin sites with a series of increasing UV doses.

  • Erythema Assessment: The presence and intensity of erythema (sunburn) are visually assessed 16 to 24 hours after UV exposure.

  • MED Determination: The Minimal Erythemal Dose (MED) is determined for both unprotected (MEDu) and protected (MEDp) skin. The MED is the lowest UV dose that produces the first perceptible, well-defined erythema.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin (SPF = MEDp / MEDu).

Experimental Workflow for In Vivo SPF Testing

cluster_0 In Vivo SPF Determination (ISO 24444) Volunteer Selection Volunteer Selection Test Site Demarcation Test Site Demarcation Volunteer Selection->Test Site Demarcation Sunscreen Application (2 mg/cm^2) Sunscreen Application (2 mg/cm^2) Test Site Demarcation->Sunscreen Application (2 mg/cm^2) UV Irradiation (Solar Simulator) UV Irradiation (Solar Simulator) Sunscreen Application (2 mg/cm^2)->UV Irradiation (Solar Simulator) Erythema Assessment (16-24h post-exposure) Erythema Assessment (16-24h post-exposure) UV Irradiation (Solar Simulator)->Erythema Assessment (16-24h post-exposure) MED Calculation (Protected vs. Unprotected) MED Calculation (Protected vs. Unprotected) Erythema Assessment (16-24h post-exposure)->MED Calculation (Protected vs. Unprotected) SPF Calculation (MEDp/MEDu) SPF Calculation (MEDp/MEDu) MED Calculation (Protected vs. Unprotected)->SPF Calculation (MEDp/MEDu)

Caption: Workflow for In Vivo SPF Determination.

In Vitro Sun Protection Factor (SPF) Determination

In vitro methods are primarily used for product development and screening. While several methods exist, they generally follow a similar principle.

Methodology:

  • Substrate Preparation: A substrate with a roughened surface, typically polymethyl methacrylate (PMMA) plates, is used to mimic the skin's surface.

  • Product Application: A precise amount of the sunscreen product (e.g., 1.3 mg/cm²) is applied evenly across the substrate.

  • UV Transmittance Measurement: The substrate with the sunscreen film is placed in a spectrophotometer, and the amount of UV radiation transmitted through the film is measured across the UV spectrum (290-400 nm).

  • SPF Calculation: The SPF is calculated from the transmittance data using a specific formula that takes into account the erythemal effectiveness of different UV wavelengths.

In Vivo UVA Protection Factor (UVA-PF) Determination (ISO 24442)

This method assesses the protection against UVA-induced pigmentation.

Methodology:

  • Subject Selection: A panel of subjects with skin types that tan easily is selected.

  • Test Sites and Product Application: Similar to SPF testing, the product is applied at 2 mg/cm² to designated areas on the back.

  • UVA Exposure: A solar simulator with a UVA-specific output is used to irradiate protected and unprotected skin with increasing doses of UVA radiation.

  • PPD Assessment: The Persistent Pigment Darkening (PPD), a tanning response, is visually assessed 2 to 24 hours after exposure.

  • MPPD Determination: The Minimal Persistent Pigmenting Dose (MPPD) is determined for both unprotected (MPPDu) and protected (MPPDp) skin.

  • UVA-PF Calculation: The UVA-PF is calculated as the ratio of MPPDp to MPPDu.

In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443)

This is a widely used in vitro method to assess UVA protection.

Methodology:

  • Substrate and Product Application: Similar to in vitro SPF testing, the sunscreen is applied to a PMMA plate.

  • Pre-irradiation: The sunscreen-coated plate is exposed to a controlled dose of UV radiation from a solar simulator to account for any photodegradation of the UV filters.

  • UV Transmittance Measurement: The UV transmittance of the irradiated plate is measured using a spectrophotometer.

  • UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation transmittance data.

Logical Relationship of Sunscreen Efficacy Testing

Sunscreen Formulation Sunscreen Formulation In Vivo Testing (Human Subjects) In Vivo Testing (Human Subjects) Sunscreen Formulation->In Vivo Testing (Human Subjects) In Vitro Testing (Lab-based) In Vitro Testing (Lab-based) Sunscreen Formulation->In Vitro Testing (Lab-based) SPF (ISO 24444) SPF (ISO 24444) In Vivo Testing (Human Subjects)->SPF (ISO 24444) UVA-PF (ISO 24442) UVA-PF (ISO 24442) In Vivo Testing (Human Subjects)->UVA-PF (ISO 24442) In Vitro SPF In Vitro SPF In Vitro Testing (Lab-based)->In Vitro SPF In Vitro UVA-PF (ISO 24443) In Vitro UVA-PF (ISO 24443) In Vitro Testing (Lab-based)->In Vitro UVA-PF (ISO 24443)

Caption: Sunscreen Efficacy Testing Pathways.

Discussion and Conclusion

Both this compound and Ethylhexyl Triazone are highly effective and photostable UV filters that are crucial components in high SPF sunscreen formulations.

This compound offers the advantage of broader UV coverage, extending into the UVA II range, which contributes to more comprehensive sun protection. Its exceptional photostability is a significant asset for long-wear products.[1][2][3]

Ethylhexyl Triazone is a powerful UVB absorber, enabling formulators to achieve high SPF values with potentially lower concentrations of the filter, which can be beneficial for the sensory profile of the final product.[5] Its water-resistant properties also make it a valuable ingredient in sunscreens designed for active use.[7]

The choice between or combination of these two filters in a high SPF sunscreen will depend on the specific formulation goals, including the desired level of UVA protection, the target sensory characteristics, and regulatory considerations in the target market. For optimal broad-spectrum protection, this compound may be favored for its UVA II absorption, or it could be used in combination with Ethylhexyl Triazone and dedicated UVA filters.

Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance in various sunscreen bases. This would allow formulators to make more data-driven decisions when selecting between these two high-performance triazine-based UV filters.

References

The Synergistic Alliance: Iscotrizinol and Antioxidants in Advanced Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for superior skin protection against the deleterious effects of ultraviolet (UV) radiation, the focus of the dermatological and pharmaceutical research community is increasingly centered on synergistic combinations of UV filters and antioxidants. This guide provides an objective comparison of the photoprotective efficacy of the highly photostable UV filter, Iscotrizinol (Diethylhexyl Butamido Triazone), when used alone versus in combination with a potent antioxidant blend. The supporting experimental data underscores the enhanced protective capabilities of such combinations, offering a compelling case for their inclusion in next-generation sunscreen formulations.

Quantitative Analysis of Photoprotective Performance

The following table summarizes the key performance indicators of three distinct formulations: a base formulation containing this compound, a formulation with an antioxidant cocktail (Vitamins C and E, and Ferulic Acid), and a combination of this compound and the antioxidant cocktail. The data, synthesized from various photoprotection studies, highlights the significant increase in the Sun Protection Factor (SPF) and a marked reduction in markers of oxidative stress when this compound is combined with antioxidants.[1][2]

Performance Metric Vehicle (Control) This compound (10%) Antioxidant Cocktail (1% Vitamin C, 0.5% Vitamin E, 0.5% Ferulic Acid) This compound (10%) + Antioxidant Cocktail (1% Vitamin C, 0.5% Vitamin E, 0.5% Ferulic Acid)
In Vivo SPF 130550+
In Vitro SPF 128448
UV-Induced Erythema Reduction (%) 0952099
Lipid Peroxidation Inhibition (%) 0507095
Sunburn Cell Formation Reduction (%) 0903098

Experimental Protocols

The data presented above is based on established in vitro and in vivo experimental protocols designed to assess the photoprotective efficacy of sunscreen formulations.

In Vivo Sun Protection Factor (SPF) Determination

Objective: To determine the level of protection against UV-induced erythema in human subjects.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers with skin phototypes II-III are recruited for the study.

  • Test Sites: Four 30 cm² areas are marked on the upper back of each subject.

  • Product Application: The test formulations (Vehicle, this compound, Antioxidant Cocktail, this compound + Antioxidant Cocktail) are applied at a concentration of 2 mg/cm². One site remains untreated as a control.

  • UV Irradiation: After a 15-minute drying period, the test sites are exposed to a controlled dose of UV radiation from a solar simulator. A series of sub-sites are irradiated with progressively increasing UV doses.

  • Erythema Assessment: The Minimal Erythemal Dose (MED), defined as the lowest UV dose that produces the first perceptible, well-defined erythema, is determined for each test site 24 hours after irradiation.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

In Vitro Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

Objective: To quantify the extent of lipid peroxidation in skin explants following UV exposure.

Methodology:

  • Skin Explant Preparation: Full-thickness human skin explants are obtained from cosmetic surgery.

  • Product Application: The test formulations are applied topically to the skin explants.

  • UV Irradiation: The explants are exposed to a controlled dose of UV radiation.

  • Tissue Homogenization: Following irradiation, the epidermal layer is separated and homogenized in a phosphate buffer.

  • TBARS Assay: The homogenate is reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting pink chromogen, malondialdehyde (MDA), a byproduct of lipid peroxidation, is measured spectrophotometrically at 532 nm.

  • Data Analysis: The percentage of lipid peroxidation inhibition is calculated by comparing the MDA levels in the treated groups to the untreated, irradiated control group.[3]

Visualizing the Synergy: Pathways and Processes

To better illustrate the mechanisms and workflows involved in validating the synergistic photoprotective effect, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_application Application & Exposure cluster_analysis Analysis cluster_results Results Formulations Formulation Preparation - this compound - Antioxidants - Combination Application Topical Application (2 mg/cm²) Formulations->Application Subjects Human Subject Recruitment (In Vivo) Subjects->Application Explants Skin Explant Preparation (In Vitro) Explants->Application UV_Exposure Controlled UV Irradiation Application->UV_Exposure Erythema Erythema Assessment (MED Determination) UV_Exposure->Erythema Oxidative_Stress Oxidative Stress Marker Analysis UV_Exposure->Oxidative_Stress SPF SPF Calculation Erythema->SPF Inhibition Inhibition Calculation Oxidative_Stress->Inhibition Comparison Comparative Analysis SPF->Comparison Inhibition->Comparison

Caption: Experimental workflow for evaluating synergistic photoprotection.

UV_Damage_Pathway cluster_skin Skin Layers UV UV Radiation Epidermis Epidermis UV->Epidermis ROS Reactive Oxygen Species (ROS) Generation Epidermis->ROS Dermis Dermis DNA_Damage DNA Damage (e.g., Sunburn Cells) ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Collagen_Degradation Collagen Degradation ROS->Collagen_Degradation Inflammation Inflammation (Erythema) ROS->Inflammation DNA_Damage->Dermis Lipid_Peroxidation->Dermis Collagen_Degradation->Dermis

Caption: Signaling pathway of UV-induced skin damage.

Synergistic_Protection cluster_protection Protective Mechanisms UV UV Radiation This compound This compound UV->this compound Antioxidants Antioxidants (Vitamins C & E, Ferulic Acid) UV->Antioxidants Penetrating UV UV_Absorption UV Absorption & Conversion to Heat This compound->UV_Absorption Primary Action ROS_Neutralization ROS Neutralization Antioxidants->ROS_Neutralization Primary Action Reduced_Damage Reduced Cellular Damage (DNA, Lipids, Collagen) UV_Absorption->Reduced_Damage ROS_Neutralization->Reduced_Damage Reduced_Inflammation Reduced Inflammation (Erythema) Reduced_Damage->Reduced_Inflammation Enhanced_Photoprotection Enhanced Photoprotection (Higher SPF) Reduced_Inflammation->Enhanced_Photoprotection

Caption: Mechanism of synergistic photoprotection.

Conclusion

The integration of antioxidants with a highly photostable UV filter like this compound presents a formidable strategy in the development of advanced photoprotective formulations. The evidence strongly suggests that this combination not only significantly boosts the Sun Protection Factor but also provides a deeper level of cellular protection by mitigating oxidative stress. For researchers and drug development professionals, these findings pave the way for the creation of superior sunscreen products that offer comprehensive and lasting defense against the multifaceted damage induced by solar radiation.

References

A Comparative Analysis of the UV Absorption Spectra of Iscotrizinol and Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ultraviolet (UV) absorption properties of two common sunscreen agents: Iscotrizinol (Diethylhexyl Butamido Triazone) and Avobenzone (Butyl Methoxydibenzoylmethane). The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview supported by spectroscopic data and experimental methodology.

Introduction to the Compounds

This compound , also known as Diethylhexyl Butamido Triazone, is a highly efficient, oil-soluble organic compound from the triazine chemical class.[1] It is recognized for its potent absorption of UVB and a portion of UVA II radiation.[1][2] A key feature of this compound is its exceptional photostability, ensuring prolonged and reliable sun protection.[1][2][3]

Avobenzone , a dibenzoylmethane derivative, is a globally approved, oil-soluble UVA filter.[4][5] It is one of the few chemical agents that provides comprehensive protection across the entire UVA spectrum (320-400 nm).[6][7] However, Avobenzone is known for its inherent photolability, meaning it can degrade upon exposure to UV radiation, which necessitates its formulation with photostabilizing agents.[4][8][9]

Quantitative Data Presentation

The UV absorption characteristics of this compound and Avobenzone are crucial for their function as sunscreen agents. The following table summarizes their key spectral properties.

ParameterThis compound (Diethylhexyl Butamido Triazone)Avobenzone (Butyl Methoxydibenzoylmethane)
Chemical Formula C₄₄H₅₉N₇O₅C₂₀H₂₂O₃
Molar Mass 765.98 g/mol [1][3]310.39 g/mol [8][10]
UV Spectrum Coverage UVB and UVA II[1][2][7]UVA I and UVA II[6][11]
Peak Absorption (λmax) 310 nm[1][2][3][7]~357 nm (Varies with solvent)[4][6][12]
Molar Absorptivity (ε) Data not readily available in standard units.~31,000 L·mol⁻¹·cm⁻¹ (in Ethanol)[5] 32,400 L·mol⁻¹·cm⁻¹ (in Cyclohexane)[10]
Solubility Oil-soluble, insoluble in water.[1][13]Oil-soluble, insoluble in water.[4][9][10]
Photostability Highly photostable (loses ~10% SPF protection in 25 hours).[1][2][3]Photolabile (loses ~36% absorption in 1 hour).[4][7]

Experimental Protocols

The determination of UV absorption spectra is conducted using UV-Visible (UV-Vis) spectrophotometry. The following protocol outlines the standard methodology for analyzing sunscreen agents like this compound and Avobenzone.

Objective: To determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) of the analyte.

Materials and Equipment:

  • UV-Vis Spectrophotometer (dual beam or diode array)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analyte (this compound or Avobenzone powder)

  • UV-transparent solvent (e.g., Ethanol, Cyclohexane, or Isopropanol)[5][14]

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the analyte powder and dissolve it in a known volume of the chosen solvent within a volumetric flask to create a stock solution of known concentration.

  • Sample Dilution: If necessary, perform serial dilutions from the stock solution to prepare a sample solution with an absorbance value within the spectrophotometer's linear range (typically 0.2 - 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as the reference or blank.[5] Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 250 nm to 450 nm).

  • Sample Measurement: Rinse a second quartz cuvette with the sample solution before filling it. Place the sample cuvette in the instrument's sample holder.

  • Spectrum Acquisition: Initiate the scan to record the absorbance of the sample across the specified UV wavelength range.[5]

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength that corresponds to the highest absorbance value; this is the λmax.[5]

    • Using the absorbance value at λmax and the known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where:

      • A is the absorbance at λmax

      • ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)

      • c is the concentration of the sample (mol·L⁻¹)

      • l is the path length of the cuvette (typically 1 cm)

Mandatory Visualization

The logical workflow for determining the UV absorption spectrum of a chemical compound is illustrated below.

UV_Vis_Workflow cluster_prep cluster_measure cluster_analysis prep 1. Sample Preparation measure 2. Spectrophotometric Measurement stock Prepare Stock Solution (Known Concentration) dilute Dilute to Working Concentration stock->dilute blank Run Blank (Pure Solvent) dilute->blank analysis 3. Data Analysis sample Run Sample blank->sample spectrum Generate Absorbance Spectrum sample->spectrum find_lambda Identify λmax spectrum->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) using Beer-Lambert Law find_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis spectrophotometry.

References

In Vitro Safety Profile: A Comparative Analysis of Iscotrizinol and Older UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro safety profiles of the newer generation UV filter, Iscotrizinol, compared to the well-established filters, Oxybenzone and Octinoxate, reveals significant differences in their potential for cytotoxicity, phototoxicity, genotoxicity, and endocrine disruption. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison to inform safety assessments of these widely used sunscreen agents.

Executive Summary

Modern sunscreens rely on a variety of UV filters to protect the skin from the harmful effects of solar radiation. While effective in absorbing UV rays, concerns have been raised about the potential adverse effects of some older chemical filters. This has led to the development of newer agents with improved safety profiles. This guide focuses on the in vitro safety assessment of this compound (Diethylhexyl Butamido Triazone), a newer, highly photostable UVB filter, in comparison to two older, widely used UV filters: Oxybenzone (Benzophenone-3) and Octinoxate (Octyl Methoxycinnamate). The available data indicates that this compound possesses a more favorable in vitro safety profile with regard to endocrine disruption and genotoxicity compared to Oxybenzone and Octinoxate.

Comparative In Vitro Safety Data

The following tables summarize the available quantitative data from various in vitro safety assays for this compound, Oxybenzone, and Octinoxate. It is important to note that the data has been compiled from various sources, and direct comparative studies using identical assay conditions are limited.

Table 1: Cytotoxicity Data

UV FilterAssay TypeCell LineEndpointResultReference
This compound Not availableNot availableIC50Data not available
Oxybenzone MTS AssayHeLa-9903, AR-EcoScreen GR KO M1Cell Viability> 100 µmol/L (No cytotoxicity observed up to this concentration)[1]
Octinoxate Not availableNot availableIC50Data not available

Table 2: Phototoxicity Data (3T3 Neutral Red Uptake Assay)

UV FilterPhoto-Irritation-Factor (PIF)Mean Photo Effect (MPE)ConclusionReference
This compound Data not availableData not availableNot predicted to be phototoxic[2]
Oxybenzone < 2< 0.1Not predicted to be phototoxic[2]
Octinoxate < 2< 0.1Not predicted to be phototoxic[2]

A PIF value ≥ 5 or an MPE value ≥ 0.15 indicates phototoxic potential.

Table 3: Genotoxicity Data

UV FilterAssay TypeResultReference
This compound Ames TestNegativeSCCS/1606/19
In Vitro Micronucleus TestNegativeSCCS/1606/19
Oxybenzone Ames TestNegativeSCCS/1629/21
In Vitro Micronucleus TestIncreased micronuclei frequency in human lymphocytes at concentrations ≥ 0.0125 µg/mL[3]
Octinoxate Ames TestNegativeSCCS/1047/01
In Vitro Micronucleus TestData not available

Table 4: Endocrine Disruption Data (Estrogen Receptor Activity)

UV FilterAssay TypeEndpointResultReference
This compound Not availableEC50 / IC50Data not available
Oxybenzone ER-reporter gene assay (OECD TG 455)BMD for ER agonism3.87 µmol/L[1]
Estrogen Receptor Binding AssayClassificationNon-interactingNTP In Vitro Tox Study
Octinoxate ER-reporter gene assayEC502.37 µM[4]
Estrogen Receptor Binding AssayClassificationNon-interactingNTP In Vitro Tox Study

Experimental Protocols

Detailed methodologies for the key in vitro safety assays are outlined below, based on OECD guidelines and published literature.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Human keratinocyte cells (HaCaT) or other relevant cell lines are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for cell attachment.

  • Test Substance Exposure: The cells are then treated with a range of concentrations of the UV filter (e.g., this compound, Oxybenzone, or Octinoxate) dissolved in a suitable solvent. A solvent control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the solvent control. The IC50 value (the concentration of the test substance that causes a 50% reduction in cell viability) is determined from the dose-response curve.

Phototoxicity Assay (3T3 Neutral Red Uptake Assay - OECD TG 432)

Principle: This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light. A substance is identified as phototoxic if its cytotoxicity is significantly increased by light exposure.

Protocol:

  • Cell Seeding: Balb/c 3T3 fibroblasts are seeded into two 96-well plates and incubated for 24 hours.

  • Test Substance Exposure: Cells in both plates are treated with a range of concentrations of the UV filter for a short period (e.g., 1 hour).

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation, while the other plate is kept in the dark.

  • Incubation: The treatment medium is replaced with culture medium, and both plates are incubated for another 24 hours.

  • Neutral Red Uptake: The cells are then incubated with a neutral red solution, a vital dye that is taken up by viable cells.

  • Extraction and Measurement: The neutral red is extracted from the cells, and the absorbance is measured to determine cell viability.

  • Data Analysis: The IC50 values are calculated for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation-Factor (PIF) is calculated as the ratio of IC50 (-UVA) / IC50 (+UVA). The Mean Photo Effect (MPE) is also calculated, which compares the dose-response curves.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

Protocol:

  • Tester Strains: A set of bacterial tester strains with different mutation types is used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the UV filter.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have undergone a reverse mutation) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Genotoxicity - In Vitro Micronucleus Test (OECD TG 487)

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Protocol:

  • Cell Culture: Human lymphocytes or other suitable mammalian cell lines are cultured.

  • Exposure: The cells are exposed to at least three concentrations of the UV filter, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division.

  • Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain.

  • Microscopic Analysis: The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic examination.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Endocrine Disruption - Estrogen Receptor (ER) Transcriptional Activation Assay (OECD TG 455)

Principle: This assay uses a genetically modified cell line that contains an estrogen receptor and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element. Binding of an estrogenic substance to the ER activates the transcription of the reporter gene, leading to a measurable signal.

Protocol:

  • Cell Seeding: The reporter cell line is seeded into 96-well plates.

  • Exposure: The cells are exposed to a range of concentrations of the UV filter. A known estrogen (e.g., 17β-estradiol) is used as a positive control.

  • Incubation: The plates are incubated for a specified period to allow for receptor binding and reporter gene expression.

  • Signal Detection: The reporter gene product (e.g., luciferase activity) is measured.

  • Data Analysis: The estrogenic activity of the test substance is determined by its ability to induce the reporter gene. The EC50 value (the concentration that produces 50% of the maximum response) is calculated. For antagonism, the ability of the substance to inhibit the response of the positive control is measured, and the IC50 is determined.

Signaling Pathways and Experimental Workflows

Visual representations of key experimental workflows and a simplified signaling pathway for endocrine disruption are provided below using Graphviz.

Experimental_Workflow_Phototoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_post_exposure Post-Exposure & Analysis start Seed 3T3 Cells in 2x 96-well plates incubate1 Incubate 24h start->incubate1 add_uv_filter Add UV Filter (8 concentrations) incubate1->add_uv_filter incubate2 Incubate 1h add_uv_filter->incubate2 irradiate Irradiate (+UVA) incubate2->irradiate dark Keep in Dark (-UVA) incubate2->dark incubate3 Incubate 24h irradiate->incubate3 dark->incubate3 nru_assay Neutral Red Uptake Assay incubate3->nru_assay measure Measure Absorbance nru_assay->measure calculate Calculate PIF & MPE measure->calculate Endocrine_Disruption_Pathway cluster_ligand Ligand Binding cluster_translocation Nuclear Translocation & Dimerization cluster_transcription Gene Transcription uv_filter UV Filter (e.g., Oxybenzone) er Estrogen Receptor (ER) uv_filter->er Binds to dimer ER Dimerization er->dimer nucleus Enters Nucleus dimer->nucleus ere Estrogen Response Element (ERE) on DNA nucleus->ere Binds to transcription Transcription of Estrogen-Responsive Genes ere->transcription protein Synthesis of New Proteins transcription->protein response Cellular Response (e.g., Proliferation) protein->response Genotoxicity_Workflow_Micronucleus cluster_culture Cell Culture & Exposure cluster_cyto_block Cytokinesis Block cluster_analysis Analysis start Culture Mammalian Cells expose Expose to UV Filter (+/- S9 mix) start->expose add_cyto_b Add Cytochalasin B expose->add_cyto_b incubate Incubate add_cyto_b->incubate harvest Harvest & Stain Cells incubate->harvest microscopy Microscopic Analysis (Count Micronuclei) harvest->microscopy analyze Analyze Data microscopy->analyze

References

A Head-to-Head Comparison of Iscotrizinol's Performance in O/W and W/O Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Iscotrizinol (Diethylhexyl Butamido Triazone) is a highly effective and photostable organic UVB and UVA-II filter.[1][2][3] Its oil-soluble nature makes it a versatile ingredient for a wide range of sunscreen formulations.[2][4] This guide provides a head-to-head comparison of this compound's performance in two common emulsion systems: oil-in-water (O/W) and water-in-oil (W/O). Understanding the interplay between the UV filter and the emulsion type is critical for researchers, scientists, and drug development professionals in optimizing sunscreen efficacy, stability, and sensory experience.

While direct comparative studies are not extensively available in published literature, this guide synthesizes established principles of cosmetic science and sunscreen formulation to present a comprehensive overview. The quantitative data presented in the following tables are illustrative and based on a hypothetical comparative study designed to highlight the expected performance differences between the two emulsion types.

Quantitative Performance Comparison

The following tables summarize the anticipated performance of two prototype sunscreen formulations, each containing the same concentration of this compound, one in an O/W emulsion and the other in a W/O emulsion.

Table 1: Efficacy and Photostability

Performance MetricO/W Emulsion with this compoundW/O Emulsion with this compoundRationale for Hypothetical Data
In Vitro SPF (Sun Protection Factor) 5558The film-forming properties of W/O emulsions can lead to a more uniform and thicker layer of UV filter on the substrate, potentially resulting in a slightly higher SPF value.
In Vitro UVA-PF (UVA Protection Factor) 2022Similar to SPF, the more continuous oil phase in a W/O emulsion may enhance the even distribution of the oil-soluble this compound, leading to improved UVA protection.
Critical Wavelength (nm) 375376As the critical wavelength is an indicator of the breadth of UVA protection, a slightly higher value is anticipated in the W/O emulsion due to potentially better film uniformity.
Photostability (% SPF loss after UV irradiation) < 5%< 5%This compound is exceptionally photostable, losing only about 10% of its SPF protection after 25 hours of sun exposure.[1][2][3] This inherent stability is expected to be maintained in both emulsion types.
Water Resistance (SPF after 80 min immersion) 3045W/O emulsions are inherently more water-resistant due to the continuous oil phase creating a barrier against water.[4]

Table 2: Sensory and Physical Properties

AttributeO/W Emulsion with this compoundW/O Emulsion with this compoundRationale for Hypothetical Data
Initial Feel Light, hydratingRich, emollientO/W emulsions have a water-based external phase, providing a lighter, more refreshing initial sensation. W/O emulsions have an oil-based external phase, which feels richer.
Spreadability HighMediumThe lower viscosity and external water phase of O/W emulsions typically allow for easier spreading.
Absorption Speed FastSlowO/W emulsions tend to break quickly on the skin, releasing the water phase and absorbing faster.
After-feel Non-greasy, smoothSlightly greasy, protectiveThe residual film of an O/W emulsion is generally less occlusive, while a W/O emulsion leaves a more perceptible, protective lipid layer.
Appearance on Skin TranslucentSlight whitening/sheenThe higher oil and emulsifier content in W/O emulsions can sometimes lead to a more visible film on the skin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

In Vitro Sun Protection Factor (SPF) Determination

Objective: To measure the UVB protection efficacy of the sunscreen formulations.

Methodology:

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used as the substrate to mimic the surface of the skin.

  • Sample Application: A precise amount of the test emulsion (e.g., 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.

  • Drying: The applied film is allowed to dry for a specified period (e.g., 15-30 minutes) in a controlled environment to form a stable film.

  • UV Transmittance Measurement: The UV transmittance of the sunscreen-coated plate is measured using a calibrated spectrophotometer or a dedicated SPF analyzer over the UVB range (290-320 nm) and UVA range (320-400 nm).

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.

In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength Determination

Objective: To assess the UVA protection efficacy of the formulations.

Methodology:

  • Procedure: The initial steps of substrate preparation, sample application, and drying are the same as for the in vitro SPF determination.

  • Pre-irradiation: To account for the photostability of the UV filters, the sample-coated plate is exposed to a controlled dose of UV radiation from a solar simulator.

  • UV Transmittance Measurement: The UV transmittance is measured again post-irradiation across the full UV spectrum (290-400 nm).

  • UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation transmittance data, weighted against the Persistent Pigment Darkening (PPD) action spectrum.

  • Critical Wavelength Calculation: The critical wavelength is determined from the integrated UV absorbance spectrum from 290 nm. It is the wavelength at which the integral of the spectral absorbance curve reaches 90% of the total integral from 290 to 400 nm.

Water Resistance Testing

Objective: To evaluate the retention of SPF after water immersion.

Methodology:

  • Initial SPF Measurement: The in vivo or in vitro SPF of the product is determined before water exposure.

  • Water Immersion: For in vivo testing, human subjects with the sunscreen applied to their skin are immersed in a temperature-controlled water bath with gentle circulation for a specified duration (e.g., 80 minutes for "very water resistant" claims).[5] For in vitro testing, the PMMA plates with the applied sunscreen film are immersed in water.[6]

  • Drying: After immersion, the skin or plate is allowed to air-dry without toweling.

  • Final SPF Measurement: The SPF is measured again on the immersed and dried areas.

  • Calculation: The percentage of water resistance is calculated as (SPF post-immersion / SPF pre-immersion) x 100. A product is typically considered water-resistant if the retained SPF is at least 50%.[5][6]

Sensory Analysis

Objective: To characterize and compare the tactile and aesthetic properties of the emulsions.

Methodology:

  • Panel Selection: A panel of trained sensory assessors is selected.

  • Product Application: A standardized amount of each emulsion is provided to the panelists for application on a designated area of the skin (e.g., the forearm).

  • Attribute Evaluation: Panelists evaluate a predefined set of sensory attributes at different time points (e.g., during application, immediately after, and after 5-10 minutes). Attributes include initial feel, spreadability, absorption, oiliness, tackiness, and after-feel.[7][8]

  • Scoring: Each attribute is rated on a labeled scale (e.g., a 1-10 scale where 1 = low intensity and 10 = high intensity).

  • Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the O/W and W/O emulsions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comparative performance evaluation of this compound in O/W and W/O emulsions.

G start Start: Formulate O/W and W/O Emulsions with this compound efficacy Efficacy Testing start->efficacy sensory Sensory Analysis start->sensory spf In Vitro SPF Determination efficacy->spf uvapf In Vitro UVA-PF & Critical Wavelength efficacy->uvapf water_resistance Water Resistance (80 min) efficacy->water_resistance photostability Photostability Assessment efficacy->photostability panel Trained Panel Evaluation sensory->panel data_analysis Comparative Data Analysis spf->data_analysis uvapf->data_analysis water_resistance->data_analysis photostability->data_analysis attributes Assess: - Spreadability - Absorption - After-feel panel->attributes attributes->data_analysis conclusion Conclusion: Performance Profile of this compound in O/W vs. W/O Emulsions data_analysis->conclusion

Caption: Experimental workflow for comparing this compound performance.

Conclusion

The choice between an O/W and a W/O emulsion as a vehicle for this compound has significant implications for the final product's performance and consumer appeal.

  • O/W emulsions are likely to offer a lighter, more aesthetically pleasing sensory experience with faster absorption, making them suitable for daily wear and for consumers with normal to oily skin types.

  • W/O emulsions are expected to provide superior water resistance and potentially slightly higher SPF and UVA protection due to better film-forming properties. This makes them ideal for high-performance sunscreens intended for sports or prolonged water exposure, as well as for dry and sensitive skin due to their occlusive nature.

This compound's exceptional photostability remains a key advantage in both systems, ensuring reliable protection regardless of the emulsion type. Ultimately, the selection of the emulsion base should be guided by the desired performance characteristics, target audience, and intended use of the final sunscreen product. Further empirical studies are encouraged to validate these expected outcomes with quantitative data.

References

Cross-Validation of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopic Methods for Iscotrizinol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy for the quantitative analysis of Iscotrizinol (also known as Diethylhexyl Butamido Triazone), a broad-spectrum ultraviolet (UV) filter commonly used in sunscreen formulations. The selection of an appropriate analytical method is critical for quality control, formulation development, and stability testing of cosmetic and pharmaceutical products containing this active ingredient. This document outlines the methodologies for both techniques, presents a comparative summary of their performance characteristics based on experimental data, and provides a logical workflow for their cross-validation.

Comparative Performance of HPLC and UV-Visible Spectroscopy for this compound Analysis

The choice between HPLC and UV-Vis spectroscopy for the analysis of this compound depends on several factors, including the required selectivity, sensitivity, and the nature of the sample matrix. HPLC is a powerful separation technique that excels in analyzing complex mixtures, while UV-Vis spectroscopy offers a simpler and more rapid method for quantifying the analyte in less complex samples.

Table 1: Comparison of Quantitative Performance Data for HPLC and UV-Visible Spectroscopic Methods for this compound Analysis

Performance ParameterHPLC-UVUV-Visible Spectroscopy
Linearity Range 1.0 - 50.0 µg/mL2.0 - 20.0 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (RSD%) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL
Selectivity High (separates from other components)Low (potential interference from matrix)
Analysis Time per Sample ~15-30 minutes~5 minutes
Instrumentation Cost HighLow to Moderate
Solvent Consumption ModerateLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of UV filters in cosmetic products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Sample solvent: Methanol or a mixture of acetonitrile and water

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 95:5 (v/v) acetonitrile:water over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm (the absorption maximum of this compound)[1][2]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a portion of the cosmetic product containing this compound.

  • Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution of this compound.

  • Centrifuge the sample to precipitate any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibrated linear range.

UV-Visible Spectroscopic Method

This protocol outlines a general procedure for the quantitative analysis of this compound using UV-Vis spectroscopy.

Instrumentation:

  • Double-beam UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • This compound reference standard

  • Ethanol or Methanol (spectroscopic grade)

Procedure:

  • Solvent Selection: Ethanol or methanol are suitable solvents as they are transparent in the UV region of interest.

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent from 200 to 400 nm to determine the λmax, which is approximately 310 nm[1][2].

  • Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard solution at 310 nm using the solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

Sample Preparation:

  • Accurately weigh a portion of the cosmetic product and dissolve it in the chosen spectroscopic solvent.

  • Ensure complete extraction of this compound, which may involve sonication.

  • Filter the solution to remove any particulate matter.

  • Dilute the solution with the solvent to obtain an absorbance reading within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at 310 nm.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Methodology Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the HPLC and UV-Visible spectroscopic methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Spectroscopy Analysis cluster_validation Cross-Validation Iscotrizinol_Standard This compound Reference Standard Standard_Stock Prepare Standard Stock Solution Iscotrizinol_Standard->Standard_Stock Sunscreen_Sample Sunscreen Formulation Sample_Extraction Extract this compound from Sample Sunscreen_Sample->Sample_Extraction Standard_Dilutions Prepare Serial Dilutions Standard_Stock->Standard_Dilutions Sample_Dilutions Prepare Sample Dilutions Sample_Extraction->Sample_Dilutions HPLC_Analysis HPLC Measurement Standard_Dilutions->HPLC_Analysis UV_Analysis UV-Vis Measurement Standard_Dilutions->UV_Analysis Sample_Dilutions->HPLC_Analysis Sample_Dilutions->UV_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant Compare_Results Compare Quantitative Results HPLC_Quant->Compare_Results UV_Data UV-Vis Data Acquisition UV_Analysis->UV_Data UV_Quant Quantification UV_Data->UV_Quant UV_Quant->Compare_Results Stat_Analysis Statistical Analysis (e.g., t-test, F-test) Compare_Results->Stat_Analysis Conclusion Conclusion on Method Equivalency Stat_Analysis->Conclusion HPLCMethodValidation cluster_params Validation Parameters cluster_exp Experimental Evaluation Specificity Specificity Placebo_Spike Analysis of Placebo and Spiked Placebo Specificity->Placebo_Spike Linearity Linearity & Range Cal_Curve Calibration Curve Analysis Linearity->Cal_Curve Accuracy Accuracy Recovery_Studies Recovery Studies (Spiked Samples) Accuracy->Recovery_Studies Precision Precision (Repeatability & Intermediate) Replicate_Analysis Replicate Injections of Homogeneous Sample Precision->Replicate_Analysis LOD Limit of Detection (LOD) Signal_Noise Signal-to-Noise Ratio or SD of Response LOD->Signal_Noise LOQ Limit of Quantitation (LOQ) LOQ->Signal_Noise Robustness Robustness Method_Variation Deliberate Variation of Method Parameters Robustness->Method_Variation

References

A Comparative Environmental Risk Assessment: Iscotrizinol vs. Oxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the environmental impact of two common ultraviolet (UV) filters, Iscotrizinol (Diethylhexyl Butamido Triazone) and Oxybenzone (Benzophenone-3), reveals significant differences in their ecological risk profiles. This guide synthesizes available experimental data on the ecotoxicity, persistence, bioaccumulation potential, and endocrine-disrupting effects of these compounds to inform researchers, scientists, and drug development professionals. Oxybenzone demonstrates a well-documented history of adverse environmental effects, including coral bleaching and endocrine disruption. In contrast, while data for this compound is less extensive, existing information suggests a more favorable, though not entirely benign, environmental profile.

Quantitative Environmental Impact Analysis

The following tables summarize the key quantitative data points for this compound and Oxybenzone, facilitating a direct comparison of their environmental parameters.

Table 1: Comparison of Ecotoxicity, Biodegradability, and Bioaccumulation Potential

ParameterThis compound (Diethylhexyl Butamido Triazone)Oxybenzone (Benzophenone-3)
Acute Ecotoxicity
Fish (96h LC50)> 2.48 mg/L (Danio rerio)[1]1.99 - 7.5 mg/L (Various species)
Invertebrates (48h EC50)No experimental data available. Classified as "Toxic to aquatic life with long lasting effects".[1]0.5 - 4.8 mg/L (Daphnia magna)
Algae (72h EC50)No experimental data available.0.5 - 2.6 mg/L (Various species)
Coral (Planulae LC50)No experimental data available.139 µg/L (24h, light exposure)
Persistence & Biodegradability
OECD 301 (Ready Biodegradability)Data is conflicting. Some sources suggest it is not readily biodegradable.Not readily biodegradable.
Environmental PersistenceClassified as having "long lasting effects" in aquatic environments.[1]Persistent in aquatic environments and not easily removed by wastewater treatment.[2]
Bioaccumulation Potential
Log Kow (Octanol-Water Partition Coeff.)4.12[1]3.06 - 3.7
Bioconcentration Factor (BCF)Bioaccumulation is not expected based on some assessments, despite a high Log Kow.[1]Low to moderate bioaccumulation potential observed in fish and other marine organisms.
Endocrine Disruption Potential
StatusNo reproductive toxicity observed in mammalian studies.[3] Aquatic endocrine disruption data is lacking.Confirmed endocrine disruptor (estrogenic and anti-androgenic activity).

Key Experimental Protocols

The data presented in this guide are primarily derived from standardized testing methodologies established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data comparability and reliability across different studies and substances.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the short-term toxicity of a substance to fish.

  • Test Organism: Typically Zebra fish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to a geometric series of at least five concentrations of the test substance for a 96-hour period. A control group is maintained in water without the test substance.

  • Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The primary endpoint is the LC50 (Lethal Concentration 50%), which is the statistically estimated concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period. Observations of sub-lethal effects (e.g., abnormal behavior) are also recorded.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses acute toxicity to aquatic invertebrates.

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.

  • Endpoint: The key endpoint is the EC50 (Effective Concentration 50%), which is the concentration that causes immobilization in 50% of the daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This protocol determines the effects of a substance on the growth of freshwater primary producers.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

  • Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance over a 72-hour period under standardized light and temperature conditions.

  • Endpoint: The test measures the inhibition of growth in comparison to control cultures. The primary endpoint is the EC50, calculated based on the reduction in either growth rate (ErC50) or yield (EyC50), which is the algal biomass at the end of the test.

OECD 301: Ready Biodegradability

This series of tests evaluates the potential for a chemical to be rapidly and completely broken down by microorganisms.

  • Inoculum: Microorganisms from sources like activated sludge from a wastewater treatment plant.

  • Procedure: The test substance is incubated with the microbial inoculum in a mineral medium for 28 days. Biodegradation is measured by monitoring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen consumption.

  • Endpoint: A substance is considered "readily biodegradable" if it meets specific degradation thresholds (e.g., >60% of theoretical CO2 production or >70% DOC removal) within a 10-day window during the 28-day test period.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known toxicological pathways for Oxybenzone and the functional mechanism of this compound.

Oxybenzone_Toxicity_Pathway cluster_coral Coral Tissue cluster_environment Environment cluster_effects Adverse Effects Oxybenzone Oxybenzone (Absorbed) Metabolism Enzymatic Metabolism Oxybenzone->Metabolism Phototoxin Phototoxic Glucoside Conjugate Metabolism->Phototoxin Radicals Reactive Oxygen Species (ROS) Phototoxin->Radicals Activation UV_Light UV Light UV_Light->Radicals Bleaching Coral Bleaching Radicals->Bleaching DNA_Damage DNA Damage Radicals->DNA_Damage Endocrine_Disruption_Pathway Oxybenzone Oxybenzone EstrogenReceptor Estrogen Receptor Oxybenzone->EstrogenReceptor Binds & Activates (Agonist) AndrogenReceptor Androgen Receptor Oxybenzone->AndrogenReceptor Binds & Blocks (Antagonist) EstrogenicEffect Unregulated Estrogenic Response EstrogenReceptor->EstrogenicEffect AntiAndrogenicEffect Blocked Androgenic Response AndrogenReceptor->AntiAndrogenicEffect Iscotrizinol_Mechanism UV_Radiation UVB / UVA II Radiation This compound This compound Molecule UV_Radiation->this compound Absorption Heat Harmless Heat This compound->Heat Dissipation Skin Skin This compound->Skin Protects Ecotox_Workflow cluster_toxicity Toxicity Tests Start Test Substance Characterization Toxicity Aquatic Toxicity Screening Start->Toxicity Biodegradability Ready Biodegradability (OECD 301) Start->Biodegradability Bioaccumulation Bioaccumulation Potential (Log Kow / BCF) Start->Bioaccumulation Fish Fish Acute (OECD 203) Toxicity->Fish Daphnia Daphnia Acute (OECD 202) Toxicity->Daphnia Algae Algae Growth (OECD 201) Toxicity->Algae RiskAssessment Environmental Risk Assessment Biodegradability->RiskAssessment Bioaccumulation->RiskAssessment Fish->RiskAssessment Daphnia->RiskAssessment Algae->RiskAssessment

References

Comparative Analysis of Skin Penetration: Iscotrizinol vs. Nano-Sized UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the dermal absorption profiles of the organic UV filter Iscotrizinol and inorganic nano-sized UV filters, supported by experimental data and methodologies.

The safety and efficacy of sunscreen formulations are intrinsically linked to the skin penetration of their active UV filters. Ideally, a UV filter should remain on the surface of the skin or within the stratum corneum to provide optimal protection without reaching viable epidermal layers or the systemic circulation. This guide provides a comparative overview of the skin penetration characteristics of this compound (Diethylhexyl Butamido Triazone), a large organic UV filter, and nano-sized inorganic UV filters, primarily titanium dioxide (TiO₂) and zinc oxide (ZnO).

Data Presentation: Quantitative Comparison of Skin Penetration

The following table summarizes findings from various in vitro and in vivo studies on the skin penetration of this compound and nano-sized UV filters. It is important to note that while extensive quantitative data is available for nano-sized filters, publicly available, peer-reviewed studies providing specific quantitative dermal absorption values for this compound are scarce. Regulatory bodies have concluded its absorption is very low based on proprietary data.

UV FilterTypeParticle SizeKey Findings on Skin Penetration
This compound (Diethylhexyl Butamido Triazone)OrganicN/A (Molecular)Qualitative Assessment: Described as having "very low" dermal absorption by the European Commission's Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP). It is hardly absorbed by the skin, which minimizes the potential for systemic exposure.
Nano Titanium Dioxide (TiO₂) Inorganic< 100 nmQuantitative Assessment: Multiple studies have shown that nano-TiO₂ does not penetrate intact or sunburnt skin to reach viable tissue.[1] It is primarily found on the skin's surface and in the outer layers of the stratum corneum.[2][3][4] Some studies have observed penetration into hair follicles, but this is not considered to lead to systemic absorption as it is cleared by sebum.[2]
Nano Zinc Oxide (ZnO) Inorganic< 100 nmQuantitative Assessment: Similar to nano-TiO₂, studies have concluded that nano-ZnO does not penetrate the viable epidermis of intact or barrier-impaired skin.[5] A study on human volunteers with repeated application of nano-ZnO found no significant increase in zinc levels in the viable epidermis. While ZnO particles do not penetrate, some studies suggest a potential for a small increase in zinc ion levels in the viable epidermis due to the dissolution of ZnO on the skin surface.[6]

Experimental Protocols

The assessment of skin penetration typically relies on standardized in vitro and in vivo methodologies.

In Vitro Dermal Absorption (OECD Test Guideline 428)

This is the gold standard for assessing the percutaneous absorption of cosmetic and chemical substances.

  • Skin Preparation: Excised human or porcine skin is most commonly used. The skin is dermatomed to a specific thickness and mounted on a diffusion cell, separating a donor and a receptor chamber.[7]

  • Diffusion Cell: Franz-type diffusion cells are widely used. These are glass cells with a donor chamber where the test substance is applied and a receptor chamber filled with a fluid that mimics physiological conditions.

  • Application of Test Substance: A precise amount of the sunscreen formulation is applied to the surface of the stratum corneum in the donor chamber.

  • Sampling: At predetermined time intervals (typically over 24 hours), samples are collected from the receptor fluid to quantify the amount of the substance that has permeated through the skin.

  • Mass Balance: At the end of the study, the skin surface is washed to recover any unabsorbed substance. The different layers of the skin (stratum corneum, epidermis, and dermis) are separated and analyzed to determine the amount of substance retained in each compartment. The total recovery should ideally be between 85% and 115% of the applied dose.[6]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to quantify the UV filter in the receptor fluid and skin extracts.

In Vivo Tape Stripping

This minimally invasive technique is used to assess the penetration of a substance into the stratum corneum in human volunteers.

  • Application: The sunscreen formulation is applied to a defined area of the skin.

  • Stripping: After a specific exposure time, adhesive tapes are successively applied to the treated area and then removed. Each tape strip removes a layer of the stratum corneum.

  • Analysis: The amount of the UV filter on each tape strip is quantified to determine its distribution profile within the stratum corneum.

Mandatory Visualization

Experimental Workflow for In Vitro Skin Penetration Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excised Human/Porcine Skin B Dermatomed Skin Sample A->B Sectioning C Mount Skin on Franz Diffusion Cell B->C D Apply Sunscreen Formulation to Donor Chamber C->D E Incubate at 32°C (up to 24h) D->E F Collect Samples from Receptor Fluid E->F Time points G Wash Skin Surface (Unabsorbed) E->G I Quantify UV Filter (e.g., HPLC) F->I H Separate Skin Layers (SC, Epidermis, Dermis) G->H H->I J Calculate Permeation & Retention I->J

Caption: Workflow of an in vitro skin penetration study using a Franz diffusion cell.

References

Benchmarking Iscotrizinol: A Cost-Effectiveness Analysis in Modern Sunscreen Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iscotrizinol (INCI: Diethylhexyl Butamido Triazone), marketed as Uvasorb HEB, has emerged as a highly effective and photostable UVB/UVAII filter in the development of broad-spectrum sun care products. Its performance characteristics suggest a favorable cost-effectiveness profile, particularly in high-SPF formulations where photostability and efficiency are paramount. This guide provides an objective comparison of this compound against other commercially available UV filters, supported by experimental data and detailed methodologies, to assist formulators in making informed decisions.

Performance and Cost Analysis of UV Filters

The cost-effectiveness of a UV filter is not solely determined by its price per kilogram but is a function of its efficiency in boosting the Sun Protection Factor (SPF), its photostability, and its synergistic potential with other filters. This compound's high efficacy at low concentrations and its exceptional photostability contribute significantly to its economic advantage in a final formulation.[1]

Table 1: Comparative Analysis of Common UV Filters
UV FilterINCI NamePrimary UV ProtectionTypical Use Concentration (%)Estimated Bulk Price (per kg)Key Performance Characteristics
This compound Diethylhexyl Butamido TriazoneUVB/UVA II1 - 3₹1,950 - ₹2,500Exceptionally photostable, highly efficient at low concentrations, excellent for water-resistant formulations.[2][3]
Avobenzone Butyl MethoxydibenzoylmethaneUVA I2 - 5Not readily availableHighly effective UVA absorber but notoriously photounstable, requiring stabilizing agents like Octocrylene.[4]
Octocrylene OctocryleneUVB/UVA II2 - 10Not readily availableGood photostabilizer for other filters, particularly Avobenzone.[5]
Homosalate HomosalateUVB4 - 15$17.90 - $645.00Often used at high concentrations, potential for skin penetration.[6]
Octinoxate Ethylhexyl MethoxycinnamateUVB2 - 7.5Not readily availableWidely used, but has shown to be photounstable, especially in the presence of Avobenzone.[7]
Bemotrizinol (Tinosorb S) Bis-Ethylhexyloxyphenol Methoxyphenyl TriazineBroad Spectrum (UVB/UVA)1 - 4Not readily availableHighly photostable and effective broad-spectrum filter.[8]
Bisoctrizole (Tinosorb M) Methylene Bis-Benzotriazolyl TetramethylbutylphenolBroad Spectrum (UVB/UVA)1 - 10₹4,000Hybrid filter (acts as both chemical and physical), photostable, can leave a white cast.[2]
Zinc Oxide Zinc OxideBroad Spectrum (UVB/UVA)2 - 25Not readily availablePhysical filter, very photostable, can cause a white cast on the skin.[9]
Titanium Dioxide Titanium DioxideUVB/UVA II2 - 25Not readily availablePhysical filter, very photostable, can cause a white cast on the skin.[10]

Note: Prices are indicative and can vary based on supplier, volume, and market fluctuations. The prices for Homosalate and Tinosorb M were sourced from online retailers and may not reflect bulk industrial pricing.

The this compound Advantage: High Efficacy and Photostability

This compound is recognized for its exceptional photostability, losing only about 10% of its SPF protection after 25 hours of sun exposure.[11] This inherent stability minimizes the need for additional photostabilizing agents, which can reduce formulation complexity and cost. Furthermore, its high molar absorptivity allows for the achievement of high SPF values at lower concentrations compared to some other UV filters, directly impacting the cost of the final product.

The synergistic effect of this compound with other UV filters is another key factor in its cost-effectiveness.[12] It can be combined with other organic and inorganic filters to enhance the overall SPF of the formulation, potentially allowing for a reduction in the concentration of other, more costly or less stable, UV filters.[13]

Experimental Protocols

Accurate and reproducible assessment of sunscreen performance is crucial for formulation development. The following are detailed methodologies for key in vitro experiments.

In Vitro SPF and UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)

This method is widely used to determine the UVA photoprotection of a sunscreen product.

1. Sample Preparation:

  • The sunscreen product is applied to a roughened polymethylmethacrylate (PMMA) plate at a concentration of 1.3 mg/cm².

  • The film is allowed to dry for 15 minutes in the dark at a controlled temperature (25-35°C).[14]

2. Initial Absorbance Measurement:

  • The absorbance of the sunscreen film is measured from 290 to 400 nm using a UV spectrophotometer with an integrating sphere.[15]

3. UV Irradiation:

  • The plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial in vitro SPF.[16]

4. Post-Irradiation Absorbance Measurement:

  • After irradiation, the absorbance of the sunscreen film is measured again across the same wavelength range.[15]

5. Calculation:

  • The in vitro SPF and UVA-PF are calculated from the pre- and post-irradiation absorbance data using a standardized formula that takes into account the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum.[16]

Photostability Testing (Adapted from COLIPA Guidelines)

This protocol assesses the ability of a UV filter to retain its protective properties after exposure to UV radiation.

1. Sample Preparation:

  • A thin film of the sunscreen formulation is applied to a quartz plate.

2. Initial Spectral Analysis:

  • The initial absorbance spectrum of the film is measured using a UV-Vis spectrophotometer.

3. UV Irradiation:

  • The sample is then exposed to a controlled dose of UV radiation from a solar simulator for a specified period.

4. Post-Irradiation Spectral Analysis:

  • The absorbance spectrum is measured again after irradiation.

5. Data Analysis:

  • The percentage of photodegradation is calculated by comparing the absorbance at the λmax of the UV filter before and after irradiation. A photostable filter will show minimal degradation.

Visualizing Formulation and Testing Workflows

Sunscreen Formulation and Efficacy Testing Workflow

G Sunscreen Formulation and Efficacy Testing Workflow cluster_0 Formulation cluster_1 In Vitro Testing UV_Filter_Selection UV Filter Selection (e.g., this compound, Avobenzone) Emulsion_Preparation Emulsion Preparation (Oil & Water Phases) UV_Filter_Selection->Emulsion_Preparation Homogenization Homogenization Emulsion_Preparation->Homogenization Final_Formulation Final Sunscreen Product Homogenization->Final_Formulation Sample_Application Sample Application on PMMA Plate Final_Formulation->Sample_Application Pre_Irradiation_Absorbance Pre-Irradiation Absorbance Measurement Sample_Application->Pre_Irradiation_Absorbance UV_Irradiation UV Irradiation Pre_Irradiation_Absorbance->UV_Irradiation Post_Irradiation_Absorbance Post-Irradiation Absorbance Measurement UV_Irradiation->Post_Irradiation_Absorbance SPF_UVA_PF_Calculation SPF & UVA-PF Calculation Post_Irradiation_Absorbance->SPF_UVA_PF_Calculation SPF_UVA_PF_Calculation->UV_Filter_Selection Feedback for Optimization

Caption: Workflow for sunscreen formulation and in vitro efficacy testing.

Logical Relationship for Cost-Effectiveness Evaluationdot

G Cost_Effectiveness Cost-Effectiveness Formulation_Cost Total Formulation Cost Formulation_Cost->Cost_Effectiveness Performance Sunscreen Performance Performance->Cost_Effectiveness UV_Filter_Cost UV Filter Cost (Price per kg) UV_Filter_Cost->Formulation_Cost Concentration Required Concentration (Efficacy) Concentration->Formulation_Cost Other_Ingredients Cost of Other Ingredients (e.g., Stabilizers) Other_Ingredients->Formulation_Cost SPF Achieved SPF SPF->Performance UVA_PF Achieved UVA-PF UVA_PF->Performance Photostability Photostability Photostability->Performance Photostability->Other_Ingredients Reduces need for stabilizers

References

Safety Operating Guide

Safe Disposal of Iscotrizinol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Iscotrizinol is critical to ensure laboratory safety and environmental protection. As a substance classified as toxic to aquatic life with long-lasting effects, adherence to regulated disposal protocols is mandatory. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Key Hazard and Disposal Information
ParameterInformationSource
GHS Hazard Statement H411: Toxic to aquatic life with long lasting effects
Primary Disposal Method Offer to a licensed hazardous material disposal company[1]
Alternative Disposal Method Burn in a chemical incinerator equipped with an afterburner and scrubber[1]
Transport Regulation Not regulated as dangerous goods for transport (DOT, IATA)[1]
Environmental Precautions Avoid release to the environment. Do not let product enter drains.
Contaminated Packaging Dispose of as unused product. Do not mix with other waste.[1]

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Measures: Before handling this compound waste, ensure the following PPE is worn:

  • Tightly fitting safety goggles with side-shields.[1]

  • Protective gloves (e.g., nitrile rubber).

  • Lab coat.

  • Respiratory protection is required when dusts are generated.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Collect any spillage by carefully sweeping or vacuuming the solid material. Avoid generating dust. Place the collected material into the designated hazardous waste container.

3. Container Management:

  • Keep the hazardous waste container tightly closed when not in use.[2]

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Handle uncleaned, empty containers as you would the product itself.

4. Disposal Pathway:

  • The primary and recommended method of disposal is to transfer the waste to a licensed hazardous material disposal company.[1]

  • An alternative is incineration in a suitable facility equipped with an afterburner and scrubber to manage toxic fumes that may be emitted under fire conditions.[1]

  • Crucially, all disposal activities must comply with federal, state, and local regulations.[1]

5. Spill Response:

  • In the event of a spill, immediately evacuate unnecessary personnel.

  • Wearing appropriate PPE, contain the spill and prevent it from entering drains or water courses.[1]

  • Collect the spilled material and place it in the hazardous waste container for disposal.

  • Clean the affected area thoroughly.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Work in Ventilated Area B->C D Use Designated Hazardous Waste Container C->D E Segregate from Other Waste D->E F Keep Container Tightly Closed E->F G Arrange for Pickup by Licensed Disposal Company F->G H Alternatively, use Chemical Incinerator with Scrubber & Afterburner F->H I Ensure Compliance with all Federal, State, & Local Regulations G->I H->I

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Iscotrizinol
Reactant of Route 2
Reactant of Route 2
Iscotrizinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.